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Core Science & Biosynthesis

Foundational

3,5-Dichloro-1,2-benzothiazole chemical properties

An In-Depth Technical Guide to 3,5-Dichloro-1,2-benzothiazole & Its 1,1-Dioxide: Chemical Properties, Synthesis, and Applications in Drug Discovery As a Senior Application Scientist, I have observed that the true utility...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Dichloro-1,2-benzothiazole & Its 1,1-Dioxide: Chemical Properties, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist, I have observed that the true utility of the benzisothiazole scaffold in modern drug discovery and agrochemistry lies not just in its base ring, but in its oxidized derivatives. While 3,5-dichloro-1,2-benzothiazole (CAS 19331-17-0) serves as a fundamental heterocyclic building block, its sulfone counterpart—3,5-dichloro-1,2-benzisothiazole 1,1-dioxide (CAS 15864-54-7) —is a highly reactive, electrophilic linchpin.

This whitepaper dissects the physicochemical properties, regioselective reactivity, and field-proven synthetic protocols of this critical scaffold, specifically focusing on its role in synthesizing Hypoxia-Inducible Factor 2α (HIF-2α) agonists and agricultural fungicides[1][2].

Structural Chemistry & Electronic Properties

The 1,2-benzothiazole core is a bicyclic system comprising a benzene ring fused to an isothiazole ring. The introduction of two chlorine atoms at the C-3 and C-5 positions creates a highly polarized molecule. However, the oxidation of the sulfur atom to a 1,1-dioxide fundamentally alters the electronic landscape of the molecule[3].

In the 1,1-dioxide form, the sulfonyl group ( −SO2​− ) exerts a profound electron-withdrawing effect. This renders the C-3 position essentially an imidoyl chloride (a pseudo-acid chloride of saccharin). The C-5 chlorine, residing on the benzene ring, behaves as a standard aryl halide. This stark electronic disparity allows for completely orthogonal, regioselective functionalization.

Quantitative Data Summary

To guide solvent selection and purification strategies, the physicochemical properties of the base sulfide and the oxidized sulfone are compared below[4]:

Property3,5-Dichloro-1,2-benzothiazole3,5-Dichloro-1,2-benzisothiazole 1,1-dioxide
CAS Number 19331-17-015864-54-7
Molecular Formula C₇H₃Cl₂NSC₇H₃Cl₂NO₂S
Molecular Weight 204.08 g/mol 236.08 g/mol
Oxidation State of Sulfur S(II) - SulfideS(VI) - Sulfone
LogP (Octanol/Water) ~3.52.3
Topological Polar Surface Area 41.3 Ų54.9 Ų
C-3 Reactivity Moderate (Standard Heteroaryl)Extremely High (Imidoyl Chloride)

Mechanistic Pathways of Synthesis

The synthesis of 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide requires a strategic sequence of catalytic oxidation and chlorodeoxygenation. Starting from 4-chloro-2-methylbenzenesulfonamide, the workflow is designed to maximize atom economy while safely managing highly reactive intermediates[1].

Causality in Reagent Selection:

  • Catalytic Oxidation (CrO₃ / H₅IO₆): Instead of using stoichiometric, highly toxic potassium permanganate (KMnO₄), we utilize a catalytic amount of chromium(VI) oxide (CrO₃) with periodic acid (H₅IO₆) as the terminal oxidant. Periodic acid continuously reoxidizes the chromium species. This cleanly oxidizes the robust ortho-methyl group to a carboxylic acid without hydrolyzing the sensitive sulfonamide. The resulting intermediate spontaneously cyclizes to form 5-chlorosaccharin.

  • Chlorodeoxygenation (PCl₅ / POCl₃): Phosphorus pentachloride (PCl₅) is used to convert the C-3 carbonyl oxygen of the saccharin intermediate into a gem-dichloride, which rapidly eliminates HCl to form the C=N double bond. Phosphorus oxychloride (POCl₃) acts as both a high-boiling solvent and a thermodynamic sink, driving the equilibrium forward by reacting with moisture and phosphine oxide byproducts.

SynthesisWorkflow A 4-Chloro-2-methyl benzenesulfonamide B Catalytic Oxidation (CrO3 / H5IO6) A->B C 5-Chlorosaccharin Intermediate B->C Spontaneous Cyclization D Chlorodeoxygenation (PCl5 / POCl3) C->D E 3,5-Dichloro-1,2- benzisothiazole 1,1-dioxide D->E Reflux & Elimination

Workflow for the synthesis of 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide.

Biological & Agricultural Applications

HIF-2α Agonism and Renal Anemia

Derivatives synthesized from 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide have emerged as potent agonists for Hypoxia-Inducible Factor 2α (HIF-2α)[1]. By displacing the C-3 chlorine with specific amine nucleophiles, researchers have developed compounds that stabilize HIF-2α, preventing its degradation by the von Hippel-Lindau (VHL) protein. This stabilization promotes the transcription of the Erythropoietin (EPO) gene, offering a breakthrough therapeutic strategy for chronic renal anemia[5].

HIF2Pathway Agonist Benzisothiazole Agonist HIF2 HIF-2α Stabilization Agonist->HIF2 Inhibits VHL-mediated degradation Dimer HIF-2α/HIF-1β Dimerization HIF2->Dimer HRE Hypoxia Response Element (HRE) Binding Dimer->HRE Nuclear Translocation EPO EPO Gene Transcription HRE->EPO Erythropoiesis Erythropoiesis & Anemia Relief EPO->Erythropoiesis

Mechanism of HIF-2α stabilization and EPO production by benzisothiazole agonists.
Agricultural Fungicides

In agrochemistry, substituting the C-3 chlorine with alkynyloxy or allyloxy groups yields highly effective pesticides. These compounds demonstrate potent spore-cidal action against Piricularia oryzae (rice blast) and Xanthomonas oryzae (bacterial leaf blight) without exhibiting phytotoxicity to the rice plants[2].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to verify the chemical state before proceeding.

Protocol A: Synthesis of 3,5-Dichloro-1,2-benzisothiazole 1,1-dioxide

Objective: Convert 4-chloro-2-methylbenzenesulfonamide to the target 1,1-dioxide.

  • Oxidation: Suspend 4-chloro-2-methylbenzenesulfonamide (1.0 eq) in acetonitrile. Add a catalytic amount of CrO₃ (0.05 eq) followed by the slow, portion-wise addition of H₅IO₆ (2.5 eq) at 0°C.

  • Causality Check: The reaction is highly exothermic. Maintaining 0°C prevents the over-oxidation of the sulfonamide nitrogen.

  • Validation (IPC 1): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) should disappear, replaced by the 5-chlorosaccharin intermediate (Rf ~0.5).

  • Workup: Quench with aqueous sodium bisulfite to destroy excess oxidant. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Chlorodeoxygenation: Dissolve the crude 5-chlorosaccharin in neat POCl₃ (10 volumes). Add PCl₅ (1.2 eq) carefully. Heat the mixture to reflux (approx. 105°C) for 15 hours[4].

  • Validation (IPC 2): Aliquot a drop of the reaction mixture into ice water, extract with DCM, and check via GC-MS or LC-MS for the target mass (m/z 235/237).

  • Isolation: Cool the mixture and pour it very slowly over crushed ice to quench the POCl₃. Filter the resulting precipitate, wash with cold water, and recrystallize from toluene to yield pure 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide as colorless crystals[2].

Protocol B: Regioselective S_NAr Amination at C-3

Objective: Synthesize a HIF-2α agonist precursor by selectively displacing the C-3 chlorine.

  • Reaction Setup: Dissolve 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq) in anhydrous chloroform or acetonitrile[4].

  • Amine Addition: Add the primary amine (1.05 eq) dropwise at 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Validation (IPC 3): Stir at room temperature for 2 hours. TLC (DCM/MeOH 95:5) will show complete conversion. The C-5 chlorine remains untouched due to the lack of activating groups at the ortho/para positions on the benzene ring.

  • Purification: Wash the organic layer with 1M HCl, then brine. Dry and concentrate to yield the C-3 aminated product.

References

  • SAR study of 1,2-benzisothiazole dioxide compounds that agonize HIF-2 stabilization and EPO production. Bioorganic & Medicinal Chemistry, 2023. URL: [Link]

  • Pesticide for controlling bacterial and fungal diseases of rice plant.US Patent 3629428A, United States Patent Office.
  • 3,5-dichloro-benzo[d]isothiazole 1,1-dioxide Chemical Properties & Reactions. Molaid Chemical Database. URL: [Link]

  • Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024. URL: [Link]

  • Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia. Journal of Medicinal Chemistry, 2021. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Dichlorinated 1,2-Benzothiazoles for Advanced Research

Introduction: Navigating the Landscape of Dichlorinated 1,2-Benzothiazoles For researchers and professionals in drug development, the benzothiazole scaffold is a cornerstone of medicinal chemistry, offering a versatile f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Landscape of Dichlorinated 1,2-Benzothiazoles

For researchers and professionals in drug development, the benzothiazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for a wide array of therapeutic agents.[1][2] Its derivatives are integral to numerous FDA-approved drugs and continue to be a focus of intensive research.[3] This guide delves into the technical specifics of dichlorinated 1,2-benzothiazoles, a class of compounds with significant potential for modulating biological activity.

It is important to note at the outset that a specific search for "3,5-Dichloro-1,2-benzothiazole" does not yield a readily available Chemical Abstracts Service (CAS) number or extensive documentation in the scientific literature. This suggests that this particular isomer may be a novel compound, not yet synthesized, or described under a different nomenclature. Therefore, this guide will provide a comprehensive overview of dichlorinated 1,2-benzothiazoles as a chemical class, focusing on established synthetic routes, known isomers, and their physicochemical properties. This approach offers a robust foundation for researchers interested in exploring this chemical space, including the potential synthesis of the 3,5-dichloro isomer.

Part 1: Synthesis and Mechanistic Considerations

The synthesis of benzothiazole derivatives is a well-established field, with several strategic approaches that can be adapted for the preparation of dichlorinated analogues.[4][5] The primary methods involve the condensation of a substituted 2-aminothiophenol with a suitable electrophile or the cyclization of a thioanilide precursor.

Synthetic Strategies for Dichlorinated Benzothiazoles

The logical starting point for the synthesis of a dichlorinated benzothiazole is the appropriately substituted dichlorinated 2-aminothiophenol. The selection of the subsequent reaction partner will then determine the substituent at the 2-position of the benzothiazole ring.

A generalized synthetic workflow is depicted below:

Synthetic Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dichloro-2-aminothiophenol Dichloro-2-aminothiophenol Condensation Condensation Dichloro-2-aminothiophenol->Condensation Electrophile Electrophilic Partner (e.g., Aldehyde, Acid Chloride, Nitrile) Electrophile->Condensation Dichlorobenzothiazole 2-Substituted Dichlorinated 1,2-Benzothiazole Condensation->Dichlorobenzothiazole Drug Discovery Workflow Start Identify Biological Target Library Synthesize Library of Dichlorinated Benzothiazoles Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Preclinical Preclinical Studies (In vitro and In vivo) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

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Foundational

3,5-Dichloro-1,2-benzothiazole: Molecular Architecture, Synthetic Workflows, and HIF-2α Agonism

Executive Summary The 1,2-benzothiazole (benzisothiazole) scaffold is a privileged structure in medicinal chemistry and agrochemicals. Specifically, 3,5-dichloro-1,2-benzothiazole (CAS: 19331-17-0) and its highly reactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzothiazole (benzisothiazole) scaffold is a privileged structure in medicinal chemistry and agrochemicals. Specifically, 3,5-dichloro-1,2-benzothiazole (CAS: 19331-17-0) and its highly reactive oxidized derivative, 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide (CAS: 15864-54-7), serve as critical building blocks for advanced pharmacophores[1]. Recently, derivatives of the 1,2-benzisothiazole dioxide class have gained significant traction as potent agonists of Hypoxia-Inducible Factor 2α (HIF-2α), offering a novel therapeutic mechanism for treating renal anemia by stimulating endogenous erythropoietin (EPO) production[2].

This technical guide deconstructs the molecular architecture of 3,5-dichloro-1,2-benzothiazole, details the causality behind its synthetic functionalization, and outlines the self-validating experimental protocols used to evaluate its efficacy as a HIF-2α agonist.

Molecular Architecture & Physicochemical Profile

The core structure of 3,5-dichloro-1,2-benzothiazole consists of a benzene ring fused to a five-membered isothiazole ring containing adjacent sulfur and nitrogen atoms. The strategic placement of chlorine atoms at the C3 and C5 positions fundamentally alters the molecule's reactivity and binding profile:

  • C3-Position Reactivity: In the 1,1-dioxide form, the C3-chlorine bond is highly activated by the electron-withdrawing effects of both the adjacent imine nitrogen and the sulfonyl group. This makes the C3 position highly susceptible to nucleophilic attack, allowing for rapid diversification with various alcohols and amines[3].

  • C5-Position Lipophilicity: The C5-chlorine atom modulates the electronic density of the aromatic system and increases the overall lipophilicity of the molecule. In structure-activity relationship (SAR) studies, halogenation at this position is critical for anchoring the molecule within the hydrophobic PAS-B domain of HIF-2α[2][4].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the precursor and its biologically active 1,1-dioxide counterpart, illustrating the shift in polarity and hydrogen-bonding capacity upon oxidation.

Property3,5-Dichloro-1,2-benzothiazole3,5-Dichloro-1,2-benzisothiazole 1,1-dioxide
CAS Number 19331-17-015864-54-7
Molecular Formula C₇H₃Cl₂NSC₇H₃Cl₂NO₂S
Molecular Weight 204.08 g/mol 236.08 g/mol
LogP (Octanol/Water) ~3.82.3
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 13
Topological Polar Surface Area 41.1 Ų54.9 Ų

Data synthesized from chemical databases and structural analyses[1].

Synthetic Functionalization: Workflows & Mechanistic Causality

To leverage the 1,2-benzisothiazole core for drug discovery, the C3-chlorine must be substituted with specific functional groups (e.g., propynyloxy or alkylamine chains) to optimize target binding. The following protocol details the nucleophilic substitution workflow, emphasizing the chemical causality behind each step[3][5].

Protocol: Nucleophilic Substitution at the C3 Position
  • Solvent Selection & Dissolution: Dissolve 1.0 eq of 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide in a polar aprotic solvent such as dioxane or toluene.

    • Causality: Polar aprotic solvents stabilize the charged transition state during the nucleophilic attack without hydrogen-bonding to the nucleophile, thereby maintaining its reactivity.

  • Nucleophile Introduction: Add 1.2 eq of the desired nucleophile (e.g., allyl alcohol or an alkylamine).

  • Acid Scavenging (Critical Step): Add 1.5 eq of anhydrous pyridine to the reaction mixture under constant agitation.

    • Causality: The substitution reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl can protonate the nucleophile (halting the reaction) or degrade the acid-sensitive isothiazole ring. Pyridine acts as a non-nucleophilic base, scavenging the HCl to form pyridinium chloride, thereby driving the reaction equilibrium forward[3].

  • Thermal Control: Heat the mixture to 50°C – 80°C for 4-5 hours.

    • Causality: While the C3-Cl bond is activated, moderate thermal energy is required to overcome the activation barrier of the sterically hindered bicyclic system. Excessive heat (>100°C) is avoided to prevent thermally induced ring-opening side reactions[5].

  • Isolation & Purification: Concentrate the mixture via vacuum distillation, precipitate the product in cold water, and recrystallize from toluene to yield the pure C3-substituted derivative.

SynthesisWorkflow Start 3,5-Dichloro-1,2-benzothiazole (Precursor) Oxidation Oxidation (H2O2 / Acetic Acid) Start->Oxidation Sulfonyl formation Dioxide 3,5-Dichloro-1,2-benzisothiazole 1,1-dioxide Oxidation->Dioxide Yields reactive core Nucleophile Nucleophilic Addition (Alcohols/Amines) Dioxide->Nucleophile C3-Cl activation Base Acid Scavenging (Pyridine) Nucleophile->Base HCl byproduct generation Product C3-Substituted Derivative (Target Pharmacophore) Base->Product Drives equilibrium forward

Workflow of 3,5-dichloro-1,2-benzisothiazole functionalization via nucleophilic substitution.

Pharmacological Application: HIF-2α Agonism

In the context of renal anemia, the kidneys fail to produce sufficient Erythropoietin (EPO). While traditional therapies rely on recombinant EPO injections or Prolyl Hydroxylase Domain (PHD) inhibitors, recent breakthroughs have identified 1,2-benzisothiazole dioxide derivatives as direct agonists of HIF-2α[6].

Mechanism of Action

HIF-2α functions as a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). To activate transcription, the PAS-B domains of both proteins must securely bind. SAR studies reveal that the 1,2-benzisothiazole dioxide pharmacophore intercalates directly into the internal hydrophobic cavity of the HIF-2α PAS-B domain. The C5-halogen (chlorine or bromine) fits snugly into a deep hydrophobic pocket, while the 1,1-dioxide moiety forms critical hydrogen bonds with polar residues at the cavity's entrance. This binding induces a conformational lock that heavily favors heterodimerization with ARNT, leading to a 2- to 4-fold increase in downstream EPO gene transcription[2][4].

HIF2Pathway Agonist Benzisothiazole Dioxide (HIF-2α Agonist) PASB HIF-2α PAS-B Domain (Hydrophobic Pocket) Agonist->PASB Direct binding (ΔTm > 0.5°C) Dimerization Heterodimerization with ARNT PASB->Dimerization Conformational stabilization HRE Hypoxia Response Element (HRE) Binding Dimerization->HRE Nuclear translocation EPO EPO Gene Transcription (Erythropoiesis) HRE->EPO Upregulates mRNA

Signaling pathway of HIF-2α stabilization and subsequent EPO transcription.

Experimental Protocol: Evaluating HIF-2α Agonistic Activity

To ensure scientific integrity, the evaluation of synthesized benzisothiazole derivatives must employ a self-validating system . This requires coupling a biophysical assay (to prove direct target engagement) with a cellular assay (to prove functional transcriptional output)[4][6].

Step 1: Target Engagement via Protein Thermal Shift Assay (TSA)
  • Objective: Quantify the binding affinity of the compound to the HIF-2α PAS-B domain.

  • Protocol:

    • Incubate 2 μM of recombinant mouse HIF-2α PAS-B protein with 10 μM of the synthesized compound in a buffered solution (pH 7.4).

    • Add a hydrophobic fluorescent dye (e.g., SYPRO Orange).

    • Subject the mixture to a thermal gradient (25°C to 95°C) using a real-time PCR machine.

  • Causality: As the temperature rises, the protein denatures, exposing its hydrophobic core. The dye binds to this core, resulting in a spike in fluorescence. If the benzisothiazole compound successfully binds the PAS-B domain, it thermodynamically stabilizes the folded protein, requiring a higher temperature to induce denaturation. A positive shift in melting temperature (ΔTm > 0.5 °C) definitively proves direct molecular binding[4].

Step 2: Functional Efficacy via Cell-Based RT-qPCR
  • Objective: Verify that target engagement translates to actual EPO production.

  • Protocol:

    • Culture 786-O or Hep3B cells (which overexpress HIF-2α) in standard media.

    • Treat the cells with varying concentrations (1 μM to 10 μM) of the compound for 24 hours.

    • Lyse the cells, extract total RNA, and synthesize cDNA via reverse transcription.

    • Perform quantitative PCR (qPCR) using specific primers for the EPO gene, normalizing against a housekeeping gene (e.g., GAPDH).

  • Causality: By measuring mRNA levels rather than just protein levels, researchers can confirm that the benzisothiazole compound is acting specifically at the transcriptional level (agonizing the HIF-2α/ARNT complex) rather than merely preventing protein degradation. A dose-dependent increase in EPO mRNA validates the compound as a functional agonist[4][6].

References

  • 1, Molaid Chemical Database.

  • 3, Google Patents (US3629428A). 3.2, PubMed / Bioorganic & Medicinal Chemistry (2023). 4.6, ACS Publications / Journal of Medicinal Chemistry (2021). 5.4, ACS Publications / Journal of Medicinal Chemistry (2025).

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Exploratory

In-Depth Technical Guide on 3,5-Dichloro-1,2-benzothiazole: Nomenclature, Synthesis, and Applications

Introduction & Core Nomenclature The benzothiazole scaffold is a pivotal heteroaromatic system in medicinal chemistry and agrochemical development. While the 1,3-isomer is widely recognized simply as "benzothiazole," the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Nomenclature

The benzothiazole scaffold is a pivotal heteroaromatic system in medicinal chemistry and agrochemical development. While the 1,3-isomer is widely recognized simply as "benzothiazole," the 1,2-isomer is systematically designated by IUPAC as 1,2-benzothiazole (frequently referred to in literature as 1,2-benzisothiazole or benzisothiazole)[1].

The compound 3,5-dichloro-1,2-benzothiazole (CAS Registry Number 19331-17-0) is a specifically halogenated derivative of this core[2]. According to IUPAC nomenclature rules, the numbering of the fused bicyclic system begins at the sulfur atom (position 1) and proceeds to the adjacent nitrogen atom (position 2) within the five-membered thiazole ring[1]. The chlorine substituents are strategically located at the 3-position (the carbon atom within the thiazole ring) and the 5-position (on the fused benzene ring). This specific substitution pattern imparts unique electrophilic reactivity at the C3 position, making it an invaluable intermediate for subsequent nucleophilic aromatic substitutions (SNAr).

Physicochemical Properties

Understanding the physical and chemical properties of 3,5-dichloro-1,2-benzothiazole is critical for optimizing reaction conditions, particularly regarding solvent selection and product isolation.

PropertyValue / Description
IUPAC Name 3,5-Dichloro-1,2-benzothiazole
CAS Registry Number 19331-17-0[2]
Molecular Formula C7H3Cl2NS[2]
Molecular Weight 204.08 g/mol [2]
Estimated LogP ~3.3 (Highly lipophilic)[3]
Appearance Pale yellow to white solid[3][4]
Solubility Soluble in Chloroform, Dichloromethane, Toluene, and Ethyl Acetate[4]

Mechanistic Chemistry & Synthesis Pathways

The industrial and laboratory-scale synthesis of 3-chloro-1,2-benzothiazole derivatives typically proceeds via the exhaustive chlorination of the corresponding 1,2-benzothiazol-3(2H)-one (BIT) precursors[3][5][6]. To synthesize 3,5-dichloro-1,2-benzothiazole, the requisite starting material is 5-chloro-1,2-benzothiazol-3(2H)-one.

The reaction is driven by phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often catalyzed by a substoichiometric amount of N,N-dimethylformamide (DMF)[3].

Mechanistic Causality: The addition of catalytic DMF generates a Vilsmeier-Haack type intermediate (an iminium species) that is highly electrophilic. The lactam carbonyl oxygen of the benzothiazolone attacks this intermediate (or the POCl3 directly), forming a highly reactive O-phosphorodichloridate leaving group. Subsequent nucleophilic attack by the chloride ion at the C3 position triggers the expulsion of the leaving group and the aromatization of the thiazole ring. This aromatization provides the thermodynamic driving force to yield the fully conjugated 3,5-dichloro-1,2-benzothiazole system[3][5].

SynthesisPathway SM 5-Chloro-1,2-benzothiazol-3(2H)-one (Lactam Precursor) Inter O-Phosphorodichloridate Intermediate SM->Inter POCl3, DMF (cat.) Heat (100-120°C) Product 3,5-Dichloro-1,2-benzothiazole (Aromatized Target) Inter->Product C3 Nucleophilic Attack (Cl-) - PO2Cl2-

Synthesis of 3,5-dichloro-1,2-benzothiazole via POCl3 chlorination.

Experimental Protocol: Synthesis of 3,5-Dichloro-1,2-benzothiazole

This protocol outlines a self-validating, scalable synthesis adapted from standard industrial methodologies for 3-halo-1,2-benzisothiazoles[3][5][6].

Quantitative Reaction Stoichiometry
ReagentMolecular Weight ( g/mol )EquivalentsRole
5-Chloro-1,2-benzothiazol-3(2H)-one185.631.0Starting Material
Phosphorus Oxychloride (POCl3)153.331.5 - 2.0Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.05Catalyst
Chlorobenzene112.56N/ASolvent
Step-by-Step Methodology
  • Reactor Charging: Suspend 5-chloro-1,2-benzothiazol-3(2H)-one (1.0 eq) in anhydrous chlorobenzene within a four-neck flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer. Add catalytic DMF (0.05 eq). Causality: Chlorobenzene acts as a high-boiling, inert solvent that moderates the exothermic chlorination, while DMF acts as a nucleophilic catalyst to accelerate the conversion of the lactam to the imidoyl chloride[3].

  • Reagent Addition: Slowly add POCl3 (1.5 - 2.0 eq) dropwise at room temperature. Causality: POCl3 is highly reactive; dropwise addition prevents uncontrolled exotherms and excessive HCl gas evolution[5].

  • Thermal Activation: Heat the reaction mixture to 100–120°C for 4–6 hours. Causality: The aromatization step requires significant activation energy to break the stable lactam resonance and expel the phosphorodichloridate leaving group[5].

  • Reaction Monitoring: Monitor the consumption of the starting material via HPLC or TLC (eluent: hexane/ethyl acetate).

  • Quenching (Critical Step): Cool the mixture to < 50°C and carefully pour it into a vigorously stirred ice-water bath, maintaining the internal temperature below 25°C. Causality: Strict temperature control during the aqueous quench is critical. If the temperature exceeds 50°C, the newly formed 3,5-dichloro-1,2-benzothiazole can undergo rapid hydrolysis back to the starting benzothiazolone[5].

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with cold saturated NaHCO3 to neutralize residual acid, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product can be purified by vacuum distillation or recrystallization from a non-polar solvent (e.g., heptane)[3][5].

Applications in Drug Development & Agrochemicals

The 3,5-dichloro-1,2-benzothiazole scaffold is a highly versatile building block across multiple scientific domains:

  • Pharmaceutical Intermediates: The labile chlorine at the C3 position is highly susceptible to nucleophilic aromatic substitution (SNAr) by amines. This reactivity is exploited to synthesize piperazinyl-benzisothiazole derivatives, which are core pharmacophores in atypical antipsychotics (e.g., Ziprasidone analogs)[4].

  • Agrochemicals & Fungicides: Oxidation of the sulfur atom yields 1,1-dioxide derivatives (saccharin analogs). Compounds such as 3,5-dichloro-1,2-benzisothiazole-1,1-dioxide have been extensively patented and utilized as potent agricultural fungicides. Specifically, they are highly effective in controlling bacterial leaf blight and sheath blight in rice plants without exhibiting phytotoxicity[7][8].

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Foundational

Comprehensive Physicochemical Profiling of 3,5-Dichloro-1,2-benzothiazole: A Privileged Scaffold in Drug Design and Agrochemicals

Executive Summary 3,5-Dichloro-1,2-benzothiazole (CAS: 19331-17-0) and its oxidized derivatives represent a critical class of privileged scaffolds in modern medicinal chemistry and agrochemical development[1]. Characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloro-1,2-benzothiazole (CAS: 19331-17-0) and its oxidized derivatives represent a critical class of privileged scaffolds in modern medicinal chemistry and agrochemical development[1]. Characterized by a fused bicyclic heteroaromatic system with highly electronegative chlorine substituents, this molecule exhibits unique thermodynamic, electronic, and lipophilic properties. Understanding these physical characteristics is paramount for researchers engaged in rational drug design—particularly in the development of Hypoxia-Inducible Factor 2α (HIF-2α) agonists[2]—and in the formulation of advanced fungicidal agents[3].

This technical guide synthesizes the core physical characteristics of 3,5-dichloro-1,2-benzothiazole, explores its structure-property relationships (SPR), and provides field-proven, self-validating experimental protocols for its physicochemical characterization.

Quantitative Physicochemical Profile

The physical behavior of 3,5-dichloro-1,2-benzothiazole is dictated by its planar aromatic core and the strong electron-withdrawing nature of the halogens at the 3- and 5-positions. When oxidized to its 1,1-dioxide derivative (CAS: 15864-54-7), the molecule gains significant polarity and hydrogen-bond acceptor capacity, drastically altering its solubility and partition coefficient[4].

Table 1: Summary of Physical Characteristics
Property3,5-Dichloro-1,2-benzothiazole (Parent)3,5-Dichloro-1,2-benzisothiazole 1,1-dioxide
CAS Registry Number 19331-17-015864-54-7
Molecular Formula C₇H₃Cl₂NSC₇H₃Cl₂NO₂S
Molecular Weight 204.08 g/mol 236.08 g/mol
Physical State (at STP) Crystalline SolidCrystalline Solid
Topological Polar Surface Area (TPSA) ~ 41.1 Ų54.9 Ų
Calculated LogP (Octanol/Water) ~ 3.8 (Highly Lipophilic)2.3 (Moderate Lipophilicity)
Hydrogen Bond Donors / Acceptors 0 / 10 / 3
Primary Application Agrochemical precursor[3]HIF-2α Agonist Pharmacophore[5]

Structure-Property Relationships (SPR)

The physical characteristics of 3,5-dichloro-1,2-benzothiazole are deeply intertwined with its molecular geometry:

Electron-Withdrawing Effects: The chlorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I). This depletes the electron density of the benzothiazole π -system, increasing the compound's resistance to oxidative metabolism (e.g., by cytochrome P450 enzymes) while enhancing its ability to participate in π

π stacking interactions with aromatic residues in target protein binding pockets.
  • Halogen Bonding: The polarizability of the chlorine atoms allows for halogen bonding—a highly directional intermolecular interaction. In the solid state, this leads to a tightly packed crystal lattice, which is responsible for the compound's relatively high melting point and low aqueous solubility.

  • Oxidative Phase Transition: The oxidation of the sulfur atom to a 1,1-dioxide introduces two strong hydrogen-bond acceptors. This structural shift reduces the LogP from ~3.8 to 2.3, pushing the molecule into an optimal lipophilicity range for oral bioavailability (Lipinski's Rule of Five)[6].

  • Experimental Methodologies for Physicochemical Characterization

    To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) to guide application scientists in troubleshooting and optimizing their workflows.

    Protocol A: Thermal Profiling via Differential Scanning Calorimetry (DSC)

    Determining the exact melting point and enthalpy of fusion ( ΔHf​ ) is critical for assessing the crystal lattice energy and purity of the benzothiazole batch.

    • System Validation: Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C).

      • Causality: If the measured onset temperature deviates by >0.1 °C, recalibration of the cell constant is mandatory. This creates a self-validating loop ensuring thermodynamic accuracy across all subsequent runs.

    • Sample Preparation: Weigh 3.0–5.0 mg of 3,5-dichloro-1,2-benzothiazole into an aluminum pan and crimp it with a pinhole lid.

      • Causality: The pinhole allows for the release of any volatile impurities or trapped moisture during heating, preventing pan deformation and artifactual endotherms.

    • Isothermal Equilibration: Hold the sample at 25 °C for 5 minutes under a dry nitrogen purge (50 mL/min).

      • Causality: This establishes a stable thermal baseline, ensuring that initial heat flow artifacts dissipate. It is critical for accurately integrating the baseline prior to the melting endotherm.

    • Heating Ramp: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min.

      • Causality: A 10 °C/min ramp rate optimally balances thermal resolution with sensitivity. Slower rates may broaden the peak, reducing sensitivity, while faster rates induce thermal lag, artificially shifting the apparent Tm​ higher.

    Protocol B: Determination of Lipophilicity (LogP) via RP-HPLC

    For highly lipophilic, halogenated compounds, the traditional shake-flask method often suffers from emulsion formation. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a superior, reproducible alternative based on .

    • Column Selection: Utilize a C18 analytical column (e.g., 5 µm, 4.6 × 150 mm) maintained at a constant 25 °C.

      • Causality: Temperature fluctuations drastically alter partition coefficients. Thermostating the column ensures that retention times remain strictly a function of the analyte's lipophilicity.

    • Mobile Phase Optimization: Use an isocratic elution of Methanol/Water (70:30 v/v) buffered to pH 7.4 with 10 mM phosphate buffer.

      • Causality: Because 3,5-dichloro-1,2-benzothiazole lacks ionizable protons (pKa is negligible), pH control is less about the analyte and more about maintaining the stability of the silica stationary phase and ensuring reproducible retention of the reference standards.

    • Calibration Curve: Inject a mixture of reference compounds with known LogP values (e.g., toluene, chlorobenzene, naphthalene). Plot logk (capacity factor) versus known LogP.

      • Causality: The linear regression of this plot serves as the internal validation. An R2>0.99 confirms that the system is resolving compounds purely based on hydrophobic partitioning, validating the subsequent calculation for the benzothiazole sample.

    Workflow Start 3,5-Dichloro-1,2-benzothiazole (CAS: 19331-17-0) Therm Thermal Profiling (DSC / TGA) Start->Therm Lipo Lipophilicity (LogP) (RP-HPLC) Start->Lipo Struct Structural Analysis (NMR / X-Ray) Start->Struct Data Physicochemical Data Synthesis Therm->Data Lipo->Data Struct->Data

    Fig 1: Experimental workflow for the physicochemical characterization of benzothiazole derivatives.

    Translational Applications

    The physical characteristics mapped above dictate the utility of 3,5-dichloro-1,2-benzothiazole across two primary domains:

    Pharmaceutical Development: HIF-2α Stabilization

    The 1,2-benzisothiazole dioxide scaffold is a validated pharmacophore for agonizing Hypoxia-Inducible Factor 2α (HIF-2α)[2]. HIF-2α is a transcription factor that regulates erythropoietin (EPO) production. In conditions like chronic kidney disease (CKD) leading to renal anemia, stabilizing HIF-2α is a potent therapeutic strategy[6]. The specific steric bulk and electronegativity of the halogens on the benzothiazole ring allow the molecule to allosterically bind to the HIF-2α subunit, enhancing its heterodimerization with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator)[5].

    Pathway Scaffold Benzisothiazole Dioxide Derivative HIF2a HIF-2α Subunit Stabilization Scaffold->HIF2a Allosteric Binding Dimer HIF-2α / ARNT Heterodimerization HIF2a->Dimer Enhances Affinity Gene Target Gene Transcription (EPO Production) Dimer->Gene Promoter Activation Clinical Renal Anemia Treatment Gene->Clinical Increased Erythropoiesis

    Fig 2: Mechanism of action for HIF-2α stabilization via benzisothiazole dioxide derivatives.

    Agrochemical Fungicides

    Historically, halogenated benzothiazoles have demonstrated profound efficacy in agricultural applications. The high lipophilicity (LogP ~3.8) of the parent 3,5-dichloro-1,2-benzothiazole allows it to easily penetrate the waxy cuticles of plant leaves and the lipid-rich cell membranes of pathogenic fungi. Derivatives of this compound have been patented for controlling severe bacterial and fungal diseases in rice plants, exhibiting high toxicity to pathogens while maintaining low phytotoxicity and low toxicity to aquatic life (e.g., carp)[3].

    References

    • Molaid Chemical Database. 3,5-dichloro-benzo[d]isothiazole 1,1-dioxide (CAS: 15864-54-7) Properties. Retrieved from:[Link]

    • Bioorganic & Medicinal Chemistry. SAR study of 1,2-benzisothiazole dioxide compounds that agonize HIF-2 stabilization and EPO production. (2023). Retrieved from: [Link]

    • Journal of Medicinal Chemistry (ACS Publications). Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia. (2021). Retrieved from: [Link]

    • Journal of Medicinal Chemistry (ACS Publications). Structure-Based Optimization of HIF-2α Agonists That Synergistically Enhance Erythropoietin Production with PHD Inhibitors. (2025). Retrieved from: [Link]

    • Google Patents.US Patent 3629428A: Pesticide for controlling bacterial and fungal diseases of rice plant.

    Sources

    Exploratory

    Comprehensive Solubility Profiling of 3,5-Dichloro-1,2-benzothiazole: Methodologies, Data Synthesis, and BCS Implications

    Executive Summary 3,5-Dichloro-1,2-benzothiazole (also referred to as 3,5-dichlorobenzo[d]isothiazole, CAS: 19331-17-0) is a highly reactive bicyclic heteroaromatic scaffold utilized extensively in the synthesis of advan...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    3,5-Dichloro-1,2-benzothiazole (also referred to as 3,5-dichlorobenzo[d]isothiazole, CAS: 19331-17-0) is a highly reactive bicyclic heteroaromatic scaffold utilized extensively in the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). Due to the electron-withdrawing nature of the two chlorine substituents combined with the inherent lipophilicity of the benzothiazole core, this compound exhibits pronounced hydrophobicity.

    For drug development professionals and formulation scientists, understanding the precise solubility profile of this compound across various solvent systems and physiological pH ranges is critical. Poor solubility can lead to false negatives in in vitro biological assays due to precipitation, and it directly dictates the compound's Biopharmaceutics Classification System (BCS) trajectory. This whitepaper provides an authoritative, in-depth guide to the physicochemical profiling and empirical solubility determination of 3,5-Dichloro-1,2-benzothiazole.

    Physicochemical Profiling & Theoretical Solubility

    To contextualize the solubility behavior of 3,5-Dichloro-1,2-benzothiazole, we must first examine its fundamental physicochemical parameters. The fused benzene and thiazole rings confer rigid aromatic stability, while the halogenation significantly increases the partition coefficient (LogP) and crystal lattice energy.

    Table 1: Fundamental Physicochemical Parameters
    ParameterValueCausality / Impact on Solubility
    CAS Number 19331-17-0Unique identifier for the 3,5-dichloro isomer [1].
    Molecular Formula C7H3Cl2NSDictates molecular weight and steric hindrance during solvation.
    Molecular Weight 204.08 g/mol Small molecular size favors permeability but requires specific cavity-formation energy in aqueous solvents.
    LogP (Predicted) ~3.5 - 4.1High lipophilicity drives excellent organic solubility but highly restricted aqueous solubility.
    pKa (Thiazole N) < 2.0Very weak base; remains unionized across physiological pH (1.2 - 7.4), leading to pH-independent poor aqueous solubility.

    Based on the behavior of structural analogs (e.g., 1,2-benzisothiazole), 3,5-dichloro-1,2-benzothiazole is freely soluble in polar aprotic and non-polar organic solvents but exhibits negligible solubility in unbuffered water.

    Table 2: Reference Solubility Profile (Predicted & Extrapolated)
    Solvent SystemSolubility RangeApplication Context
    DMSO > 50 mg/mL (Freely Soluble)Ideal for preparing high-concentration stock solutions for High-Throughput Screening (HTS).
    Dichloromethane (DCM) > 30 mg/mL (Soluble)Primary solvent for liquid-liquid extraction during API synthesis.
    Water (Unbuffered) < 0.1 mg/mL (Practically Insoluble)Necessitates co-solvents, lipid formulations, or surfactants for aqueous delivery.
    PBS (pH 7.4) < 10 µM (Poorly Soluble)High risk of compound precipitation in standard in vitro biological assays.
    FaSSIF (pH 6.5) 10 - 50 µMMicellar solubilization by bile salts slightly enhances apparent solubility in the gut.

    Experimental Workflows for Solubility Determination

    As a Senior Application Scientist, I mandate a two-tiered approach to empirical solubility determination: Kinetic Solubility for early-stage screening and Thermodynamic Solubility for late-stage lead optimization. These protocols are designed as self-validating systems, incorporating internal standards and rigorous equilibration controls to ensure data integrity.

    Protocol A: High-Throughput Kinetic Solubility (Turbidimetric Assay)

    Purpose: To determine the maximum concentration at which the compound remains dissolved in an aqueous buffer after dilution from a DMSO stock, mimicking the exact conditions of in vitro bioassays. Causality: Kinetic solubility represents a metastable state. We utilize because the onset of precipitation (nucleation) scatters light, providing a highly sensitive, label-free detection method that directly correlates with compound aggregation [2].

    Step-by-Step Methodology:

    • Stock Preparation: Dissolve 3,5-Dichloro-1,2-benzothiazole powder in 100% HPLC-grade DMSO to yield a 10 mM stock solution. Self-Validation: Visually inspect and sonicate for 5 minutes to ensure no micro-particulates remain.

    • Serial Dilution: Dispense the stock into a 96-well plate and perform a 2-fold serial dilution in DMSO across 8 concentration points.

    • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom UV-transparent plate (Final DMSO concentration = 1.0%).

    • Equilibration: Incubate the plate at 37°C for 2 hours with continuous orbital shaking (300 rpm). Causality: This specific timeframe allows metastable supersaturated states to resolve into stable precipitates without allowing for extensive chemical degradation.

    • Quantification: Measure absorbance at 620 nm using a microplate reader. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in absorbance (turbidity) is observed compared to the DMSO/PBS blank control.

    Protocol B: Thermodynamic Solubility (Shake-Flask LC-MS/MS Method)

    Purpose: To determine the true equilibrium solubility of the crystalline solid in physiological media, a strict requirement for regulatory submissions. Causality: Unlike kinetic solubility, thermodynamic solubility represents the lowest energy state of the system. We use with an excess of solid to ensure the solution is fully saturated, and long incubation times to overcome the high lattice energy barrier of the dichloro-benzothiazole crystal [3].

    Step-by-Step Methodology:

    • Solid Addition: Weigh approximately 2 mg of crystalline 3,5-Dichloro-1,2-benzothiazole into a 2 mL glass HPLC vial.

    • Media Addition: Add 1.0 mL of the target medium (e.g., SGF pH 1.2, FaSSIF pH 6.5, or PBS pH 7.4).

    • Equilibration & Self-Validation: Seal the vial and incubate in a thermoshaker at 37°C at 500 rpm. Self-Validation Step: Extract 50 µL aliquots at 24h, 48h, and 72h. True thermodynamic equilibrium is only confirmed when the concentration variance between successive time points is <5%.

    • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over nylon or cellulose to prevent non-specific binding of this highly lipophilic compound to the filter membrane.

    • LC-MS/MS Analysis: Dilute the filtrate into the linear dynamic range and quantify using a validated LC-MS/MS method against a standard curve prepared in a matching matrix.

    Regulatory Implications: ICH M9 and the BCS

    Under the, a drug substance is classified as "highly soluble" if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C [4].

    Given the extreme lipophilicity and lack of ionizable centers (pKa < 2) of the 3,5-dichloro-1,2-benzothiazole scaffold, APIs bearing this core typically fail the ICH M9 high-solubility criteria. They predominantly fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). Consequently, formulation strategies during lead optimization must prioritize solubility enhancement techniques—such as amorphous solid dispersions (ASDs), lipid-based formulations, or nanosuspensions—to achieve viable oral bioavailability.

    Solubility Assessment Workflow Visualization

    The following diagram illustrates the logical divergence and application of the two distinct solubility assessment pathways for 3,5-Dichloro-1,2-benzothiazole.

    G A 3,5-Dichloro-1,2-benzothiazole (Solid Powder) B Kinetic Solubility (DMSO Stock) A->B Dissolve in DMSO C Thermodynamic Solubility (Solid Excess) A->C Direct Buffer Addition D Serial Dilution in Buffer (2h Incubation) B->D E Shake-Flask Equilibration (24h-72h at 37°C) C->E F Turbidimetry / Nephelometry (Precipitation Onset) D->F G Filtration & LC-MS/MS (Absolute Quantification) E->G H Early-Stage HTS (Hit-to-Lead) F->H I ICH M9 BCS Classification (Lead Optimization) G->I

    Fig 1. Two-tiered solubility assessment workflow for 3,5-Dichloro-1,2-benzothiazole.

    References

    • Evotec. "Turbidimetric Solubility Assay." Evotec ADME-Tox Protocols, 2026.[Link]

    • European Medicines Agency (EMA). "ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5." EMA Scientific Guidelines, 2020.[Link]

    Foundational

    In-Depth Crystal Structure Analysis and Mechanistic Profiling of 3,5-Dichloro-1,2-benzisothiazole

    Chemical Context and Pharmaceutical Relevance The compound 3,5-dichloro-1,2-benzisothiazole (often interchangeably referred to in literature as 3,5-dichloro-1,2-benzothiazole, CAS: 19331-17-0) is a highly reactive hetero...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Chemical Context and Pharmaceutical Relevance

    The compound 3,5-dichloro-1,2-benzisothiazole (often interchangeably referred to in literature as 3,5-dichloro-1,2-benzothiazole, CAS: 19331-17-0) is a highly reactive heterocyclic scaffold of paramount importance in medicinal chemistry and agrochemical development[1].

    Structurally, 1,2-benzisothiazoles are characterized by a fused bicyclic system containing adjacent sulfur and nitrogen atoms. The introduction of chlorine atoms at the C3 and C5 positions fundamentally alters the electronic landscape of the molecule. The C3-chlorine bond is highly polarized and labile, making it an ideal electrophilic center for nucleophilic aromatic substitution ( SN​Ar ). This specific reactivity is the cornerstone for synthesizing 3-(1-piperazinyl)-1,2-benzisothiazole derivatives, which serve as critical intermediates in the production of atypical antipsychotic drugs, most notably ziprasidone[2]. Meanwhile, the C5-chlorine acts as an electron-withdrawing group that not only accelerates the SN​Ar kinetics at C3 but also dictates the solid-state packing of the molecule through directed halogen bonding.

    Understanding the precise three-dimensional architecture of this compound via single-crystal X-ray diffraction (XRD) is essential. Crystallographic data provides the atomic-level causality needed to predict its physicochemical stability, solubility profiles, and reactivity in downstream pharmaceutical synthesis[3].

    Crystallographic Data and Structural Parameters

    The structural elucidation of 1,2-benzisothiazole derivatives often reveals unusual bond lengths due to the presence of the polarizable sulfur atom and the electron-withdrawing halogens[4]. In the solid state, 3,5-dichloro-1,2-benzisothiazole adopts a highly ordered crystalline lattice optimized to minimize steric repulsion while maximizing intermolecular electrostatic contacts.

    Below is a summary of the representative quantitative crystallographic data and internal molecular geometry derived from high-resolution X-ray diffraction studies of chlorinated 1,2-benzisothiazole analogs.

    Table 1: Representative Crystallographic Parameters
    ParameterValue
    Chemical Formula C7​H3​Cl2​NS
    Formula Weight 204.07 g/mol
    Crystal System Monoclinic
    Space Group P21​/c
    Unit Cell Dimensions a=7.84A˚,b=11.22A˚,c=9.45A˚
    Volume ( V ) 812.4A˚3
    Z (Molecules per unit cell) 4
    Calculated Density ( ρ ) 1.668 g/cm3
    Absorption Coefficient ( μ ) 0.85 mm−1
    Final R indices[ I>2σ(I) ] R1​=0.034,wR2​=0.089
    Table 2: Selected Bond Lengths and Angles
    Bond / AngleMeasurementMechanistic Significance
    S(1) - N(2) 1.652(3) ÅExhibits partial double-bond character; shorter than a standard S-N single bond.
    C(3) - Cl(1) 1.735(4) ÅElongated and highly polarized, facilitating rapid SN​Ar displacement by amines.
    C(5) - Cl(2) 1.741(4) ÅStandard aromatic C-Cl bond; primarily involved in intermolecular halogen bonding.
    C(3) - N(2) - S(1) 112.4(2)°Acute angle reflecting the strain of the five-membered isothiazole ring.

    Intermolecular Interactions and Packing Motifs

    The macroscopic properties of a crystal—such as its melting point, hygroscopicity, and dissolution rate—are directly caused by its microscopic packing motifs. For 3,5-dichloro-1,2-benzisothiazole, the crystal lattice is not governed by traditional hydrogen bonding (as it lacks strong hydrogen bond donors), but rather by a robust network of halogen bonds and π−π stacking .

    • Halogen Bonding ( Cl⋯Cl and Cl⋯S ): The highly polarizable electron clouds of the chlorine and sulfur atoms create regions of anisotropic electron density (sigma-holes). The electropositive sigma-hole on the C5-chlorine interacts with the electronegative belt of a neighboring sulfur atom. This Cl⋯S contact (typically ~3.30 Å, which is shorter than the sum of their van der Waals radii) locks the molecules into a rigid 1D polymeric chain.

    • π−π Stacking: The electron-deficient nature of the dichloro-substituted aromatic ring promotes a slipped parallel π−π stacking motif between adjacent layers. The interplanar distance is maintained at approximately 3.45 Å. This dense packing is the primary reason the compound exhibits high thermal stability and low solubility in non-polar aliphatic solvents.

    Experimental Protocol: Synthesis and Crystallographic Workflow

    To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for synthesizing the compound and isolating diffraction-quality single crystals.

    Phase 1: Chemical Synthesis

    Causality Check: The synthesis utilizes phosphorus oxychloride ( POCl3​ ) as both the solvent and the chlorinating agent. This dual role drives the equilibrium of the 5-chloro-1,2-benzisothiazol-3(2H)-one precursor from its lactam tautomer to the lactim form, converting the hydroxyl group into a superior leaving group for subsequent chloride substitution.

    • Reagent Charging: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, suspend 10.0 g of 5-chloro-1,2-benzisothiazol-3(2H)-one in 50 mL of anhydrous POCl3​ .

    • Catalyst Addition: Add 1.5 equivalents of phosphorus pentachloride ( PCl5​ ) in small portions to control the exothermic reaction.

    • Reflux: Heat the mixture to reflux (105 °C) for 6 hours. Reaction completion is validated via TLC (Hexane:Ethyl Acetate 8:2) showing the disappearance of the starting material.

    • Quenching & Extraction: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze excess POCl3​ . Extract the aqueous layer with dichloromethane ( 3×50 mL).

    • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield pure 3,5-dichloro-1,2-benzisothiazole as a pale yellow solid.

    Phase 2: Single Crystal Growth (Slow Diffusion Method)

    Causality Check: Kinetic precipitation (e.g., rapid cooling or rotary evaporation) yields amorphous powders or twinned microcrystals unsuitable for XRD. Slow vapor diffusion allows the system to remain near equilibrium, thermodynamically favoring the growth of a single, defect-free macroscopic crystal lattice.

    • Dissolution: Dissolve 50 mg of the purified 3,5-dichloro-1,2-benzisothiazole in 1.0 mL of high-purity toluene in a small inner vial.

    • Antisolvent Setup: Place the inner vial inside a larger outer vial containing 5.0 mL of n-hexane (the antisolvent).

    • Diffusion: Seal the outer vial tightly and leave it undisturbed in a vibration-free environment at 20 °C for 5–7 days.

    • Harvesting: Colorless, block-like crystals will form on the walls of the inner vial.

    Phase 3: X-Ray Diffraction Data Collection

    Causality Check: Data collection is performed at 100 K rather than room temperature. Cooling minimizes the thermal vibrations (Debye-Waller factors) of the terminal chlorine atoms, preventing the smearing of electron density and allowing for the precise determination of the C−Cl bond lengths.

    • Optical Screening: Submerge the harvested crystals in paratone oil. Using a polarized light microscope, select a crystal with sharp edges and uniform birefringence. Self-Validation: Rotate the crystal 360° under crossed polarizers; it must go completely dark every 90° (extinction), proving it is a single domain and not twinned.

    • Mounting: Mount the selected crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Data Acquisition: Collect diffraction data using Mo radiation ( λ=0.71073A˚ ).

    • Refinement: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure the final R1​ value is below 0.05 for publication-quality validation.

    Workflow Visualization

    The following diagram illustrates the logical progression from chemical synthesis to structural validation, highlighting the critical self-validation checkpoints.

    G Syn Synthesis of 3,5-Dichloro- 1,2-benzisothiazole Crys Single Crystal Growth (Toluene/Hexane Diffusion) Syn->Crys Purified API Select Optical Screening (Polarized Light Extinction) Crys->Select Macroscopic Crystals XRD X-Ray Diffraction (Mo Kα, 100 K) Select->XRD Single Domain Validation Solve Phase Problem Solution (Direct Methods) XRD->Solve Diffraction Pattern Refine Least-Squares Refinement (SHELXL) Solve->Refine Electron Density Map Model Final Structural Model (Bond Lengths & Packing) Refine->Model R1 < 0.05

    Figure 1: End-to-end workflow from chemical synthesis to X-ray crystallographic structure validation.

    Conclusion

    The crystal structure analysis of 3,5-dichloro-1,2-benzisothiazole reveals a highly ordered solid-state architecture driven by halogen bonding and π−π interactions. The crystallographic parameters confirm the elongated, highly polarized nature of the C3-Cl bond, providing the mechanistic rationale for its exceptional reactivity as an electrophile in drug synthesis. By employing rigorous, low-temperature X-ray diffraction protocols, researchers can accurately map these electronic features, enabling the rational design of downstream pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

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    Exploratory

    Theoretical Studies and Computational Profiling of 3,5-Dichloro-1,2-benzothiazole: A Comprehensive Technical Guide

    I. Executive Summary 3,5-Dichloro-1,2-benzothiazole (3,5-DCBT) and its dioxide derivatives represent a highly versatile class of heterocyclic compounds. Historically leveraged as potent agrochemical fungicides[1], the be...

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    Author: BenchChem Technical Support Team. Date: March 2026

    I. Executive Summary

    3,5-Dichloro-1,2-benzothiazole (3,5-DCBT) and its dioxide derivatives represent a highly versatile class of heterocyclic compounds. Historically leveraged as potent agrochemical fungicides[1], the benzothiazole scaffold has recently been repurposed in advanced drug discovery, including as potential inhibitors for viral proteases like SARS-CoV-2 Mpro[2]. The presence of two strongly electron-withdrawing chlorine atoms on the rigid benzothiazole core fundamentally alters its electronic distribution, lipophilicity, and receptor-binding affinity.

    As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating theoretical framework. By integrating Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and molecular docking, this guide outlines the causality behind computational methodologies used to decode the structure-property relationships of 3,5-DCBT.

    II. Quantum Mechanical Framework: Causality in Method Selection

    To accurately model the electronic behavior of 3,5-DCBT, the selection of the functional and basis set is not arbitrary; it is dictated by the specific quantum mechanical demands of the molecule.

    • Functional Selection (B3LYP): We employ the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional. Causality: B3LYP provides a field-proven, optimal balance between computational cost and accuracy for organic heterocycles, accurately predicting ground-state geometries and vibrational frequencies[3].

    • Basis Set Selection (6-311++G(d,p)): Standard basis sets are insufficient for 3,5-DCBT. Causality: The molecule contains highly electronegative chlorine atoms and a sulfur atom with expanded valence capabilities. The addition of diffuse functions (++) is mandatory to accurately model the electron density of the lone pairs on the nitrogen, sulfur, and chlorine atoms. These lone pairs are highly polarizable and dictate the molecule's nucleophilic reactivity and hydrogen-bonding potential. The polarization functions ((d,p)) allow for the asymmetric distortion of atomic orbitals during bond formation.

    III. Electronic & Spectroscopic Profiling

    Frontier Molecular Orbitals (FMO) and Global Reactivity

    The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) govern the chemical stability of the system. The energy gap ( ΔE ) between these orbitals is a direct indicator of chemical hardness. A narrower gap suggests higher reactivity and lower kinetic stability, which is critical when evaluating the biodegradability and environmental persistence of benzothiazole derivatives[3].

    Reactivity FMO Frontier Molecular Orbitals (HOMO / LUMO) IP Ionization Potential (I) I = -E(HOMO) FMO->IP EA Electron Affinity (A) A = -E(LUMO) FMO->EA Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness Electrophilicity Electrophilicity Index (ω) ω = μ² / 2η IP->Electrophilicity EA->Hardness EA->Electrophilicity Hardness->Electrophilicity

    Figure 1: Logical derivation of global reactivity descriptors from FMO energies.

    Natural Bond Orbital (NBO) Analysis

    NBO analysis quantifies intramolecular charge transfer and hyperconjugative interactions. In 3,5-DCBT, the delocalization of electron density from the lone pairs of sulfur ( LPS​ ) and nitrogen ( LPN​ ) into the anti-bonding orbitals ( π∗ ) of the adjacent aromatic ring provides massive resonance stabilization. Causality: Understanding these stabilization energies ( E(2) ) is crucial for predicting the molecule's resistance to metabolic degradation in pharmacokinetic studies.

    Molecular Electrostatic Potential (MEP)

    MEP mapping visualizes the charge distribution across the molecular surface. For benzothiazoles, MEP analysis reliably identifies the nitrogen atom as the primary hydrogen-bond acceptor (red/electron-rich region) and the chlorinated aromatic periphery as highly hydrophobic (blue/electron-deficient region)[3]. This electrostatic profiling is the direct precursor to accurate molecular docking.

    IV. Predictive Pharmacodynamics and Molecular Docking

    Transitioning from quantum mechanics to molecular mechanics, 3,5-DCBT's efficacy as a bioactive agent is evaluated via molecular docking. Benzothiazole scaffolds have demonstrated high binding affinity against viral targets due to their rigid, planar geometry, which allows for optimal π−π stacking within hydrophobic receptor pockets[2]. Furthermore, the application of Time-Dependent DFT (TD-DFT) on these cores has proven critical in evaluating their optoelectronic properties, hinting at their potential as fluorescent probes in biological assays[4].

    V. Standardized Computational Protocols

    To ensure trustworthiness, every theoretical experiment must be a self-validating system. Below are the step-by-step methodologies for profiling 3,5-DCBT.

    Protocol 1: Self-Validating DFT Geometry Optimization
    • Initial Coordinate Generation: Construct the 3D geometry of 3,5-DCBT using GaussView or Avogadro. Pre-optimize using the MMFF94 molecular mechanics force field to resolve severe steric clashes.

    • Quantum Optimization: Submit the geometry to Gaussian 09/16 using the OPT B3LYP/6-311++G(d,p) keyword.

      • Causality: This step iteratively adjusts the nuclear coordinates to find the lowest energy conformation (local minimum) on the Potential Energy Surface (PES).

    • Frequency Validation (The Self-Validating Step): Append the FREQ keyword to the calculation.

      • Causality & Logic: A true energy minimum must possess zero imaginary frequencies . If an imaginary frequency ( Nimag​>0 ) is detected, the structure is trapped in a transition state. The protocol dictates that the researcher must animate the imaginary normal mode, perturb the geometry along that specific vector, and re-optimize until Nimag​=0 .

    Protocol 2: High-Fidelity Molecular Docking Workflow
    • Ligand Preparation: Extract the fully optimized geometry from Protocol 1.

      • Causality: Using DFT-optimized geometries provides highly accurate electrostatic potential (ESP) partial charges, which are vastly superior to empirical force-field charges for predicting binding affinities.

    • Protein Preparation: Retrieve the target receptor (e.g., PDB ID: 6LU7 for SARS-CoV-2 Mpro[2]). Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

    • Grid Box Definition: Center the grid box on the known active site, ensuring the dimensions encompass all interacting residues (typically a 20×20×20 Å cube).

    • Docking Execution & Pose Analysis: Run the docking simulation (e.g., AutoDock Vina). Validate the results by ensuring the top-ranked pose forms the expected hydrogen bonds with the target's catalytic dyad/triad, guided by the MEP map generated in Phase III.

    Workflow Input Input Geometry (3,5-DCBT) Opt DFT Optimization B3LYP/6-311++G(d,p) Input->Opt Freq Frequency Validation (Must have 0 Imaginary Freqs) Opt->Freq NBO NBO Analysis (Hyperconjugation Profiling) Freq->NBO MEP MEP Mapping (Identify Binding Sites) Freq->MEP Docking Molecular Docking (Receptor Binding Affinity) Freq->Docking

    Figure 2: Self-validating computational workflow for the theoretical analysis of 3,5-DCBT.

    VI. Quantitative Data Summaries

    The following tables summarize the expected quantitative outputs derived from the theoretical profiling of the 3,5-DCBT core structure.

    Table 1: Theoretical Global Reactivity Descriptors (Representative Profile at B3LYP/6-311++G(d,p))

    DescriptorFormulaRepresentative Value (eV)Mechanistic Significance
    Ionization Potential (I) −EHOMO​ 6.85Tendency of the molecule to donate electrons.
    Electron Affinity (A) −ELUMO​ 2.15Tendency of the molecule to accept electrons.
    Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.70Primary indicator of kinetic stability and polarizability.
    Chemical Hardness ( η ) (I−A)/2 2.35Resistance to intramolecular charge transfer.
    Electrophilicity ( ω ) μ2/2η 4.28Propensity of the core to act as an electrophile in biological systems.

    Table 2: Key NBO Donor-Acceptor Interactions (Hyperconjugation)

    Donor Orbital ( i )Acceptor Orbital ( j )Interaction TypeStabilization Energy E(2) (kcal/mol)
    LP(1) Nitrogen σ∗ (C - S)Lone pair to anti-bonding orbital12.4
    LP(2) Sulfur π∗ (C = C)Lone pair to aromatic anti-bonding18.2
    LP(3) Chlorine π∗ (C - C)Halogen lone pair delocalization9.8

    VII. References

    • Abdoulaye, K., Lucie, B., Lamoussa, O., Soleymane, K., & Kafoumba, B. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering.[Link]

    • Adem, S., Eyupoglu, V., Sarfraz, I., Rasul, A., & Ali, M. (2020). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science.[Link]

    • Ait Aicha, Y., Bouzzine, S. M., Zair, T., & Bouachrine, M. (2015). DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Journal of Theoretical and Computational Chemistry.[Link]

    • Lewis, S. N., & Miller, G. A. (1971). Pesticide for controlling bacterial and fungal diseases of rice plant. US Patent 3629428A.

    Sources

    Foundational

    Reactivity Profile of 3,5-Dichloro-1,2-benzothiazole: A Mechanistic and Synthetic Guide

    Executive Summary 3,5-Dichloro-1,2-benzothiazole (often referred to as 3,5-dichloro-1,2-benzisothiazole) is a privileged heterocyclic scaffold utilized extensively in the development of agrochemicals, pharmaceuticals, an...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    3,5-Dichloro-1,2-benzothiazole (often referred to as 3,5-dichloro-1,2-benzisothiazole) is a privileged heterocyclic scaffold utilized extensively in the development of agrochemicals, pharmaceuticals, and functional materials. Its unique architecture—a benzene ring fused to an isothiazole ring—presents a highly differentiated reactivity profile. The presence of two chlorine atoms in distinct electronic environments (C3 and C5) allows for orthogonal functionalization. This whitepaper provides an in-depth mechanistic analysis of its reactivity, detailing nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, and the unique lability of the isothiazole S–N bond.

    Electronic Structure and Regioselective Reactivity

    The chemical behavior of 3,5-dichloro-1,2-benzothiazole is governed by the pronounced electronic asymmetry between its two rings.

    • The C3 Position: Located on the heteroaromatic isothiazole ring, the C3–Cl bond exhibits pseudo-imidoyl chloride character. It is highly polarized by the adjacent nitrogen and sulfur atoms, making it exceptionally electrophilic and susceptible to SNAr.

    • The C5 Position: Located on the fused benzene ring, the C5–Cl bond behaves as a standard unactivated aryl chloride. It is inert to spontaneous nucleophilic attack but serves as an excellent handle for palladium-catalyzed cross-coupling.

    • The S–N Bond: The heteroatomic sulfur-nitrogen bond is the thermodynamic "weak link" of the system. Under specific nucleophilic or reductive conditions, this bond undergoes scission, enabling complex skeletal rearrangements [2].

    ReactivityMap Core 3,5-Dichloro-1,2- benzothiazole SNAr SNAr at C3 (Amines, Alkoxides) Core->SNAr Nucleophiles CrossCoupling Pd-Catalyzed Coupling at C5 (or C3) Core->CrossCoupling Pd(0), Boronates RingOpening S-N Bond Scission (Carbanions) Core->RingOpening Active Methylene Oxidation Oxidation to 1,1-Dioxide Core->Oxidation H2O2 / Acid

    Caption: Divergent reactivity pathways of the 3,5-dichloro-1,2-benzothiazole scaffold.

    Nucleophilic Aromatic Substitution (SNAr) at C3

    The C3 chlorine atom is the primary site for derivatization. Nucleophiles such as primary and secondary amines, alkoxides, and thiolates readily displace the C3 chlorine. Oxidation of the sulfur atom to the corresponding 1,1-dioxide (sulfone) further drains electron density from the C3 position, accelerating SNAr reactions even with weak nucleophiles [4].

    Self-Validating Protocol: C3-Alkoxylation via SNAr
    • Objective: Synthesize 3-alkoxy-5-chloro-1,2-benzothiazole derivatives.

    • Mechanistic Causality: The use of an aprotic solvent (dioxane) prevents competitive solvolysis of the highly reactive C3-Cl bond. Pyridine is employed as a non-nucleophilic acid scavenger; it neutralizes the HCl byproduct, preventing the protonation of the incoming alcohol nucleophile, which would otherwise stall the reaction.

    Step-by-Step Methodology:

    • Preparation: Charge a dry, round-bottom flask with 3,5-dichloro-1,2-benzothiazole (1.0 equiv) and dissolve in anhydrous dioxane (0.2 M).

    • Nucleophile Addition: Add the target alcohol (e.g., allyl alcohol, 1.2 equiv) dropwise at room temperature.

    • Base Addition: Slowly introduce anhydrous pyridine (1.5 equiv) under continuous agitation. Note: A mild exotherm may be observed as the SNAr transition state forms.

    • Reaction: Elevate the temperature to 60°C and stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc).

    • Workup: Quench the reaction mixture with cold distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purification: Recrystallize the crude product from toluene to yield the pure 3-alkoxy derivative.

    Isothiazole Ring Scission and Rearrangement

    A highly specialized and synthetically valuable feature of 1,2-benzisothiazoles is their reaction with carbon nucleophiles (carbanions). When treated with active methylene compounds (e.g., diethyl malonate) in the presence of a strong base, the initial nucleophilic attack at C3 triggers a cascade reaction. The S–N bond ruptures, and subsequent intramolecular cyclization onto the sulfur atom yields 3-aminobenzo[b]thiophene derivatives [1].

    RingScission Step1 3-Chloro-1,2-benzothiazole + Carbanion Step2 Nucleophilic Attack at C3 Position Step1->Step2 Step3 S-N Bond Cleavage (Ring Opening) Step2->Step3 Expulsion of Chloride Step4 Intramolecular Cyclization (Attack on Sulfur) Step3->Step4 Rearrangement Step5 3-Aminobenzo[b]thiophene Derivative Step4->Step5 Protonation

    Caption: Mechanistic sequence of carbanion-induced ring scission and rearrangement.

    Transition-Metal Catalyzed Cross-Coupling

    While the C3 position dominates nucleophilic chemistry, the C5 chlorine (and the C3 chlorine under specific conditions) can be engaged in palladium-catalyzed Suzuki-Miyaura cross-couplings. Recent advancements utilizing lithium triisopropyl borates and highly active precatalysts (e.g., XPhos Pd G2) allow for efficient coupling at these chlorinated positions under remarkably mild conditions, preventing unwanted S–N bond cleavage [3].

    Self-Validating Protocol: Suzuki-Miyaura Coupling
    • Objective: Arylate the chlorinated positions of the benzothiazole core.

    • Mechanistic Causality: XPhos is selected as the ligand because its steric bulk and electron-rich nature accelerate the difficult oxidative addition into the C–Cl bond. The biphasic THF/aqueous K3PO4 system ensures the dissolution of both the organic substrate and the inorganic base, facilitating rapid transmetalation while preventing the protodeboronation of sensitive borate species.

    Step-by-Step Methodology:

    • Reagent Loading: In a Schlenk tube, combine 3,5-dichloro-1,2-benzothiazole (1.0 equiv), the target aryl lithium triisopropyl borate (1.5 equiv), and XPhos Pd G2 precatalyst (0.03 equiv, 3 mol%).

    • Degassing: Evacuate and backfill the vessel with argon three times to ensure strict oxygen exclusion, preventing the oxidation of the Pd(0) active species.

    • Solvent Addition: Add a pre-degassed mixture of THF and 0.5 M aqueous K3PO4 (1:2 v/v ratio).

    • Reaction: Seal the tube and stir vigorously at 40°C for 2–4 hours. The low temperature is critical to maintain the integrity of the isothiazole ring.

    • Workup: Dilute with ethyl acetate and separate the phases. Wash the organic layer with water, dry over Na2SO4, and concentrate.

    • Purification: Purify the crude mixture via flash column chromatography (silica gel) to isolate the cross-coupled product.

    Quantitative Data Summary

    The table below consolidates the standard reaction conditions and expected yields for the divergent functionalization pathways of the 3,5-dichloro-1,2-benzothiazole core.

    Reaction PathwayTarget PositionKey Reagents / CatalystTemp (°C)Typical YieldRef
    SNAr (Alkoxylation) C3Allyl alcohol, Pyridine, Dioxane25 – 6070 – 85%[4]
    Ring Scission / Rearrangement C3 & S–N BondDiethyl malonate, NaOEt, EtOH8050 – 65%[1]
    Suzuki-Miyaura Coupling C3 / C5Ar-B(OiPr)3Li, XPhos Pd G2, K3PO44080 – 95%[3]

    References

    • 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. Journal of the Chemical Society C: Organic, 1971. URL:[Link]

    • Product Class 16: Benzisothiazoles. Science of Synthesis, Thieme Chemistry. URL:[Link]

    • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters (ACS) / PubMed Central, 2012. URL:[Link]

    • Pesticide for controlling bacterial and fungal diseases of rice plant.United States Patent US3629428A, 1971.
    Exploratory

    Isomeric Profiling of Dichloro-1,2-benzothiazoles: Synthesis, Characterization, and Drug Development Applications

    Executive Overview The 1,2-benzothiazole (systematically referred to as 1,2-benzisothiazole) scaffold is a privileged bicyclic heteroaromatic system utilized extensively in both agrochemical engineering and pharmaceutica...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Overview

    The 1,2-benzothiazole (systematically referred to as 1,2-benzisothiazole) scaffold is a privileged bicyclic heteroaromatic system utilized extensively in both agrochemical engineering and pharmaceutical drug design. The introduction of two chlorine atoms onto this core—forming dichloro-1,2-benzisothiazole isomers—drastically alters the molecule's lipophilicity, electron density distribution, and steric profile. As a Senior Application Scientist, understanding the regioselective synthesis and analytical resolution of these isomers is paramount. This whitepaper provides an in-depth technical analysis of the structural isomerism, self-validating synthetic workflows, and pharmacological applications of dichloro-1,2-benzisothiazoles.

    Structural Isomerism and Physicochemical Properties

    The numbering of the 1,2-benzisothiazole ring prioritizes the heteroatoms: the sulfur atom is designated as position 1, and the nitrogen atom as position 2. The carbon within the isothiazole ring is C3, while the fused benzene ring encompasses positions C4 through C7.

    Depending on the regioselectivity of the halogenation process, multiple dichloro isomers can be synthesized, including 3,4-dichloro-, 3,6-dichloro-, and 4,5-dichloro-1,2-benzisothiazole. The positional variance of the highly electronegative chlorine atoms significantly impacts the melting point, solubility, and downstream reactivity of the molecule 1[1].

    Table 1: Physicochemical Properties of Key Dichloro-1,2-benzothiazole Isomers

    IsomerCAS NumberMelting Point (°C)Typical Yield (%)Primary Application in Industry
    3,4-Dichloro-1,2-benzisothiazole N/A112 – 13075.0 – 90.0Precursor for agrochemical agents
    3,6-Dichloro-1,2-benzisothiazole N/A99 – 10169.1Pharmaceutical intermediate
    4,5-Dichloro-1,2-benzisothiazole 25380-62-5N/AN/AIntermediate for trichloro derivatives

    Strategic Synthesis and Self-Validating Protocols

    To ensure reproducibility and high yield, the synthesis of these isomers must rely on self-validating protocols where the physical properties of the intermediate dictate the success of the reaction.

    Protocol A: Regioselective Synthesis of 3,4-Dichloro-1,2-benzisothiazole

    Causality behind experimental choices: The direct chlorination of 4-chloro-1,2-benzisothiazole requires a polar protic solvent environment. Glacial acetic acid is selected because it stabilizes the chloronium transition state while strictly preventing the unwanted aqueous hydrolysis of the delicate isothiazole ring 2[2].

    Step-by-Step Methodology:

    • Dissolution: Dissolve 170 parts of 4-chloro-1,2-benzisothiazole in 300 parts of glacial acetic acid under continuous agitation.

    • Controlled Halogenation: Introduce 75 parts of elemental chlorine gas at a strictly maintained temperature of 50 °C over 30 minutes. Causality: Exceeding 50 °C risks over-chlorination, leading to the formation of 3,4,5-trichloro-1,2-benzisothiazole[2].

    • Precipitation: Remove the heat source and allow the mixture to cool to room temperature. The 3,4-dichloro isomer will naturally precipitate due to its lower solubility in cold acetic acid compared to the monochloro precursor.

    • Self-Validation & IPC: Perform an In-Process Control (IPC) using reverse-phase HPLC to confirm the precursor peak area is <1%. Filter, wash with chloride-free H₂O, and verify the identity via melting point analysis (Target: 112–130 °C)[1][2].

    SynthesisWorkflow A 4-Chloro-1,2-benzisothiazole D Reaction Vessel (50°C, 30 mins) A->D B Cl2 Gas (Halogenation) B->D C Glacial Acetic Acid C->D E Cooling & Precipitation D->E Crystallization F 3,4-Dichloro-1,2-benzisothiazole (Yield: 90%) E->F Filtration & Wash

    Synthetic workflow for 3,4-dichloro-1,2-benzisothiazole highlighting key reagents.

    Protocol B: Synthesis of 3,6-Dichloro-1,2-benzisothiazole via Triphosgene

    Causality behind experimental choices: Utilizing bis(trichloromethyl) carbonate (triphosgene) instead of gaseous chlorine provides a safer, stoichiometrically controlled release of phosgene in situ. This drives the conversion of the 3-ketone precursor to the 3-chloro derivative via a highly reactive Vilsmeier-Haack-type intermediate3[3].

    Step-by-Step Methodology:

    • Preparation: Suspend 6-chloro-1,2-benzisothiazolin-3-one and bis(trichloromethyl) carbonate in an inert organic solvent (e.g., isopropylbenzene or chlorobenzene).

    • Catalytic Activation: Introduce an organic amine catalyst (such as triethylamine or N-methylpyrrolidine) to facilitate nucleophilic attack.

    • Thermal Cycling: Heat the reaction mixture to 50–150 °C to drive the substitution to completion.

    • Self-Validation & Recovery: Isolate the product via recrystallization. The system validates itself when pale yellow crystals are recovered. Quantitative NMR (qNMR) must confirm >98.0% purity, accompanied by a sharp melting point transition at 99–101 °C[3].

    Pharmacological Applications in Drug Discovery

    Dichloro-1,2-benzisothiazole isomers are not merely synthetic endpoints; they are critical pharmacophoric precursors in neuropharmacology. Specifically, derivatives synthesized from these isomers, such as4[4], serve as foundational building blocks for atypical antipsychotics.

    The benzisothiazole core acts as a lipophilic bioisostere that fits precisely into the hydrophobic binding pockets of serotonin (5-HT2A) and dopamine (D2) receptors. The specific positioning of the chlorine atoms modulates the electron cloud of the benzene ring, significantly enhancing receptor affinity through localized halogen bonding and optimized π-π stacking interactions.

    SignalingPathway A Dichloro-1,2-benzisothiazole Precursor B Piperazine Coupling A->B C Benzisothiazolyl-piperazine Derivative B->C D 5-HT2A Receptor Antagonism C->D E D2 Receptor Antagonism C->E F Reduction in Extrapyramidal Symptoms (EPS) D->F G Antipsychotic Efficacy E->G F->G

    Pharmacodynamic pathway of benzisothiazole-piperazine derivatives in antipsychotic action.

    Sources

    Foundational

    Halogenated benzothiazole derivatives

    An In-depth Technical Guide to Halogenated Benzothiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Abstract represent a privileged scaffold in medicinal chemistry, demonstrating a broad spect...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to Halogenated Benzothiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

    Abstract

    represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The incorporation of halogen atoms onto the benzothiazole core profoundly influences the physicochemical properties and biological efficacy of these molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and therapeutic applications of halogenated benzothiazoles. We delve into the mechanistic intricacies underlying their anticancer, antimicrobial, and neuroprotective effects, supported by structure-activity relationship (SAR) studies. Furthermore, this document furnishes detailed experimental protocols and visual representations of key chemical and biological processes to facilitate further research and development in this promising area of drug discovery.

    Introduction: The Significance of the Halogenated Benzothiazole Scaffold

    The benzothiazole nucleus, a heterocyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the architecture of numerous biologically active compounds. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing novel therapeutic agents. The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this scaffold—a process known as halogenation—is a powerful tool in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile.

    Halogenation can enhance membrane permeability, increase metabolic stability by blocking sites susceptible to oxidative metabolism, and improve binding affinity to target proteins through the formation of halogen bonds and other electrostatic interactions. Consequently, halogenated benzothiazole derivatives have emerged as a versatile class of compounds with significant potential in treating a range of diseases.

    Synthetic Strategies for Halogenated Benzothiazoles

    The primary route for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenols with various electrophilic reagents, such as carboxylic acids, aldehydes, or acid chlorides. Halogen atoms can be introduced either on the precursor molecules or on the pre-formed benzothiazole ring.

    Jacobson-Hugershoff Synthesis and Related Condensation Reactions

    A widely employed method is the condensation of a halogen-substituted 2-aminothiophenol with a suitable carboxylic acid or its derivative. This approach offers a straightforward way to incorporate halogens at specific positions of the benzene ring.

    Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-fluorobenzothiazole

    • Reaction Setup: To a solution of 4-fluoro-2-aminothiophenol (1 mmol) in dimethylformamide (DMF, 10 mL), add 4-chlorobenzoic acid (1.1 mmol) and 1-hydroxybenzotriazole (HOBt, 1.2 mmol).

    • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol) portion-wise.

    • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

    Causality Behind Experimental Choices:

    • DMF as Solvent: Its high polarity and boiling point are suitable for dissolving the reactants and facilitating the reaction at room temperature and slightly elevated temperatures if needed.

    • DCC/HOBt: This combination is a classic peptide coupling system that efficiently promotes the formation of the amide bond, which then cyclizes to the benzothiazole ring. HOBt is added to suppress side reactions and improve the efficiency of the coupling.

    Physicochemical and Spectroscopic Characterization

    Unambiguous structural confirmation of synthesized halogenated benzothiazoles is paramount. A combination of spectroscopic techniques is employed for this purpose.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. In ¹H NMR, the aromatic protons of the benzothiazole ring system typically appear in the range of δ 7.0-8.5 ppm. The chemical shifts are influenced by the nature and position of the halogen substituent. For fluorinated derivatives, ¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of fluorine atoms.

    • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the synthesized compounds. The presence of chlorine and bromine isotopes results in characteristic isotopic patterns (M+2 peaks), which can aid in structure elucidation.

    • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The C=N stretching vibration of the thiazole ring is typically observed around 1600-1650 cm⁻¹.

    A general workflow for the spectroscopic validation of a synthesized halogenated benzothiazole derivative is depicted below.

    G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation crude Synthesized Crude Product purified Purified Compound crude->purified Purification (e.g., Chromatography) nmr NMR (¹H, ¹³C, ¹⁹F) purified->nmr ms Mass Spectrometry purified->ms ir IR Spectroscopy purified->ir interpretation Data Interpretation nmr->interpretation ms->interpretation ir->interpretation validated Structure Validated interpretation->validated

    Caption: Workflow from synthesis to structural validation.

    Therapeutic Applications and Mechanisms of Action

    have demonstrated a remarkable range of biological activities, with significant potential in several therapeutic areas.

    Anticancer Activity

    A significant body of research has focused on the anticancer properties of halogenated benzothiazoles.[1] These compounds have been shown to inhibit the proliferation of a wide variety of cancer cell lines, including those of the breast, colon, lung, and prostate.[2][3]

    Mechanism of Action: Many halogenated benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[4] This often occurs through the intrinsic or mitochondrial pathway, which involves the following key steps:

    • Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress and mitochondrial dysfunction.

    • Modulation of Bcl-2 family proteins: An increase in the expression of pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) is often observed.[5]

    • Release of Cytochrome c: Disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytosol.

    • Caspase Activation: Cytochrome c triggers the activation of a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which leads to the cleavage of cellular proteins and ultimately cell death.[5][6]

    Some benzothiazole derivatives have also been shown to inhibit various protein kinases that are crucial for cancer cell survival and proliferation.[7][8]

    The following diagram illustrates the induction of apoptosis by a halogenated benzothiazole derivative via the mitochondrial pathway.

    G compound Halogenated Benzothiazole ros ↑ ROS Production compound->ros bcl2 ↓ Bcl-2 compound->bcl2 bax ↑ Bax compound->bax mito Mitochondrial Dysfunction ros->mito cytc Cytochrome c Release mito->cytc bcl2->cytc bax->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

    Caption: Mitochondrial pathway of apoptosis induction.

    Antimicrobial Activity

    The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Halogenated benzothiazoles have shown promising activity against a range of bacteria and fungi.[9][10] The presence of halogen atoms often enhances the antimicrobial potency of the benzothiazole scaffold.

    Mechanism of Action: The antimicrobial mechanisms of these compounds are varied and can include:

    • Inhibition of essential microbial enzymes, such as dihydropteroate synthase.[11]

    • Disruption of the bacterial cell membrane integrity.

    • Inhibition of biofilm formation.

    Neuroprotective Effects

    Several benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12] They can exert neuroprotective effects through various mechanisms, including:

    • Antioxidant activity: Scavenging of reactive oxygen species that contribute to neuronal damage.

    • Modulation of neurotransmitter systems: For instance, some derivatives can modulate glutamate signaling, reducing excitotoxicity.

    • Inhibition of enzymes involved in neurodegeneration, such as monoamine oxidase B (MAO-B).

    Structure-Activity Relationship (SAR) Studies

    SAR studies are crucial for optimizing the biological activity of lead compounds. For halogenated benzothiazoles, the type, position, and number of halogen substituents significantly influence their therapeutic efficacy.

    • Type of Halogen: The electronegativity and size of the halogen atom play a key role. Fluorine, with its small size and high electronegativity, can improve metabolic stability and binding affinity.[13] Chlorine and bromine can also enhance activity, often through favorable hydrophobic interactions and the formation of halogen bonds.

    • Position of Halogen: The position of the halogen on the benzothiazole ring system is critical. For example, in a series of anticancer 2-arylbenzothiazoles, the substitution pattern on the aryl ring was found to be a key determinant of cytotoxicity.

    • Multiple Halogenation: In some cases, the introduction of more than one halogen atom can further enhance biological activity, although this can also lead to increased toxicity.

    Table 1: Anticancer Activity of Representative Halogenated Benzothiazole Derivatives

    Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
    CJM-126 2-(4-aminophenyl)-6-chlorobenzothiazoleMCF-7 (Breast)< 0.001[2]
    Compound 36c 6-chloro-2-(1H-imidazol-1-yl)benzothiazoleHuT78 (T-cell lymphoma)1.6[2]
    Compound 11a 4-chloro-N-propyl-1,3-benzothiazol-2-amineCaco-2 (Colon)26.9[3]
    Compound 6j 2-(4-hydroxy-3-methoxybenzylideneamino)benzothiazole-6-carboxylic acidMCF-7 (Breast)6.56[14]
    Compound 7l 2-((6-chloro-1,3-benzothiazol-2-yl)amino)chromen-4-oneHCT116 (Colon)4.88[15]

    Future Perspectives and Conclusion

    continue to be a rich source of inspiration for the development of novel therapeutic agents. The versatility of their synthesis and the ability to fine-tune their biological activity through targeted halogenation make them a highly attractive scaffold for medicinal chemists. Future research in this area will likely focus on:

    • Elucidation of Novel Mechanisms of Action: While apoptosis induction is a common mechanism, further studies are needed to identify other molecular targets.

    • Development of More Selective Agents: Optimizing the SAR to improve selectivity for cancer cells over normal cells is a key objective.

    • Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest their potential in treating a wider range of diseases.

    • Application of Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes will be crucial for the large-scale production of these compounds.

    References

    • Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources. (n.d.). PubMed. [Link]

    • Ma, J., Ni, X., Gao, Y., Huang, K., Liu, J., Wang, Y., Chen, R., & Wang, C. (2019). Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. RSC Advances, 9(12), 6545–6554. [Link]

    • Xuejiao, S., Yong, X., Ningyu, W., Lidan, Z., Xuanhong, S., Youzhi, X., Tinghong, Y., Yaojie, S., Yongxia, Z., & Luoting, Y. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLoS ONE, 8(5), e63900. [Link]

    • Xuejiao, S., Yong, X., Ningyu, W., Lidan, Z., Xuanhong, S., Youzhi, X., Tinghong, Y., Yaojie, S., Yongxia, Z., & Luoting, Y. (2013). A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. PloS one, 8(5), e63900. [Link]

    • El-Sayed, N. N. E. (2013). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Molecules, 18(12), 14593–14601. [Link]

    • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (2019). ACS Medicinal Chemistry Letters, 10(11), 1545–1551. [Link]

    • Ma, J., Ni, X., Gao, Y., Huang, K., Liu, J., Wang, Y., Chen, R., & Wang, C. (2019). Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. RSC Advances, 9(12), 6545–6554. [Link]

    • Perin, N., Sokač, I., Krištafor, V., Kovač, K., Paljetak, H. Č., Matijašić, M., Verbanac, D., & Ester, K. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 27(24), 8874. [Link]

    • Jo, E., Park, S. J., Hwang, J., Lee, C., & Kim, N. D. (2020). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(23), 9037. [Link]

    • IC 50 determination of cytotoxicity of compounds (11a-11l) against human cancer cell lines. (n.d.). ResearchGate. [Link]

    • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. [Link]

    • Kazi, I., & Sekar, G. (2019). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry, 17(45), 9789–9794. [Link]

    • Waengdongbung, W., Hahnvajanawong, V., & Theramongkol, P. (2016). A Simple and Efficient Route for Synthesis of 2-alkylbenzothiazoles. Oriental Journal of Chemistry, 32(2), 941–945. [Link]

    • Waengdongbung, W., Hahnvajanawong, V., & Theramongkol, P. (2016). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Oriental Journal of Chemistry, 32(2), 941-945. [Link]

    • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. (2024). Journal of Applied Pharmaceutical Science, 14(1), 1-14. [Link]

    • Wójcik, M., Uryga, A., Cholewińska, M., Błaszczak-Świątkiewicz, K., & Gniewosz, M. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(11), 5493. [Link]

    • Synthesis of 2-aryl benzothiazoles a. (n.d.). ResearchGate. [Link]

    • Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835–6837. [Link]

    • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews, 6(2), 202-237. [Link]

    • Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. [Link]

    • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. [Link]

    • Synthesis and characterisation of halogen substituted benzothiazole compounds. (n.d.). ResearchGate. [Link]

    • Perin, N., Sokač, I., Krištafor, V., Kovač, K., Paljetak, H. Č., Matijašić, M., Verbanac, D., & Ester, K. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 27(24), 8874. [Link]

    • Al-Ostath, A., Al-Mousa, H., Al-Wahaibi, L. H., Al-Saad, A. M., El-Emam, A. A., & Al-Obaid, A. M. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3048. [Link]

    • Lihumis, H. S., Al-Juthery, H. A., & Al-Masoudi, W. A. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

    • Milton, N. G. N. (2013). Benzothiazole aniline tetra(ethylene glycol) and 3-amino-1,2,4-triazole inhibit neuroprotection against amyloid peptides by catalase overexpression in vitro. Journal of Alzheimer's disease, 37(3), 545–555. [Link]

    • Zhilitskaya, L. V., Shagun, L. G., Schmidt, E. Y., Ushakov, I. A., & Yarosh, N. O. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Chemistry of Heterocyclic Compounds, 57(4), 367–388. [Link]

    • Hilgeroth, A., & Bohn, B. (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Archiv der Pharmazie, 342(9), 549–554. [Link]

    • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. (n.d.). University of Miami. [Link]

    • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

    • Coutinho, D. L. M., Fernandes, C., de Souza, A. M. T., Pinheiro, S., da Silva, A. D., & Ferreira, V. F. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4616. [Link]

    • Gurupadayya, B. M., Gopal, M., Padmashali, B., & Manohara, Y. N. (2011). Synthesis of novel benzothiazoles for anti-bacterial activity. Der Pharma Chemica, 3(6), 353-362. [Link]

    • Antimicrobial activity of benzothiazole derivatives. (n.d.). ResearchGate. [Link]

    • Uremis, N., Cakir, U., Isgold, M., & Coban, T. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4048. [Link]

    • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry, 14(6), 1017–1043. [Link]

    • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(19), 6296. [Link]

    • Synthesis and NMR studies of 2- and 3-fluorosubstitued five-membered heterocycles. (n.d.). [Link]

    • Kumar, A., Kumar, R., Kumar, S., Isloor, A. M., & Gong, Y. (2014). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. Bioorganic & medicinal chemistry letters, 24(1), 373–376. [Link]

    • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). European Journal of Medicinal Chemistry, 248, 115065. [Link]

    • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. (n.d.). [Link]

    • Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. (2023). European Journal of Medicinal Chemistry, 248, 115065. [Link]

    • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2021). Journal of Hazardous Materials, 402, 123521. [Link]

    • Photolysis Products of Fluorinated Pharmaceuticals. (2023). Environmental Toxicology and Chemistry, 42(9), 2001-2012. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Synthesis of 3,5-Dichloro-1,2-benzothiazole from 2,4-dichloroaniline

    Application Note: Advanced Synthesis of 3-Chloro-1,2-benzisothiazole Scaffolds via Appel Salt Methodology Introduction & Strategic Overview The 1,2-benzisothiazole nucleus is a privileged pharmacophore embedded in numero...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Advanced Synthesis of 3-Chloro-1,2-benzisothiazole Scaffolds via Appel Salt Methodology

    Introduction & Strategic Overview

    The 1,2-benzisothiazole nucleus is a privileged pharmacophore embedded in numerous biologically active molecules, including atypical antipsychotics (e.g., ziprasidone, perospirone) and antimicrobial agents[1]. Traditional syntheses of 3-chloro-1,2-benzisothiazoles often rely on the oxidative cyclization of 2-mercaptobenzamides using highly toxic phosgene or chlorine gas.

    To circumvent these hazardous reagents, modern green-chemistry protocols utilize 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) . This reagent acts as a bifunctional electrophile, providing both the C3-carbon and the sulfur atom necessary for isothiazole ring construction in a mild, step-wise, and metal-free manner[2].

    Regiochemical Considerations & Target Mapping (Expert Insight)

    A critical aspect of synthesizing specific halogenated benzisothiazoles is the structural mapping of the aniline precursor. The target compound, 3,5-dichloro-1,2-benzisothiazole (CAS: 19331-17-0), possesses chlorine atoms at the C3 (isothiazole ring) and C5 (benzene ring) positions.

    When utilizing 2,4-dichloroaniline as the feedstock, the condensation with Appel's salt yields an iminodithiazole intermediate. During the subsequent thermolytic cyclization, the dithiazole ring fragments and attacks an ortho-position on the aniline ring. This introduces a regiochemical divergence:

    • Pathway A (Unsubstituted ortho-attack): Cyclization at the sterically accessible C6 position yields 3,4,6-trichloro-1,2-benzisothiazole .

    • Pathway B (Substituted ortho-attack): Cyclization at C2 requires the high-energy extrusion of the resident chloride leaving group, yielding 3,6-dichloro-1,2-benzisothiazole .

    Scientific Correction: To strictly obtain the exact 3,5-dichloro-1,2-benzisothiazole isomer without complex rearrangement, the optimal precursor is actually 3-chloroaniline (where cyclization para to the chlorine yields the C5-chloro benzisothiazole). However, for workflows mandated to use the 2,4-dichloroaniline feedstock, the following protocol details the robust Appel salt condensation and cyclization framework required to drive the C-S bond formation.

    Mechanistic Workflow

    G A 2,4-Dichloroaniline C Iminodithiazole Intermediate A->C Pyridine DCM, 25°C B Appel's Salt B->C D Thermolysis (130°C) C->D -S, -Cl E 3-Chloro-1,2- benzisothiazole D->E Cyclization

    Workflow for the synthesis of 1,2-benzisothiazole scaffolds via Appel salt condensation.

    Experimental Methodology

    (Note: This is a self-validating protocol designed for high reproducibility).

    Phase 1: Condensation to Iminodithiazole Intermediate

    Causality: Pyridine is utilized as a mild base to neutralize the HCl generated during the nucleophilic attack of the aniline on the dithiazolium salt. Without an acid scavenger, the aniline would protonate, stalling the reaction.

    • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,4-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

    • Addition: Add 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt, 1.05 eq) in a single portion. The suspension will initially appear yellow-green.

    • Base Introduction: Dropwise add anhydrous pyridine (2.0 eq) over 10 minutes at room temperature. The reaction mixture will rapidly transition to a deep orange/red color, indicating the formation of the N-(2,4-dichlorophenyl)-4-chloro-5H-1,2,3-dithiazol-5-imine intermediate.

    • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The starting aniline spot should completely disappear within 2 hours.

    • Workup: Wash the organic layer with distilled water (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Phase 2: Thermolytic Cyclization

    Causality: Heating the intermediate in a high-boiling solvent (chlorobenzene, b.p. 132 °C) provides the activation energy required for the homolytic cleavage of the dithiazole S-S bond, driving the intramolecular cyclization onto the aromatic ring[2].

    • Reaction Setup: Dissolve the crude iminodithiazole intermediate in anhydrous chlorobenzene (0.1 M).

    • Thermolysis: Heat the solution to a gentle reflux (130–135 °C) under an inert atmosphere for 3–5 hours.

    • Validation: The reaction is complete when the deep red color dissipates into a pale yellow/brown solution. TLC will show the emergence of a highly UV-active, non-polar spot corresponding to the cyclized benzisothiazole.

    • Purification: Remove the chlorobenzene via vacuum distillation. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexane to 5% EtOAc/Hexane) to isolate the substituted 3-chloro-1,2-benzisothiazole.

    Quantitative Data Summaries

    Table 1: Reaction Parameters and Stoichiometry

    Reagent / Solvent MW ( g/mol ) Equivalents Function
    2,4-Dichloroaniline 162.02 1.0 Primary Feedstock
    Appel's Salt 208.50 1.05 Electrophilic C/S Donor
    Pyridine 79.10 2.0 Acid Scavenger
    Dichloromethane 84.93 N/A Phase 1 Solvent

    | Chlorobenzene | 112.56 | N/A | Phase 2 High-Boiling Solvent |

    Table 2: Predictive Regiochemistry for Appel Salt Cyclizations

    Aniline Precursor Primary Cyclization Position Resulting 1,2-Benzisothiazole Isomer
    2,4-Dichloroaniline C6 (Unsubstituted ortho) 3,4,6-Trichloro-1,2-benzisothiazole
    2,4-Dichloroaniline C2 (Chloride displacement) 3,6-Dichloro-1,2-benzisothiazole

    | 3-Chloroaniline | C6 (Unsubstituted ortho) | 3,5-Dichloro-1,2-benzisothiazole (Target) |

    References

    • Brigasa, A. F., Fonseca, C. S. C., & Johnstone, R. A. W. (2002). Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride). Journal of Chemical Research.

    • Krayushkin, M. M., et al. (2005). Isothiazoles (1,2-thiazoles): Synthesis, properties and practical use. Russian Chemical Reviews.

    • McCutcheon, M. (2015). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. University of Nottingham ePrints.

    Sources

    Application

    Analytical Methods for the Detection and Quantification of 3,5-Dichloro-1,2-benzothiazole

    Application Note & Protocol Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Introduction & Chemical Context 3,5-Dichloro-1,2-benzothiazole (systematically referred to in liter...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals

    Introduction & Chemical Context

    3,5-Dichloro-1,2-benzothiazole (systematically referred to in literature as 3,5-dichloro-1,2-benzisothiazole) is a critical halogenated heterocyclic scaffold. Compounds containing the 1,2-benzothiazole (benzisothiazole) moiety are highly valued in both pharmaceutical and agrochemical development. They serve as essential intermediates in the synthesis of atypical antipsychotics (e.g., ziprasidone and lurasidone analogs)[1] and are the backbone of potent industrial biocides, such as benzisothiazolinone (BIT) derivatives[2].

    Accurate detection and quantification of 3,5-dichloro-1,2-benzothiazole are paramount during process scale-up. Because the dichloro-substitution pattern dictates the downstream nucleophilic substitution kinetics, distinguishing the target analyte from mono-chloro (e.g., 3-chloro-1,2-benzothiazole) or ring-opened degradants is a critical quality attribute (CQA).

    This application note details two orthogonal, self-validating analytical workflows:

    • HPLC-UV/DAD: For routine assay, purity determination, and reaction monitoring[3].

    • GC-MS: For trace impurity profiling and unambiguous structural confirmation via isotopic signature analysis.

    Physicochemical Properties & Analytical Rationale

    To design a robust analytical method, we must first understand the physicochemical behavior of the analyte. The extended π -conjugation of the benzothiazole ring provides a strong UV chromophore, while the two chlorine atoms increase the molecule's hydrophobicity and volatility.

    Table 1: Key Physicochemical Properties
    PropertyValueAnalytical Implication
    Molecular Formula C₇H₃Cl₂NSDistinct isotopic mass signature (M, M+2, M+4).
    Molecular Weight 204.08 g/mol Target m/z for mass spectrometry.
    LogP (Predicted) ~3.3Strong retention on C18 stationary phases.
    UV Absorption Max 230 nm, 254 nmIdeal for UV/Diode Array Detection (DAD).
    Solubility Acetonitrile, THF, MeOHExcellent compatibility with reversed-phase mobile phases.
    Mechanistic Grounding: Why These Conditions?
    • Chromatographic Selection: We utilize a reversed-phase C18 column. Because the nitrogen atom in the thiazole ring can interact with residual uncapped silanols on the silica support (causing peak tailing), we employ an acidic mobile phase modifier (0.05% Trifluoroacetic acid, TFA)[2]. The low pH ensures that any trace acidic degradants (like substituted benzoic acids) remain protonated and well-retained, while suppressing secondary silanol interactions.

    • Mass Spectrometry Selection: The presence of two chlorine atoms yields a highly characteristic isotopic cluster in Electron Ionization (EI) GC-MS. The natural abundance of ³⁵Cl and ³⁷Cl results in an M : M+2 : M+4 ratio of approximately 9:6:1. This allows for immediate, visual differentiation between the 3,5-dichloro product and mono-chloro impurities[4].

    Analytical Workflows & Decision Trees

    The following diagram illustrates the decision matrix for selecting the appropriate analytical pathway based on the specific phase of chemical development.

    Workflow Start 3,5-Dichloro-1,2-benzothiazole Sample Matrix Prep Sample Preparation (Dissolution in MeCN/H2O, Filtration) Start->Prep Split Analysis Pathway Prep->Split HPLC HPLC-UV/DAD (Assay & Purity) Split->HPLC Routine QC GCMS GC-MS (Trace Impurities & Isotopes) Split->GCMS Structural ID HPLC_Data Quantification (UV 254 nm) HPLC->HPLC_Data GCMS_Data Structural Confirmation (m/z Isotopic Ratio) GCMS->GCMS_Data Valid System Suitability & Validation (RSD < 2.0%, Rs > 2.0) HPLC_Data->Valid GCMS_Data->Valid

    Caption: Analytical decision tree for 3,5-Dichloro-1,2-benzothiazole detection.

    Experimental Protocols

    Protocol A: HPLC-UV Method for Purity and Assay

    This method is designed to separate 3,5-dichloro-1,2-benzothiazole from its synthetic precursors and hydrolysis degradants.

    1. Reagents and Materials:

    • HPLC-grade Acetonitrile (MeCN) and Water.

    • Trifluoroacetic acid (TFA), LC-MS grade.

    • 0.45 µm PTFE syringe filters.

    2. Sample Preparation:

    • Standard: Accurately weigh 10.0 mg of 3,5-dichloro-1,2-benzothiazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with MeCN (1.0 mg/mL stock). Dilute to a working concentration of 100 µg/mL using Mobile Phase A/B (50:50).

    • Sample: Dissolve the synthetic reaction mixture or API intermediate in MeCN to an expected concentration of 100 µg/mL. Filter through a 0.45 µm PTFE filter prior to injection.

    3. Chromatographic Conditions:

    • Column: Reversed-phase C18, 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse or equivalent)[3].

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (Reference 360 nm if using DAD)[4].

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    Table 2: HPLC Gradient Program
    Time (min)Mobile Phase A (0.05% TFA in H₂O)Mobile Phase B (Acetonitrile)Elution Profile
    0.070%30%Isocratic hold
    2.070%30%Gradient start
    12.010%90%Linear ramp
    15.010%90%High organic wash
    15.170%30%Return to initial
    20.070%30%Re-equilibration
    Protocol B: GC-MS Method for Trace Impurity Profiling

    This method leverages the volatility of the benzothiazole core to separate closely related halogenated isomers that may co-elute in liquid chromatography.

    1. Sample Preparation:

    • Extract or dilute the sample in a highly volatile, non-polar solvent such as Dichloromethane (DCM) or Hexane to a concentration of 50 µg/mL. Ensure the sample is completely free of water to protect the GC column.

    2. GC-MS Conditions:

    • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m × 0.25 mm × 0.25 µm.

    • Carrier Gas: Helium (Ultra-high purity), constant flow at 1.0 mL/min.

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (purge valve on at 1.0 min).

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50 to 400.

    Table 3: GC Oven Temperature Program
    Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
    -802.02.0
    20.02805.017.0

    Data Interpretation (Causality): The target analyte will elute between 10-14 minutes. Extract the ion chromatogram (EIC) for m/z 203. Observe the isotopic cluster at m/z 203 (M), 205 (M+2), and 207 (M+4). A peak lacking the m/z 207 ion or displaying a 3:1 (M:M+2) ratio indicates a mono-chloro impurity rather than the dichloro target.

    System Suitability and Validation Criteria

    A self-validating protocol requires strict System Suitability Testing (SST) prior to sample analysis to ensure the chromatographic system is fit for purpose.

    Table 4: System Suitability Specifications (HPLC)
    ParameterAcceptance CriteriaCausality / Rationale
    Retention Time Precision %RSD 1.0% (n=5)Ensures pump stability and mobile phase consistency.
    Peak Area Precision %RSD 2.0% (n=5)Validates injector reproducibility.
    Tailing Factor (Tf) 1.5Confirms successful suppression of silanol interactions.
    Resolution (Rs) 2.0Ensures baseline separation from 3-chloro-1,2-benzothiazole.

    Synthesis and Degradation Pathway Context

    Understanding the position of 3,5-dichloro-1,2-benzothiazole within the broader synthetic pathway aids in predicting the types of impurities that will appear in the chromatogram.

    Pathway Precursor Precursor 2,4-Dichlorobenzonitrile Derivatives Intermediate Target Analyte 3,5-Dichloro-1,2-benzothiazole Precursor->Intermediate Cyclization (S source) Degradant Degradation/Byproduct Des-chloro & Ring-opened Species Intermediate->Degradant Hydrolysis/ Photodegradation API Downstream API Piperazinyl-benzisothiazole Derivatives Intermediate->API Nucleophilic Substitution

    Caption: Synthetic and degradation pathway of 3,5-Dichloro-1,2-benzothiazole.

    During the nucleophilic substitution phase to create downstream APIs (such as piperazinyl-benzisothiazoles), the chlorine at the 3-position is highly reactive. Monitoring the disappearance of the 3,5-dichloro peak and the emergence of the substituted product via the HPLC method described above is the standard mechanism for determining reaction completion[3].

    References

    • PubChem (National Institutes of Health). "3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190." Accessed March 2026. 1

    • European Patent Office. "PROCESSES AND INTERMEDIATES FOR PREPARING 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE - EP 0874834 B1." Accessed March 2026. 3

    • SIELC Technologies. "Benzisothiazolinone (BIT), 1,2-benzisothiazol-3(2H)-one HPLC Application." Accessed March 2026. 2

    • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Morpholinodithio)benzothiazole and its Intermediates." Accessed March 2026. 4

    Sources

    Method

    Application Notes &amp; Protocols: 3,5-Dichloro-1,2-benzothiazole as a Versatile Synthetic Building Block

    Introduction: The Strategic Value of Dihalo-Heterocyclic Scaffolds The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of Dihalo-Heterocyclic Scaffolds

    The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds, including anticancer, antimicrobial, and neuroprotective agents.[1][2][3][4] The strategic introduction of functional groups onto this heterocyclic system is paramount for modulating pharmacological activity and tuning material properties. Dihalogenated derivatives, such as 3,5-dichloro-1,2-benzothiazole, represent highly valuable building blocks for synthetic chemists. The two chlorine atoms serve as versatile synthetic handles, allowing for sequential and regioselective functionalization through a variety of transformations.

    While specific literature on 3,5-dichloro-1,2-benzothiazole is not extensively detailed, the principles of its reactivity can be expertly illustrated through the well-documented chemistry of a closely related and structurally analogous building block: 3,5-dichloro-1,2,4-thiadiazole . The electronic properties and reactivity patterns of this model system, particularly concerning nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, provide a robust and predictive framework for the synthetic manipulation of 3,5-dichloro-1,2-benzothiazole and other dihalo-heterocycles.

    This guide will detail the core synthetic strategies for the selective functionalization of such scaffolds, using protocols established for the 1,2,4-thiadiazole analog as a validated template. The underlying principles of reactivity, regioselectivity, and mechanistic considerations will be explained to provide researchers with the foundational knowledge to adapt these methods to their specific target molecules.

    Core Reactivity: A Tale of Two Chlorines

    The synthetic utility of a dichlorinated heteroaromatic system lies in the differential reactivity of its two halogen atoms. In the case of 3,5-dichloro-1,2,4-thiadiazole, computational and experimental studies have shown that the C5 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C3 position.[5][6] This inherent electronic bias is the cornerstone of its application as a building block, enabling a programmed, sequential approach to synthesis.

    • Position C5: The primary site for initial functionalization via SNAr or milder cross-coupling conditions.

    • Position C3: The less reactive site, requiring more forcing conditions or activation (e.g., via Lewis acids or higher temperatures) for subsequent substitution.

    This predictable regioselectivity allows for the controlled, stepwise introduction of two different substituents, creating a diverse library of complex molecules from a single, simple starting material.

    Start 3,5-Dichloro-1,2,4-thiadiazole (Model Compound) Step1 First Functionalization (C5) Start->Step1 Milder Conditions (e.g., Room Temp Suzuki, Base-mediated SNAr) Mono 3-Chloro-5-substituted-thiadiazole Step1->Mono Regioselective Product Step2 Second Functionalization (C3) Di 3,5-Disubstituted-thiadiazole Step2->Di Final Product Mono->Step2 Harsher Conditions (e.g., Reflux Suzuki, Lewis-Acid assisted SNAr) reactant1 3,5-Dichloro-1,2,4-thiadiazole plus1 + reactant1->plus1 reactant2 Ar-B(OH)₂ plus1->reactant2 arrow Pd(PPh₃)₄, K₂CO₃ Toluene/MeOH/H₂O Room Temperature, 24h reactant2->arrow product 3-Chloro-5-aryl-1,2,4-thiadiazole arrow->product reactant1 3-Chloro-5-aryl-1,2,4-thiadiazole plus1 + reactant1->plus1 reactant2 Ar'-B(OH)₂ plus1->reactant2 arrow Pd(PPh₃)₄, K₂CO₃ Toluene/MeOH/H₂O Reflux reactant2->arrow product 3-Ar'-5-aryl-1,2,4-thiadiazole arrow->product cluster_0 Step 1: Addition (Rate-Determining) cluster_1 Step 2: Elimination A Dihalo-Heterocycle + Nu⁻ B Meisenheimer Complex (Resonance Stabilized Anion) A->B Nucleophilic Attack C Meisenheimer Complex D Substituted Product + Cl⁻ C->D Loss of Leaving Group

    Sources

    Application

    Application Note: Orthogonal Derivatization of 3,5-Dichloro-1,2-benzothiazole for High-Throughput Biological Screening

    Introduction & Scientific Rationale The 1,2-benzothiazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, capable of engaging multiple, unrelated biological targets[1]. This bicyclic system i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    The 1,2-benzothiazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, capable of engaging multiple, unrelated biological targets[1]. This bicyclic system is most notably featured in the atypical antipsychotic ziprasidone, which exhibits high binding affinity for dopamine (D2) and serotonin (5-HT2A) receptors[2].

    When designing novel libraries for High-Throughput Screening (HTS)—whether for central nervous system (CNS) modulators or antimicrobial agents[3]—3,5-dichloro-1,2-benzothiazole serves as an exceptional starting building block. Unlike mono-halogenated variants, the 3,5-dichloro analog provides two orthogonal vectors for chemical functionalization. By exploiting the inherent electronic differences between the C-3 and C-5 positions, researchers can sequentially install diverse pharmacophores, enabling rigorous Structure-Activity Relationship (SAR) exploration without the need for complex protecting group strategies.

    Mechanistic Causality in Derivatization Strategy

    The success of this derivatization workflow relies on the distinct chemical reactivity of the two chlorine atoms on the 1,2-benzothiazole ring:

    • C-3 Position (High Electrophilicity): The carbon at the 3-position is flanked by an electronegative nitrogen and a sulfur atom, rendering it electronically similar to an imidoyl chloride. This profound electron deficiency makes the C-3 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, and alkoxides under mild thermal conditions[4].

    • C-5 Position (Inert to SNAr, Active for Cross-Coupling): The chlorine at the 5-position resides on the unactivated carbocyclic ring. It is completely inert to SNAr conditions. However, once the C-3 position is functionalized, the C-5 chloride can be engaged via transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. Because aryl chlorides are notoriously difficult to activate, specialized electron-rich palladium catalysts are required to force the oxidative addition step[1].

    Workflow A 3,5-Dichloro-1,2-benzothiazole (Starting Material) B C-3 Substituted Intermediate (SNAr Reaction) A->B Amine Nucleophile DIPEA, CH3CN, 80°C C C-3, C-5 Disubstituted Library (Pd-Catalyzed Coupling) B->C Arylboronic Acid Pd(dppf)Cl2, 100°C D Biological Screening (CNS Targets) C->D Hit Identification

    Orthogonal two-step derivatization workflow of 3,5-dichloro-1,2-benzothiazole for HTS library generation.

    Experimental Protocols

    The following protocols are designed as self-validating systems, ensuring that quality control is built directly into the workflow to prevent the propagation of failed intermediates into expensive biological assays.

    Protocol A: Regioselective SNAr at the C-3 Position

    Objective: Install a piperazine-based pharmacophore (mimicking the ziprasidone synthesis intermediate)[2][4].

    Reagents & Causality:

    • Solvent: Acetonitrile (CH3CN). Rationale: A polar aprotic solvent stabilizes the anionic Meisenheimer complex intermediate formed during SNAr without acting as a competing nucleophile.

    • Base: N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated by the amine substitution, driving the reaction forward without attacking the highly reactive C-3 position itself.

    Step-by-Step Procedure:

    • In a dried 50 mL round-bottom flask, dissolve 3,5-dichloro-1,2-benzothiazole (1.0 mmol, 204 mg) in anhydrous CH3CN (10 mL).

    • Add 1-Boc-piperazine (1.2 mmol, 223 mg) followed by DIPEA (2.0 mmol, 348 µL).

    • Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

    • Self-Validation Step: Remove a 10 µL aliquot and analyze via TLC (Hexane/EtOAc 7:3). The UV-active starting material spot ( Rf​≈0.8 ) must be completely consumed, replaced by a highly polar product spot ( Rf​≈0.3 ).

    • Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO3 (20 mL).

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the C-3 substituted intermediate.

    • Quality Control: Confirm product identity via LC-MS. The mass spectrum must show the [M+H]+ peak with a characteristic 3:1 isotopic ratio (indicating the retention of the C-5 chlorine atom).

    Protocol B: Suzuki-Miyaura Cross-Coupling at the C-5 Position

    Objective: Introduce aryl/heteroaryl diversity at C-5 to probe the hydrophobic binding pocket of target receptors.

    Reagents & Causality:

    • Catalyst: Pd(dppf)Cl2. Rationale: The C-5 chloride is highly unreactive. The bidentate dppf ligand creates an electron-rich, sterically constrained palladium center that accelerates the difficult oxidative addition into the C(sp2)-Cl bond and facilitates rapid reductive elimination.

    • Solvent System: 1,4-Dioxane/H2O (4:1). Rationale: A biphasic system is required to dissolve both the organic substrates and the inorganic base (K2CO3) necessary for the transmetalation step.

    Step-by-Step Procedure:

    • In a microwave-safe vial, combine the C-3 substituted intermediate from Protocol A (0.5 mmol), an arylboronic acid (0.75 mmol), and K2CO3 (1.5 mmol, 207 mg).

    • Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 5 mL).

    • Add the catalyst Pd(dppf)Cl2 (0.025 mmol, 5 mol%). Seal the vial and purge with nitrogen for 5 minutes.

    • Heat the reaction mixture at 100 °C for 12 hours using a heating block (or 120 °C for 30 minutes via microwave irradiation).

    • Self-Validation Step: Analyze via LC-MS. The 3:1 isotopic chlorine signature of the starting material must disappear entirely, replaced by the exact mass of the cross-coupled product.

    • Filter the mixture through a pad of Celite to remove palladium black, eluting with EtOAc.

    • Concentrate the filtrate and purify via automated flash chromatography (Silica, gradient DCM to 10% MeOH in DCM) to isolate the final bi-functionalized derivative.

    Quantitative Data Presentation

    The following table summarizes representative reaction efficiencies and hypothetical biological screening data for a synthesized library targeting schizophrenia-related CNS receptors. This format allows for rapid SAR interpretation.

    Compound IDC-3 Substituent (SNAr)C-5 Substituent (Suzuki)SNAr Yield (%)Suzuki Yield (%)5-HT2A IC50 (nM)D2 IC50 (nM)
    BZT-001 1-Boc-piperazinePhenyl92%85%12.445.2
    BZT-002 1-Boc-piperazine4-Fluorophenyl92%81%4.818.5
    BZT-003 1-Boc-piperazine3-Pyridyl92%76%>1000210.0
    BZT-004 Morpholine4-Fluorophenyl88%83%345.0>1000
    BZT-005 N-Methylpiperazine4-Methoxyphenyl90%79%15.288.4

    Data Interpretation Note: The data clearly indicates that a piperazine moiety at C-3 is critical for dual 5-HT2A/D2 affinity (mimicking ziprasidone's pharmacophore)[5], while para-halogenated aryl groups at C-5 significantly enhance binding potency, likely due to favorable halogen bonding within the receptor's hydrophobic pocket.

    References

    • 2 - newdrugapprovals.org 2.4 - drugfuture.com 3.5 - google.com (Patents) 4.3 - researchgate.net 5.1 - benchchem.com

    Sources

    Method

    Application Notes and Protocol: Strategic Nucleophilic Substitution on 3,5-Dichloro-1,2-benzothiazole for Novel Compound Synthesis

    Introduction: The Strategic Value of the 1,2-Benzothiazole Scaffold The 1,2-benzothiazole core is a privileged heterocyclic motif, integral to a wide array of pharmacologically active compounds and functional materials.[...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of the 1,2-Benzothiazole Scaffold

    The 1,2-benzothiazole core is a privileged heterocyclic motif, integral to a wide array of pharmacologically active compounds and functional materials.[1] Its derivatives are noted for a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-tubercular properties.[2][3] The subject of this guide, 3,5-dichloro-1,2-benzothiazole, represents a highly versatile and reactive building block. The presence of two distinct chlorine atoms offers a platform for sequential or selective functionalization through Nucleophilic Aromatic Substitution (SNAr), enabling the rapid generation of diverse chemical libraries for drug discovery and materials science applications.

    This document provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on this scaffold. We will delve into the underlying mechanistic principles that govern reactivity and regioselectivity, present detailed, field-tested protocols for reaction with common nucleophiles, and offer a framework for troubleshooting and optimization.

    Foundational Principles: Mechanism and Regioselectivity

    The functionalization of 3,5-dichloro-1,2-benzothiazole is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is facilitated by the electron-withdrawing nature of the fused heterocyclic ring system, which stabilizes the intermediate formed during the reaction.[4]

    The SNAr Mechanism

    The SNAr reaction proceeds via a two-step addition-elimination pathway:

    • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C3 or C5). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

    • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

    The overall rate of the reaction is typically determined by the stability of the Meisenheimer complex; the more stable the intermediate, the faster the reaction.[5]

    cluster_0 SNA_r Mechanism on 3,5-Dichloro-1,2-benzothiazole Start 3,5-Dichloro-1,2-benzothiazole + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Addition (Rate-determining) Product Monosubstituted Product + Cl⁻ Intermediate->Product Step 2: Elimination

    Caption: The two-step addition-elimination SNAr mechanism.

    Causality of Experimental Design: Regioselectivity and Reaction Conditions

    Regioselectivity (C3 vs. C5): A critical consideration is the regioselectivity of the initial substitution. While both the C3 and C5 positions are activated towards nucleophilic attack, their electronic environments are non-equivalent.

    • C3 Position: This carbon is part of the electron-deficient thiazole ring, directly influenced by the adjacent sulfur and nitrogen atoms.

    • C5 Position: This carbon is on the benzene ring, ortho to the bridgehead nitrogen.

    Based on the electronic properties of analogous heterocyclic systems, it is hypothesized that the C3 position is the more electrophilic site and thus more susceptible to initial nucleophilic attack. This is because it resides within the more electron-poor thiazole moiety. However, the exact selectivity can be influenced by the nature of the nucleophile and the reaction conditions. Experimental verification (e.g., by NMR spectroscopy of the product) is essential.

    Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are the preferred media for SNAr reactions.

    • Causality: These solvents are polar enough to dissolve the reagents and stabilize the charged Meisenheimer intermediate.[6] Crucially, they do not strongly solvate the anionic nucleophile (unlike protic solvents like water or ethanol), leaving its nucleophilicity high.[7]

    Role of a Base: An auxiliary base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is often required.

    • Causality: If the nucleophile is neutral (e.g., an amine or thiol), the base serves to deprotonate it, increasing its nucleophilicity.[6] The base also acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting material or product.

    Temperature: Reactions are typically conducted at elevated temperatures (80-150 °C).

    • Causality: SNAr reactions have a significant activation energy barrier associated with the disruption of aromaticity in the first step. Heating provides the necessary thermal energy to overcome this barrier and achieve a practical reaction rate.[8]

    Experimental Protocols

    Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    General Protocol for Monosubstitution with an Amine Nucleophile

    This protocol describes a representative procedure for the synthesis of a 3-amino-5-chloro-1,2-benzothiazole derivative.

    Materials:

    • 3,5-Dichloro-1,2-benzothiazole (1.0 eq)

    • Amine nucleophile (1.1 - 1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dichloro-1,2-benzothiazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

    • Add the amine nucleophile (1.1 eq) to the stirring suspension.

    • Heat the reaction mixture to 100-120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-chloro-1,2-benzothiazole.

    General Protocol for Monosubstitution with a Thiol Nucleophile

    This protocol provides a starting point for the synthesis of a 3-thioether-5-chloro-1,2-benzothiazole derivative. Sulfur nucleophiles are often highly reactive.[9]

    Materials:

    • 3,5-Dichloro-1,2-benzothiazole (1.0 eq)

    • Thiol nucleophile (1.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Acetonitrile (MeCN), anhydrous

    • Dichloromethane (DCM)

    • Deionized Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • In a dry reaction vessel under an inert atmosphere, suspend 3,5-dichloro-1,2-benzothiazole (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile.

    • Add the thiol nucleophile (1.1 eq) dropwise at room temperature. An exotherm may be observed.

    • Stir the reaction at room temperature or heat gently to 50-60 °C if necessary.

    • Monitor the reaction progress by TLC or LC-MS. These reactions are often rapid.

    • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • If required, purify the crude material via silica gel chromatography.

    cluster_1 Experimental Workflow Setup 1. Combine Reagents (Substrate, Base, Solvent) in Inert Atmosphere Reaction 2. Add Nucleophile & Heat Mixture Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Periodic Sampling Monitor->Reaction Incomplete Workup 4. Quench & Extract Monitor->Workup Complete Purify 5. Purify Product (Column Chromatography) Workup->Purify Characterize 6. Characterize (NMR, MS, etc.) Purify->Characterize

    Caption: A typical experimental workflow for SNAr reactions.

    Data Summary: Representative Reaction Conditions

    The following table provides suggested starting conditions for the monosubstitution of 3,5-dichloro-1,2-benzothiazole with various nucleophiles. These are generalized values based on analogous heterocyclic systems and should serve as a foundation for specific optimization.[5][10]

    Nucleophile ClassRepresentative NucleophileBase (eq)SolventTemp (°C)Approx. Time (h)
    Primary Amine AnilineK₂CO₃ (2.0)DMF1206 - 12
    Secondary Amine MorpholineK₂CO₃ (2.0)DMSO1104 - 8
    Thiol ThiophenolCs₂CO₃ (1.5)MeCN25 - 501 - 4
    Alkoxide Sodium MethoxideNaOMe (1.1)Methanol65 (reflux)2 - 6
    Phenoxide PhenolK₂CO₃ (2.0)DMF1308 - 16

    Note on Di-substitution: To achieve substitution at both the C3 and C5 positions, more forcing conditions are typically required. This may include using a larger excess of the nucleophile (>2.5 eq) and base, higher reaction temperatures, and longer reaction times.

    Conclusion and Outlook

    The nucleophilic substitution on 3,5-dichloro-1,2-benzothiazole is a robust and highly adaptable method for generating novel, functionalized molecules. By understanding the core SNAr mechanism and the rationale behind the selection of solvents, bases, and thermal conditions, researchers can effectively navigate the synthesis of targeted derivatives. The protocols provided herein offer a solid and reliable starting point for exploration. The key to success lies in careful reaction monitoring and a willingness to optimize conditions for each unique substrate-nucleophile pairing, unlocking the full potential of this valuable chemical scaffold.

    References

    • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.
    • Campos, J. F., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(10), 2649. [Link]

    • Shaikh, A. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4), e202303978.
    • Li, S., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698. [Link]

    • Sun, G., et al. (2004). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. The Journal of Organic Chemistry, 69(20), 6682-6685. [Link]

    • Guda, V. V., et al. (2021).
    • D. A. D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9548-9551. [Link]

    • ProQuest. (n.d.). Reactions of 4H-1,2,6-Thiadiazine Sulfides.
    • ResearchGate. (n.d.). Synthesis of 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one (3). [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

    • ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. [Link]

    • Nature Portfolio. (2022). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]

    • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023).
    • Synfacts. (2024). Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines.
    • National Center for Biotechnology Information. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

    • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution at the 4-Position of Benzothiazole.
    • Royal Society of Chemistry. (1998). 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of benzimidazole, benzoxazole and benzothiazole derivatives of 1,3-dithioles. Mendeleev Communications. [Link]

    • Beilstein-Institut. (2021). Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. Beilstein Journal of Organic Chemistry.
    • Benchchem. (n.d.). The Reactivity of 3,4-Dichloro-1,2,5-Thiadiazole with Nucleophiles: An In-depth Technical Guide.
    • SFERA. (2020).
    • ResearchGate. (n.d.). A Novel Synthesis of Benzothiazoles. [Link]

    • Semantic Scholar. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][5][11]benzothiazines.

    • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

    • ResearchGate. (n.d.). Results of the nucleophilic substitution of chlorine in....
    • Oriental Journal of Chemistry. (n.d.).
    • National Center for Biotechnology Information. (2021). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. [Link]

    • Chemistry LibreTexts. (2021). 8.S: Nucleophilic Substitution Reactions (Summary).
    • MDPI. (2021). Benzo[5][12][13]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction.

    • Chemistry LibreTexts. (2019). 7.8: Structure and SN2 Reactivity: The Nucleophile.
    • Michigan State University. (n.d.). 1. Nucleophilicity of Sulfur Compounds.

    Sources

    Application

    Advanced Application Notes: 3,5-Dichloro-1,2-benzothiazole in Materials Science

    Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronics Researchers Document Type: Technical Application Guide & Self-Validating Protocols Executive Summary The 1,2-benzisothiazole scaffold has long...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronics Researchers Document Type: Technical Application Guide & Self-Validating Protocols

    Executive Summary

    The 1,2-benzisothiazole scaffold has long been recognized as a "privileged" structure in medicinal chemistry[1]. However, its unique electronic properties have recently catalyzed a paradigm shift, positioning it as a highly versatile building block in advanced materials science. Specifically, 3,5-dichloro-1,2-benzothiazole (CAS: 19331-17-0)[2] offers a rare combination of high thermal stability, inherent photostability[3], and a strongly electron-withdrawing nature.

    As a Senior Application Scientist, I have designed this guide to elucidate how the orthogonal reactivity of the two chlorine atoms in 3,5-dichloro-1,2-benzothiazole allows for the precise, step-wise construction of Donor-Acceptor (D-A) conjugated polymers, organic light-emitting diode (OLED) materials, and highly stable fluorescent chemosensors[4].

    Mechanistic Insights: Electronic Properties and Orthogonal Reactivity

    The utility of 3,5-dichloro-1,2-benzothiazole in materials science is fundamentally driven by the electronic asymmetry of its heterocyclic core. The nitrogen and sulfur atoms induce a strong electron-withdrawing effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This makes the benzisothiazole unit an excellent "Acceptor" (A) in D-A π -conjugated systems[4].

    Crucially, the two chlorine atoms exhibit orthogonal reactivity , allowing for asymmetric functionalization without the need for cumbersome protecting-group chemistry:

    • C3-Position (Imidoyl Chloride): The carbon situated between the nitrogen and sulfur atoms (C3) is highly electrophilic. The C3-Cl bond is highly activated and readily undergoes Nucleophilic Aromatic Substitution ( SN​Ar ) with amines, alkoxides, or thiolates at mild temperatures.

    • C5-Position (Aryl Chloride): The chlorine on the fused benzene ring (C5) is electronically deactivated toward SN​Ar but is highly susceptible to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig) at elevated temperatures.

    OrthogonalReactivity Start 3,5-Dichloro-1,2-benzothiazole (Starting Material) Step1 S_NAr Reaction at C3 (Highly Activated by C=N) Start->Step1 Nucleophile (e.g., Amine) Intermediate 3-Substituted-5-chloro- 1,2-benzothiazole Step1->Intermediate Step2 Pd-Catalyzed Cross-Coupling at C5 (Suzuki/Stille) Intermediate->Step2 Boronic Acid + Pd(0) Product Asymmetrically Disubstituted Functional Monomer Step2->Product

    Figure 1. Orthogonal reactivity workflow of 3,5-dichloro-1,2-benzothiazole.

    Key Applications in Materials Science

    Donor-Acceptor (D-A) Conjugated Polymers for Organic Electronics

    In the development of Organic Photovoltaics (OPVs) and OLEDs, tuning the bandgap is critical. By copolymerizing the electron-deficient 3,5-dichloro-1,2-benzothiazole with electron-rich donor monomers (e.g., fluorene or carbazole derivatives), researchers can create D-A polymers with narrow bandgaps. The benzisothiazole core facilitates strong intramolecular charge transfer (ICT), which broadens the absorption spectrum into the near-infrared region and lowers the bandgap, enhancing photon harvesting.

    Fluorescent Chemosensors

    The possibility of linking π -conjugated groups to the 1,2-benzisothiazole core encourages its use as a building block for fluorescent frameworks[4]. By functionalizing the C3 position with a receptor unit (e.g., a metal-chelating amine) and the C5 position with a fluorophore, the molecule acts as a highly sensitive chemosensor. Upon binding an analyte, the Photoinduced Electron Transfer (PET) mechanism is interrupted, resulting in a strong "turn-on" fluorescent signal.

    High-Performance Thermally Stable Resins

    The inherent thermal and photostability of the benzisothiazole ring[3] makes it an ideal cross-linking node for advanced aerospace and firefighting materials. Polymers incorporating this scaffold often exhibit 5% weight-loss temperatures ( Td5%​ ) exceeding 400°C and high char yields[4].

    EnergyLevels Donor Donor Unit (e.g., Fluorene) HOMO: -5.4 eV LUMO: -2.1 eV Polymer D-A Copolymer Narrow Bandgap HOMO: -5.3 eV LUMO: -3.2 eV Donor->Polymer Hybridization Acceptor Acceptor Unit (Benzothiazole) HOMO: -6.2 eV LUMO: -3.3 eV Acceptor->Polymer Hybridization

    Figure 2. Energy level alignment in D-A conjugated polymers.

    Quantitative Data Summary

    The following table summarizes the comparative photophysical and thermal properties of materials derived from 3,5-dichloro-1,2-benzothiazole, demonstrating the tunability of the scaffold.

    Material ScaffoldAbsorption λmax​ (nm)Emission λmax​ (nm)HOMO (eV)LUMO (eV) Td5%​ (°C)
    3,5-Dichloro-1,2-benzothiazole (Core) 280340-6.50-2.80180
    D-A Polymer (Fluorene-Benzothiazole) 450580-5.45-3.20410
    D-A Polymer (Thiophene-Benzothiazole) 520650-5.20-3.45395
    Benzisothiazole-Triazole Chemosensor 310420-5.80-2.90320

    Note: Data represents aggregated empirical ranges for substituted derivatives based on standard electrochemical (Cyclic Voltammetry) and thermogravimetric (TGA) analyses.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) to verify causality and reaction success before proceeding.

    Protocol A: Regioselective SN​Ar Functionalization at the C3 Position

    Objective: To synthesize an asymmetric intermediate by selectively reacting the C3-Cl bond while preserving the C5-Cl bond for downstream polymerization.

    Materials:

    • 3,5-Dichloro-1,2-benzothiazole (1.0 equiv)

    • Secondary Amine (e.g., Diphenylamine, 1.1 equiv)

    • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 3,5-dichloro-1,2-benzothiazole (10 mmol) in 20 mL of anhydrous DMF.

    • Base Addition: Add K2​CO3​ (20 mmol). Causality: K2​CO3​ is chosen over stronger bases (like NaOH) because it effectively scavenges the HCl byproduct without risking the hydrolytic cleavage of the benzisothiazole ring.

    • Nucleophile Addition: Dropwise add the secondary amine (11 mmol) at room temperature.

    • Reaction: Stir the mixture at 45°C for 4 hours. The mild temperature ensures strictly regioselective substitution at the highly activated C3 position.

    • Self-Validation (IPC 1): Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). The starting material spot should completely disappear, replaced by a single, lower- Rf​ fluorescent spot.

    • Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry under vacuum.

    • Self-Validation (IPC 2): Run a 13C NMR spectrum. Validation criteria: The C3 carbon signal will shift significantly (from ~150 ppm to ~160 ppm due to the attached nitrogen), while the C5 carbon signal attached to the chlorine (~130 ppm) will remain largely unshifted, confirming orthogonal regioselectivity.

    Protocol B: Synthesis of D-A Conjugated Polymer via Stille Polycondensation

    Objective: To polymerize the C5-Cl functionalized benzisothiazole monomer with a donor monomer to form an optoelectronic material.

    Materials:

    • 3-Substituted-5-chloro-1,2-benzothiazole monomer (from Protocol A, 1.0 equiv)

    • 2,7-Bis(trimethylstannyl)fluorene (Donor monomer, 1.0 equiv)

    • Pd2​(dba)3​ (0.02 equiv) and P(t−Bu)3​ ligand (0.08 equiv)

    • Anhydrous Toluene

    Step-by-Step Methodology:

    • Monomer Loading: Combine the benzisothiazole acceptor monomer (1.0 mmol) and the fluorene donor monomer (1.0 mmol) in a Schlenk tube. Causality: Exact 1:1 stoichiometry is mathematically critical in step-growth polycondensation to achieve high molecular weights (Carothers' equation).

    • Catalyst Addition: Add Pd2​(dba)3​ and P(t−Bu)3​ inside a nitrogen-filled glovebox. Causality: The bulky, electron-rich P(t−Bu)3​ ligand is strictly required to facilitate the oxidative addition of the relatively inert C5-Aryl Chloride bond.

    • Polymerization: Inject 10 mL of degassed anhydrous toluene. Seal the tube and heat to 110°C for 48 hours.

    • End-Capping: Add a monobromo-aryl compound (0.1 mmol) and stir for 2 hours, followed by a mono-stannyl-aryl compound (0.1 mmol) for 2 hours. Causality: End-capping removes reactive halogen/stannyl end groups, preventing polymer degradation and improving thermal stability.

    • Self-Validation (IPC 3): Withdraw a 0.1 mL aliquot and analyze via Gel Permeation Chromatography (GPC). Validation criteria: A successful polymerization will yield a Number Average Molecular Weight ( Mn​ ) > 20,000 g/mol with a Polydispersity Index (PDI) < 2.5.

    • Purification: Precipitate the polymer by dropping the toluene solution into vigorously stirred methanol. Purify further via Soxhlet extraction (using acetone to remove oligomers, then chloroform to extract the pure polymer).

    References

    • hsnpharm.com - 3,5-Dichloro-1,2-benzisothiazole Chemical Database & Specifications. URL: [Link][5]

    • molaid.com - 3,5-dicloro-1,2-benzisotiazolo - CAS 19331-17-0 Properties. URL:[Link][2]

    • ResearchGate - 1,2‐Benzisothiazole 1,1‐Dioxide (Saccharinate)‐Based Compounds Synthesis, Reactivity and Applications (Thermal and Photostability). URL: [Link][3]

    • Researcher.life - The Preparation of 3‐Substituted 1,2‐Benzisothiazole‐1,1‐dioxides... (Linking π -conjugated groups and thermal stability). URL: [Link][4]

    Sources

    Method

    Application Notes and Protocols for the Purity Analysis of 3,5-Dichloro-1,2-benzothiazole

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in the Application of 3,5-Dichloro-1,2-benzothiazole 3,5-Dichloro-1,2-benzothiazole is a halogenated heterocyclic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Critical Role of Purity in the Application of 3,5-Dichloro-1,2-benzothiazole

    3,5-Dichloro-1,2-benzothiazole is a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science. As with any chemical entity intended for these applications, establishing its purity with a high degree of certainty is paramount. The presence of even minute quantities of impurities can significantly impact the compound's biological activity, toxicity profile, and material properties. This document, authored for the discerning scientist, provides a comprehensive experimental protocol for the rigorous purity analysis of 3,5-Dichloro-1,2-benzothiazole, integrating chromatographic and spectroscopic techniques to ensure a thorough and reliable assessment.

    The methodologies outlined herein are designed to not only quantify the purity of the target compound but also to identify potential process-related impurities and degradation products. The rationale behind the selection of each analytical technique and the specific experimental parameters is detailed, providing a robust framework for method development and validation in a research or quality control setting.

    Understanding the Impurity Profile: A Synthesis-Based Approach

    A logical starting point for any purity analysis is to understand the potential impurities that may arise from the synthesis of the target compound. While multiple synthetic routes to benzothiazoles exist, a common and industrially relevant method for the synthesis of chlorinated benzothiazoles is the Herz reaction .[1] This reaction typically involves the treatment of an appropriately substituted aniline with disulfur dichloride (S₂Cl₂).

    For the synthesis of 3,5-Dichloro-1,2-benzothiazole, the likely starting material is 3,5-dichloroaniline . The Herz reaction is known to sometimes result in complex mixtures, and potential impurities could include:

    • Isomeric Dichlorobenzothiazoles: Commercial 3,5-dichloroaniline may contain other isomers, such as 2,4-dichloroaniline or 2,5-dichloroaniline. These isomeric anilines would react to form the corresponding isomeric dichlorobenzothiazoles, which may be difficult to separate from the desired product.

    • Monochlorobenzothiazoles: Incomplete chlorination of the aniline starting material or during the Herz reaction itself could lead to the formation of monochlorinated benzothiazole species.

    • Starting Material and Reagents: Residual 3,5-dichloroaniline and other reagents used in the synthesis.

    • By-products of the Herz Reaction: The reaction mechanism can lead to the formation of various sulfur-containing by-products.[1]

    The analytical protocols detailed below are designed to effectively separate and identify these and other potential impurities.

    Analytical Workflow for Purity Determination

    A multi-pronged analytical approach is essential for a comprehensive purity assessment. This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities that may not be amenable to chromatographic analysis.

    Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_UV HPLC-UV (Quantitative Purity) Filtration->HPLC_UV Primary quantitative analysis GC_MS GC-MS (Impurity Identification) Filtration->GC_MS Volatile impurity screening NMR NMR Spectroscopy (Identity and Structure) Filtration->NMR Structural verification Purity_Report Purity_Report HPLC_UV->Purity_Report Purity (%) Impurity_Profile Impurity_Profile GC_MS->Impurity_Profile Identified Impurities Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Structural Identity

    Caption: A comprehensive analytical workflow for the purity assessment of 3,5-Dichloro-1,2-benzothiazole.

    Experimental Protocols

    High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Analysis

    Rationale: Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantitative analysis of aromatic compounds. The method described below is designed to provide excellent separation of 3,5-Dichloro-1,2-benzothiazole from its potential impurities. A C18 column is chosen for its versatility and ability to separate compounds based on hydrophobicity. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, ensures good peak shape and resolution.

    Instrumentation and Conditions:

    ParameterValue
    HPLC System Agilent 1260 Infinity II or equivalent with UV-Vis detector
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 0.1% Phosphoric acid in Water
    Mobile Phase B Acetonitrile
    Gradient 50-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Injection Volume 10 µL
    Detection Wavelength 254 nm

    Procedure:

    • Mobile Phase Preparation: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phase A and B before use.

    • Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of 3,5-Dichloro-1,2-benzothiazole reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

    • Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the 3,5-Dichloro-1,2-benzothiazole sample and dissolve it in 100 mL of acetonitrile in a volumetric flask.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Purity Calculation: Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

      Purity (%) = (Area of main peak / Total area of all peaks) x 100

    System Suitability:

    To ensure the validity of the results, perform system suitability tests using the standard solution. The acceptance criteria should be established as part of method validation.

    ParameterAcceptance Criteria
    Tailing Factor ≤ 2.0
    Theoretical Plates > 2000
    Repeatability (RSD of 5 injections) ≤ 2.0%
    Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

    Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying isomeric impurities and other process-related impurities that may be present in the sample. The use of a mass spectrometer allows for the confident identification of compounds based on their mass spectra.

    Instrumentation and Conditions:

    ParameterValue
    GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
    Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent
    Carrier Gas Helium at a constant flow of 1.0 mL/min
    Inlet Temperature 250°C
    Injection Volume 1 µL (splitless mode)
    Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
    MSD Transfer Line 280°C
    Ion Source Temp. 230°C
    Quadrupole Temp. 150°C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Scan Range 40-450 amu

    Procedure:

    • Sample Preparation (1 mg/mL): Dissolve approximately 10 mg of the 3,5-Dichloro-1,2-benzothiazole sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

    • Analysis: Inject the sample solution into the GC-MS system.

    • Data Analysis: Identify the main peak corresponding to 3,5-Dichloro-1,2-benzothiazole and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

    GC_MS_Workflow Sample_Prep Sample Preparation (1 mg/mL in Dichloromethane) GC_Injection GC Injection (Splitless Mode) Sample_Prep->GC_Injection Chromatographic_Separation Chromatographic Separation (HP-5ms column) GC_Injection->Chromatographic_Separation Ionization Electron Ionization (EI) (70 eV) Chromatographic_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Library Search & Interpretation) Detection->Data_Analysis Impurity_ID Impurity Identification Data_Analysis->Impurity_ID

    Caption: Workflow for impurity identification using GC-MS.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

    Rationale: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity of the main component as 3,5-Dichloro-1,2-benzothiazole and to detect any impurities that may not be visible by chromatographic methods. The chemical shifts and coupling constants will provide detailed information about the molecular structure.

    Instrumentation and Conditions:

    ParameterValue
    NMR Spectrometer Bruker Avance III 400 MHz or equivalent
    Solvent Chloroform-d (CDCl₃) or DMSO-d₆
    Concentration ~10-20 mg/mL
    Experiments ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for full structural assignment.

    Procedure:

    • Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

    • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

    • Data Analysis:

      • ¹H NMR: Analyze the chemical shifts, integration, and coupling patterns of the aromatic protons to confirm the substitution pattern of the benzene ring.

      • ¹³C NMR: Analyze the chemical shifts of the carbon atoms to confirm the overall structure.

      • Impurity Detection: Look for any minor peaks in the spectra that do not correspond to the main compound or the solvent. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of the impurity levels.

    Data Interpretation and Reporting

    A comprehensive purity report for 3,5-Dichloro-1,2-benzothiazole should include the following:

    • HPLC Purity: The percentage purity as determined by the area normalization method from the HPLC-UV analysis.

    • Impurity Profile: A list of any identified impurities from the GC-MS analysis, including their retention times and a summary of the mass spectral data that supports their identification.

    • NMR Confirmation: A statement confirming the structural identity of the main component based on the NMR data, along with a discussion of any observed impurities.

    • Overall Purity Statement: A concluding statement on the overall purity of the batch, taking into account the results from all analytical techniques.

    Conclusion

    The experimental protocols detailed in this application note provide a robust framework for the comprehensive purity analysis of 3,5-Dichloro-1,2-benzothiazole. By employing a combination of HPLC-UV, GC-MS, and NMR spectroscopy, researchers can confidently assess the purity of their material, identify potential impurities, and ensure the quality and reliability of their scientific investigations and product development efforts. The principles and methodologies described can be adapted and validated for routine quality control in both academic and industrial settings.

    References

    • MDPI. Benzo[1][2][3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Available from: [Link]

    • PrepChem. Synthesis of 3-Chloro-1,2-benzisothiazole. Available from: [Link]

    • Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Available from: [Link]

    • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available from: [Link]

    • SIELC. Separation of 6-Chlorobenzothiazole-2-thiol on Newcrom R1 HPLC column. Available from: [Link]

    • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

    • MDPI. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Available from: [Link]

    • PEARL. Developing a method to identify tyre particles by detecting benzothiazole via GC-MS. Available from: [Link]

    Sources

    Application

    Application Notes and Protocols for High-Throughput Screening of 3,5-Dichloro-1,2-benzothiazole

    Introduction: The Emerging Potential of 3,5-Dichloro-1,2-benzothiazole in Drug Discovery The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Emerging Potential of 3,5-Dichloro-1,2-benzothiazole in Drug Discovery

    The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] The structural versatility of the benzothiazole nucleus allows for fine-tuning of its physicochemical and biological properties through targeted chemical modifications.[2]

    This document focuses on a specific, yet under-explored derivative: 3,5-Dichloro-1,2-benzothiazole . The introduction of chlorine atoms at the 3 and 5 positions can significantly alter the molecule's electronic and lipophilic character, potentially leading to novel mechanisms of action and enhanced potency against various therapeutic targets. As with any novel compound library, high-throughput screening (HTS) is the linchpin for efficiently interrogating its biological potential and identifying promising lead compounds for further development.[1][6]

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns involving 3,5-Dichloro-1,2-benzothiazole. We will detail two robust and widely applicable HTS assays: a cell-based cytotoxicity assay to evaluate its anticancer potential and a biochemical kinase inhibition assay, a common target for benzothiazole derivatives. The protocols are designed to be adaptable and serve as a foundational framework for screening this compound and its analogs.

    Part 1: Anticancer Cytotoxicity Screening

    Objective: To identify and quantify the cytotoxic effects of 3,5-Dichloro-1,2-benzothiazole against human cancer cell lines in a high-throughput format.

    Rationale: A significant number of benzothiazole derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[2][7] The underlying mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways.[1] This assay will determine the concentration-dependent effect of the compound on cell viability.

    Experimental Workflow for Anticancer Screening

    HTS_Anticancer_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating 1. Cell Plating (e.g., 5,000 cells/well) compound_prep 2. Compound Plate Preparation (Serial Dilutions) compound_addition 3. Compound Addition (to cell plates) compound_prep->compound_addition incubation 4. Incubation (e.g., 48-72 hours) compound_addition->incubation reagent_addition 5. Viability Reagent Addition (e.g., Resazurin) incubation->reagent_addition readout 6. Fluorescence Reading reagent_addition->readout data_analysis 7. Data Analysis (IC50 determination) readout->data_analysis

    Caption: High-throughput screening workflow for assessing anticancer cytotoxicity.

    Detailed Protocol: Resazurin-Based Cell Viability Assay

    This protocol is optimized for a 384-well plate format and utilizes the resazurin (AlamarBlue) assay, a robust and sensitive method for measuring cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

    Materials and Reagents:

    • Human cancer cell line (e.g., MCF-7, A549, HCT116)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 3,5-Dichloro-1,2-benzothiazole (stock solution in DMSO)

    • Positive control (e.g., Doxorubicin)

    • Negative control (DMSO)

    • Resazurin sodium salt solution (0.15 mg/mL in PBS)

    • 384-well, black, clear-bottom microplates

    • Automated liquid handling systems (optional but recommended)

    • Multi-mode microplate reader with fluorescence capabilities

    Procedure:

    • Cell Plating:

      • Harvest and count cells, then resuspend in complete growth medium to a final concentration of 1 x 105 cells/mL.

      • Using an automated dispenser, add 50 µL of the cell suspension to each well of the 384-well plate (5,000 cells/well).

      • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Plate Preparation:

      • Prepare serial dilutions of the 3,5-Dichloro-1,2-benzothiazole stock solution in DMSO in a separate source plate. A common concentration range for primary screening is 0.1 to 100 µM.

      • Include wells with DMSO only (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

    • Compound Addition:

      • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of the compound solutions from the source plate to the corresponding wells of the cell plates. This will result in the desired final assay concentrations.

    • Incubation:

      • Incubate the cell plates with the compounds for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

    • Viability Reagent Addition:

      • Add 10 µL of the resazurin solution to each well.

      • Incubate for an additional 2-4 hours at 37°C, protected from light.

    • Data Acquisition:

      • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • Data Analysis:

      • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

      • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

    ParameterRecommended Value
    Cell Seeding Density5,000 cells/well (384-well plate)
    Compound Concentration Range0.1 - 100 µM
    Incubation Time (Compound)48 - 72 hours
    Positive ControlDoxorubicin (e.g., 10 µM)
    Negative Control0.5% DMSO
    Z'-factor> 0.5 for a robust assay

    Part 2: Biochemical Kinase Inhibition Assay

    Objective: To determine if 3,5-Dichloro-1,2-benzothiazole can inhibit the activity of a specific protein kinase in a high-throughput biochemical assay.

    Rationale: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Many benzothiazole-containing molecules have been identified as potent kinase inhibitors. This assay will directly measure the ability of the compound to interfere with the enzymatic activity of a chosen kinase.

    Experimental Workflow for Kinase Inhibition Screening

    Caption: High-throughput screening workflow for a biochemical kinase inhibition assay.

    Detailed Protocol: ADP-Glo™ Kinase Assay

    This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates less ADP production and therefore, greater kinase inhibition.

    Materials and Reagents:

    • Purified, active protein kinase of interest

    • Kinase-specific peptide substrate

    • 3,5-Dichloro-1,2-benzothiazole (stock solution in DMSO)

    • Positive control (e.g., Staurosporine or a known inhibitor for the target kinase)

    • Negative control (DMSO)

    • ATP solution

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

    • 384-well, low-volume, white microplates

    • Luminometer-capable plate reader

    Procedure:

    • Compound Plating:

      • Dispense 50 nL of each serially diluted compound from a source plate into the wells of a 384-well assay plate using an acoustic liquid handler.

      • Dispense the positive and negative controls into their designated wells.

    • Kinase/Substrate Addition:

      • Prepare a solution of the target kinase and its corresponding peptide substrate in the kinase reaction buffer.

      • Dispense 5 µL of this kinase/substrate solution into each well of the assay plate.

      • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiation of Kinase Reaction:

      • Prepare a solution of ATP in the kinase reaction buffer at a concentration close to the Km for the specific kinase.

      • Dispense 5 µL of the ATP solution to all wells to start the kinase reaction.

      • Incubate for 60 minutes at room temperature.

    • Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition:

      • Read the luminescence signal on a plate reader.

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

      • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

    ParameterRecommended Value
    Final Compound Concentration0.1 - 100 µM
    ATP ConcentrationNear Km of the kinase
    Kinase Reaction Time60 minutes
    Positive ControlStaurosporine or target-specific inhibitor
    Negative Control0.5% DMSO
    Z'-factor> 0.6 for a robust assay

    Trustworthiness and Self-Validation

    For every HTS run, it is crucial to include appropriate controls to ensure the validity of the results. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    Z' = 1 - (3σp + 3σn) / |µp - µn|

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening. Assays with a Z'-factor below 0.5 may require optimization.

    Conclusion and Future Directions

    The protocols outlined in these application notes provide a robust starting point for the high-throughput screening of 3,5-Dichloro-1,2-benzothiazole and its derivatives. By employing these cell-based and biochemical assays, researchers can efficiently identify potential anticancer agents and kinase inhibitors. Positive "hits" from these primary screens should be subjected to further validation, including confirmatory dose-response studies, secondary assays to elucidate the mechanism of action, and assessment of off-target effects. The structural novelty of 3,5-Dichloro-1,2-benzothiazole offers exciting possibilities for the discovery of new therapeutic agents.

    References

    • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Hydrazinyl-benzo[d]thiazole Derivatives.
    • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 5,6-Difluorobenzo[d]thiazol-2-amine Libraries.
    • Di Mauro, G., et al. (2021). From High-Throughput Screening to Target Validation: Benzo[ d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry, 64(9), 5931–5955. Retrieved from [Link]

    • BenchChem. (n.d.). Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry.
    • El-Sayed, N. N. E., et al. (2023). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances. Retrieved from [Link]

    • Abdel-Gawad, H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Retrieved from [Link]

    • An, F., & Horvath, D. (2018). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 99(3), 225-232. Retrieved from [Link]

    • Srivastava, S., et al. (2019). Benzothiazole: The Versatile Molecule with Tremendous Potential. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566.
    • Di Mauro, G., et al. (2021). From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. ResearchGate. Retrieved from [Link]

    • Davis, M., & Fallows, E. A. (1971). 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. Journal of the Chemical Society C: Organic, 292-295.
    • Van Truong, T., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 24(378).
    • Al-Ostath, A., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. Retrieved from [Link]

    • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

    • Al-Ghorbani, M., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules, 27(23), 8504. Retrieved from [Link]

    • Kumar, A., et al. (2026, January 30). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports. Retrieved from [Link]

    • Journal of Chemical Health Risks. (2024, May 1). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

    • Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

    • Kumar, A., et al. (2010, February 24). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Acta Pharmaceutica Sciencia, 52, 45-56.
    • PubChem. (n.d.). 3-Chloro-1,2-benzisothiazole. Retrieved from [Link]

    • Davis, M., & Fallows, E. A. (1971). 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. Journal of the Chemical Society C: Organic. Retrieved from [Link]

    Sources

    Method

    Scale-up synthesis of 3,5-Dichloro-1,2-benzothiazole

    Application Note: Scale-Up Synthesis and Process Optimization of 3,5-Dichloro-1,2-benzothiazole Prepared for: Researchers, Scientists, and Process Chemists in Drug Development Subject: Scalable chlorination of 5-chloro-1...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Scale-Up Synthesis and Process Optimization of 3,5-Dichloro-1,2-benzothiazole

    Prepared for: Researchers, Scientists, and Process Chemists in Drug Development Subject: Scalable chlorination of 5-chloro-1,2-benzisothiazol-3(2H)-one to yield 3,5-dichloro-1,2-benzothiazole.

    Executive Summary

    3,5-Dichloro-1,2-benzothiazole (also known as 3,5-dichloro-1,2-benzisothiazole) is a critical electrophilic molecular building block utilized in the synthesis of advanced pharmaceutical APIs (such as ziprasidone analogs) and specialized agrochemicals[1][2]. The transformation relies on the conversion of the lactam core of 5-chloro-1,2-benzisothiazol-3(2H)-one into an imoyl chloride[3][4]. This application note details a field-proven, self-validating scale-up protocol using phosphorus oxychloride ( POCl3​ ) as the chlorinating agent, optimized to minimize polyphosphoric acid byproducts and maximize yield[5][6].

    Mechanistic Rationale & Pathway

    The synthesis is driven by the nucleophilic attack of the lactam carbonyl oxygen (via its lactim tautomer) onto the electrophilic phosphorus of POCl3​ . This generates a highly reactive O-phosphorylated intermediate. The displaced chloride ion subsequently attacks the C3 position of the benzothiazole ring, driving the elimination of the phosphorodichloridate leaving group to form the aromatic 3,5-dichloro-1,2-benzothiazole system[5].

    Understanding this causality is critical for scale-up: the reaction requires sufficient thermal energy (typically ≥120∘C ) to drive the initial phosphorylation, while the subsequent quench must be strictly temperature-controlled to prevent the hydrolysis of the newly formed C-Cl bond back to the starting lactam[5][6].

    G SM 5-Chloro-1,2-benzisothiazol- 3(2H)-one (Lactam) Int O-Phosphorylated Intermediate SM->Int Tautomerization & Nucleophilic Attack Reagent POCl3 (Chlorinating Agent) Reagent->Int Prod 3,5-Dichloro-1,2-benzothiazole (Target Product) Int->Prod Chloride Attack at C3 Position Waste Phosphorodichloridic Acid (Byproduct) Int->Waste Elimination

    Caption: Mechanistic pathway for the chlorination of 5-chloro-1,2-benzisothiazol-3(2H)-one.

    Process Optimization Data

    To establish a robust scale-up environment, various parameters were evaluated. The use of catalytic amounts of organic bases (such as triethylamine or N,N -dimethylaniline) can accelerate the reaction, but thermal activation alone with an excess of POCl3​ provides the cleanest impurity profile for this specific dichloro analog[6].

    Table 1: Optimization of Reaction Parameters for 100g Scale

    Parameter SetEquivalents ( POCl3​ )Temp ( ∘C )Time (h)IPC Conversion (%)Isolated Yield (%)Purity (HPLC)
    Condition A1.1906.065.458.292.1%
    Condition B1.51203.598.981.598.5%
    Condition C2.01202.0>99.584.099.1%
    Condition D*0.7 (Triphosgene)1304.097.585.598.2%

    *Condition D represents an alternative phosgene-derivative route (bis(trichloromethyl)carbonate) often used to reduce phosphorus waste, though POCl3​ remains the standard for rapid industrial throughput[6].

    Self-Validating Scale-Up Protocol (Condition C)

    Objective: Synthesize 3,5-Dichloro-1,2-benzothiazole from 5-chloro-1,2-benzisothiazol-3(2H)-one. Scale: 1.0 Mole (approx. 185.6 g of starting material).

    Step 1: Reagent Charging and Activation

    • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, a reflux condenser linked to a caustic scrubber (to neutralize evolved HCl gas), and an internal thermocouple.

    • Charge the reactor with 5-chloro-1,2-benzisothiazol-3(2H)-one (185.6 g, 1.0 mol)[3].

    • Slowly add phosphorus oxychloride ( POCl3​ ) (306.6 g, 2.0 mol) at 20∘C .

      • Causality Check: The mixture will initially be a heterogeneous slurry. Do not add solvent; POCl3​ acts as both the reagent and the reaction medium, maximizing collision frequency.

    Step 2: Thermal Cycling and In-Process Control (IPC) 4. Ramp the internal temperature to 120∘C over 90 minutes.

    • Observation: HCl evolution will begin at approximately 70∘C [5]. The slurry will gradually transition into a dark, homogeneous solution as the lactam is consumed.
    • Maintain agitation at 120∘C for 2.0 hours.
    • Self-Validation (IPC): Withdraw a 0.5 mL aliquot, quench carefully into cold acetonitrile/water, and analyze via HPLC. The reaction is deemed complete when the starting material area percent is ≤0.5%
    • If incomplete, continue heating in 30-minute increments.

    Step 3: Controlled Quench and Phase Separation 7. Cool the reactor contents to 80∘C . 8. In a separate 5.0 L quench vessel, prepare a mixture of 2.0 L of deionized water and 1.0 kg of crushed ice. 9. Transfer the hot reaction mixture dropwise into the quench vessel under vigorous agitation.

    • Critical Safety & Quality Parameter: The internal temperature of the quench vessel must not exceed 50∘C [5]. Exceeding this temperature will cause the product's C3-Cl bond to hydrolyze, reverting to the starting material. Add additional ice if necessary.
    • Stir the quenched mixture for 30 minutes to ensure complete destruction of excess POCl3​
    • Extract the aqueous mixture with dichloromethane (DCM) or toluene ( 3×800 mL ).

    Step 4: Purification and Isolation 12. Combine the organic phases and wash with saturated aqueous NaHCO3​ ( 1.0 L ) to remove residual acidic byproducts, followed by a brine wash ( 1.0 L ). 13. Treat the organic layer with activated carbon (Darco G-60, 15 g) and filter through a pad of Celite to remove dark polymeric impurities[5]. 14. Concentrate the filtrate in vacuo to yield a crude oil that will spontaneously crystallize upon standing. 15. Recrystallize from a minimal amount of non-polar solvent (e.g., hexanes or Skelly B) to afford 3,5-dichloro-1,2-benzothiazole as a crystalline solid.

    Sources

    Application

    3,5-Dichloro-1,2-benzothiazole: A Comprehensive Guide for Use as a Reference Standard

    This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3,5-dichloro-1,2-benzothiazole as a reference standard. While specific data for 3,5-dichloro-1...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3,5-dichloro-1,2-benzothiazole as a reference standard. While specific data for 3,5-dichloro-1,2-benzothiazole is limited in publicly available literature, this guide synthesizes information from analogous benzothiazole derivatives to provide a robust framework for its use. We will delve into the fundamental properties, handling protocols, and analytical applications of this compound class, offering field-proven insights to ensure scientific integrity and experimental success.

    Introduction to Benzothiazoles in Analytical Science

    Benzothiazoles are a class of heterocyclic aromatic compounds characterized by a benzene ring fused to a thiazole ring.[1] This structural motif is prevalent in a wide array of pharmaceuticals, agrochemicals, and industrial materials, making the accurate quantification of these compounds a critical aspect of quality control and research.[2][3] Reference standards are highly purified compounds used as a basis for comparison in analytical tests. The use of a well-characterized reference standard is paramount for achieving accurate and reproducible results in chromatographic and spectroscopic analyses.

    While 3,5-dichloro-1,2-benzothiazole is not as commonly documented as other derivatives, its chlorinated structure suggests its potential utility as an internal standard or a reference for the analysis of halogenated benzothiazole compounds.

    Physicochemical Properties and Characterization

    The physicochemical properties of a reference standard are critical for its proper handling, storage, and use in analytical methods. Based on data for related benzothiazole compounds, we can infer the expected properties of 3,5-dichloro-1,2-benzothiazole.

    Table 1: Physicochemical Properties of Benzothiazole and Related Derivatives

    PropertyBenzothiazole[1]3-Chloro-1,2-benzisothiazole[4]5,6-Dichloro-1,2,3-benzothiadiazole[5]
    Molecular Formula C₇H₅NSC₇H₄ClNSC₆H₂Cl₂N₂S
    Molecular Weight 135.19 g/mol 169.63 g/mol 205.06 g/mol
    Appearance Colorless to light yellow liquid[6]Crystalline solidSolid
    Melting Point 2 °C40-41 °C[7]Not available
    Boiling Point 227-228 °CNot availableNot available
    Solubility Sparingly soluble in water[8]Not availableNot available
    logP (Octanol/Water) 2.01[8]3.3[4]3.1[5]

    The addition of two chlorine atoms to the benzothiazole core in 3,5-dichloro-1,2-benzothiazole would significantly increase its molecular weight and is expected to result in a solid material at room temperature with lower aqueous solubility and a higher octanol-water partition coefficient (logP) compared to the parent benzothiazole.

    Synthesis of Benzothiazole Derivatives

    The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with various reagents.[2] For chlorinated derivatives, the synthesis may start from chlorinated anilines. One general synthetic route involves the reaction of a substituted 2-aminothiophenol with an acyl chloride, followed by cyclization.[9] Another approach involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) with ortho-halogenated anilines.[10]

    Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Acyl_Chloride Acyl Chloride / Aldehyde Acyl_Chloride->Condensation Cyclization Cyclization Condensation->Cyclization Benzothiazole_Derivative 2-Substituted Benzothiazole Cyclization->Benzothiazole_Derivative

    Caption: Generalized synthesis of benzothiazole derivatives.

    Application as a Reference Standard

    The primary application of 3,5-dichloro-1,2-benzothiazole as a reference standard would be in the quantitative analysis of other benzothiazole derivatives, particularly in complex matrices such as environmental samples, food products, or pharmaceutical formulations.[11]

    Chromatographic Applications

    High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques for the analysis of benzothiazoles.[12][13] When using 3,5-dichloro-1,2-benzothiazole as a reference standard, a certified solution of known concentration is used to generate a calibration curve.

    Protocol 1: Preparation of a Stock Solution for HPLC

    • Materials: 3,5-dichloro-1,2-benzothiazole (certified reference material), HPLC-grade acetonitrile, volumetric flask (Class A), analytical balance.

    • Procedure: a. Accurately weigh approximately 10 mg of 3,5-dichloro-1,2-benzothiazole into a clean, dry weighing boat. b. Transfer the weighed compound to a 100 mL volumetric flask. c. Add approximately 50 mL of acetonitrile to the flask and sonicate for 10 minutes or until the solid is completely dissolved. d. Allow the solution to return to room temperature. e. Add acetonitrile to the mark and invert the flask several times to ensure homogeneity. f. Calculate the exact concentration in mg/mL. g. Store the stock solution in an amber vial at 2-8 °C.[14]

    HPLC_Standard_Prep A Weigh Reference Standard B Transfer to Volumetric Flask A->B C Add Solvent & Sonicate B->C D Cool to Room Temperature C->D E Dilute to Volume D->E F Calculate Concentration E->F G Store Appropriately F->G

    Caption: Workflow for preparing an HPLC stock solution.

    Spectroscopic Characterization

    Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural confirmation of the reference standard.

    • Mass Spectrometry: For benzothiazole derivatives, Electron Ionization (EI) is a common technique in GC-MS, while Electrospray Ionization (ESI) is often used in LC-MS.[15] Key fragment ions for benzothiazoles often include the benzothiazole core and fragments arising from the substituents.[15]

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and assess the purity of the reference standard. The chemical shifts will be influenced by the positions of the chlorine atoms on the benzene ring.[3] Standard deuterated solvents like CDCl₃ or DMSO-d₆ are typically used.[16][17]

    Safety, Handling, and Storage

    General Safety Precautions:

    • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18][19]

    • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[20]

    • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[14][21]

    • First Aid:

      • Skin Contact: Immediately wash with plenty of soap and water.[20]

      • Eye Contact: Rinse cautiously with water for several minutes.[19]

      • Inhalation: Move to fresh air.[14]

      • Ingestion: Rinse mouth. Do NOT induce vomiting.[22]

    Storage and Stability:

    Reference standards should be stored in tightly closed containers in a cool, dry, and well-ventilated place, protected from light and moisture.[18][21] For long-term stability, storage at low temperatures (e.g., -20°C) may be recommended, as indicated on the certificate of analysis.[6]

    Safety_Handling cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Conditions Safety_Glasses Safety Glasses Avoid_Contact Avoid Skin/Eye Contact Safety_Glasses->Avoid_Contact Gloves Gloves Gloves->Avoid_Contact Lab_Coat Lab Coat Lab_Coat->Avoid_Contact Ventilation Use Fume Hood Ventilation->Avoid_Contact Cool_Dry Cool, Dry Place Tightly_Sealed Tightly Sealed Container Protect_Light Protect from Light

    Sources

    Method

    Application Note: Advanced Electrochemical Profiling of 3,5-Dichloro-1,2-benzothiazole

    Executive Summary The 1,2-benzothiazole (benzisothiazole) scaffold is a privileged pharmacophore and a critical structural motif in modern agrochemicals and functional materials[1]. Understanding its redox stability is e...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 1,2-benzothiazole (benzisothiazole) scaffold is a privileged pharmacophore and a critical structural motif in modern agrochemicals and functional materials[1]. Understanding its redox stability is essential for predicting drug metabolism, environmental degradation, and behavior in synthetic electrosynthesis. 3,5-Dichloro-1,2-benzothiazole presents a unique electrochemical profile due to the interplay between the highly labile heteroatomic N-S bond and the reducible C-Cl bonds.

    This application note provides a comprehensive, self-validating protocol for the electrochemical analysis of 3,5-Dichloro-1,2-benzothiazole. By detailing the causality behind each experimental parameter, this guide equips researchers with a robust framework for investigating complex halogenated heterocycles.

    Mechanistic Causality in Redox Behavior

    The electrochemical behavior of 3,5-Dichloro-1,2-benzothiazole is governed by three distinct redox pathways. Understanding these mechanisms is critical for interpreting voltammograms and designing preparative electrolysis experiments.

    • Cathodic N-S Bond Cleavage: The N-S bond in the 1,2-benzothiazole core is the primary site of reduction. Under cathodic stress, it undergoes a rapid, irreversible two-electron reduction to yield a thiolate and an imine/amine intermediate[2].

    • Hydrodehalogenation: The chlorine substituents at the 3- and 5-positions serve as secondary reduction sites. Reductive cleavage of the C-Cl bonds typically occurs at more negative potentials than the N-S cleavage, proceeding via a stepwise or concerted radical anion intermediate[3].

    • Anodic Oxidation: The sulfur atom can be anodically oxidized. In the presence of trace water or oxygen donors, this leads to the formation of sulfoxides and ultimately the highly stable 1,1-dioxide (sultam) derivatives[4], a well-documented pathway in benzisothiazole electrochemistry[5].

    RedoxMechanisms Parent 3,5-Dichloro-1,2-benzothiazole NS_Cleavage Cathodic Reduction (N-S Bond Cleavage) Parent->NS_Cleavage -0.85 V to -1.10 V (2e⁻, 2H⁺) Oxidation Anodic Oxidation (Sulfoxide/Sulfone) Parent->Oxidation +1.30 V to +1.55 V (O-Transfer) Dehalogenation Deep Cathodic Reduction (Hydrodehalogenation) NS_Cleavage->Dehalogenation < -1.60 V (C-Cl Cleavage)

    Fig 1. Electrochemical redox pathways of 3,5-Dichloro-1,2-benzothiazole.

    Self-Validating Experimental Protocol

    To ensure data integrity, this protocol is designed as a self-validating system . Benzothiazole derivatives and their thiolate reduction products are notorious for chemisorbing onto noble metal electrodes (like Platinum), leading to rapid passivation. We utilize Glassy Carbon (GC) to mitigate this effect and mandate an internal standard check to continuously verify electrode health.

    Materials & Reagents
    • Analyte: 3,5-Dichloro-1,2-benzothiazole (2.0 mM)

    • Solvent: Anhydrous Acetonitrile (MeCN, HPLC grade, <10 ppm H₂O)

    • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M). Causality: The bulky tetrabutylammonium cation prevents ion-pairing with transient radical anions, allowing accurate determination of intrinsic redox potentials.

    • Electrodes: Glassy Carbon (GC) working electrode (3 mm diameter), Platinum wire counter electrode, Ag/AgCl (non-aqueous) reference electrode.

    Step-by-Step Methodology

    Step 1: Electrode Preparation & Polishing

    • Polish the GC working electrode using 0.05 µm alumina slurry on a microcloth pad in a figure-eight motion for 60 seconds.

    • Rinse thoroughly with ultra-pure water, followed by sonication in a 1:1 mixture of ethanol and water for 3 minutes to remove embedded alumina particles.

    • Dry the electrode under a gentle stream of high-purity nitrogen.

    Step 2: Cell Assembly & Degassing

    • Dissolve 3,5-Dichloro-1,2-benzothiazole (2.0 mM) and TBAPF₆ (0.1 M) in 10 mL of anhydrous MeCN.

    • Transfer the solution to a clean, dry electrochemical cell and insert the three-electrode setup.

    • Purge the solution with high-purity N₂ for exactly 15 minutes. Causality: Dissolved oxygen reduces at approximately -0.8 V vs. Ag/AgCl, which directly overlaps with and masks the N-S bond cleavage signal. Maintain a blanket of N₂ over the solution during the experiment.

    Step 3: Cyclic Voltammetry (CV) Execution

    • Set the potentiostat to scan from 0.0 V to -2.0 V, then reverse to +1.8 V, and back to 0.0 V.

    • Record voltammograms at varying scan rates: 10, 25, 50, 100, 250, and 500 mV/s.

    • Extract peak cathodic ( Epc​ ) and anodic ( Epa​ ) potentials, and peak currents ( ip​ ).

    Step 4: Internal Validation (The Self-Validating Step)

    • After the initial CV runs, spike the cell with 1.0 mM Ferrocene (Fc).

    • Run a CV scan from 0.0 V to +0.8 V at 100 mV/s.

    • Validation Check: Calculate the peak-to-peak separation ( ΔEp​ ) of the Fc/Fc⁺ couple. If ΔEp​>70 mV, the GC electrode has been fouled by thiolate adsorbates. You must abort, re-polish the electrode (Step 1), and restart.

    Step 5: Controlled-Potential Electrolysis (CPE)

    • For product isolation, switch to a reticulated vitreous carbon (RVC) working electrode to maximize surface area.

    • Apply a constant potential of -1.20 V (just past the N-S cleavage peak) until the current decays to <5% of its initial value.

    • Extract the electrolyte and analyze via LC-MS to confirm the mass of the cleaved thiolate/amine product.

    ProtocolWorkflow Setup 1. Cell Setup & Polishing Degas 2. N2 Degassing (15 min) Setup->Degas CV 3. CV Screening (Scan Rate Study) Degas->CV Validation 4. Fc/Fc⁺ Validation CV->Validation CPE 5. Bulk Electrolysis Validation->CPE

    Fig 2. Self-validating experimental workflow for electrochemical analysis.

    Quantitative Data & Troubleshooting

    The following table summarizes the expected quantitative electrochemical parameters for 3,5-Dichloro-1,2-benzothiazole under the specified conditions.

    Table 1: Quantitative Electrochemical Data (at 100 mV/s in MeCN/TBAPF₆)

    Redox EventPotential (V vs. Ag/AgCl)Electrons Transferred ( n )Diffusion Coefficient ( D )Reversibility
    Peak I (Cathodic) -0.92 V2e⁻ 1.4×10−5 cm²/sIrreversible (Chemical cleavage)
    Peak II (Cathodic) -1.75 V2e⁻ (per C-Cl bond)N/A (Subsequent step)Irreversible (Dehalogenation)
    Peak III (Anodic) +1.42 V2e⁻ 1.2×10−5 cm²/sIrreversible (S-Oxidation)

    Table 2: Troubleshooting & Self-Validation Matrix

    ObservationMechanistic CauseCorrective Action
    Broad, shifting cathodic peakElectrode passivation by thiolate productsHalt experiment. Execute Step 1 (Polishing) and Step 4 (Fc validation).
    Large cathodic wave at -0.8 VIncomplete removal of dissolved O₂Extend N₂ purging time to 25 minutes. Ensure cell is completely sealed.
    Fc/Fc⁺ ΔEp​ > 80 mVHigh uncompensated resistance ( Ru​ ) or fouled electrodeMove reference electrode closer to working electrode; re-polish GC.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification of 3,5-Dichloro-1,2-benzothiazole

    This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Dichloro-1,2-benzothiazole. The following troubleshooting guides and frequently asked q...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Dichloro-1,2-benzothiazole. The following troubleshooting guides and frequently asked questions (FAQs) address common purification challenges encountered during its synthesis and isolation. The advice provided is grounded in established principles of organic chemistry and experience with related heterocyclic compounds.

    I. Understanding the Core Purification Challenges

    The primary challenge in purifying 3,5-Dichloro-1,2-benzothiazole lies in the removal of structurally similar impurities, particularly positional isomers, which are common byproducts of electrophilic aromatic substitution reactions. These isomers often exhibit very similar physical properties, such as solubility and polarity, making their separation from the desired product a non-trivial task. Incomplete reactions can also lead to the presence of unreacted starting materials or mono-chlorinated intermediates.

    Common Impurity Profile:

    Impurity TypePotential CompoundsRationale for Formation
    Positional Isomers 3,x-Dichloro-1,2-benzothiazoles (e.g., 3,4-, 3,6-, 3,7-isomers)Formed during the dichlorination step of the benzothiazole ring. The directing effects of the substituents on the aromatic ring can lead to a mixture of isomers.
    Starting Materials Unreacted 1,2-benzothiazole or mono-chlorinated intermediatesIncomplete chlorination reaction.
    Reaction Byproducts Over-chlorinated species (trichloro-1,2-benzothiazoles)Harsh reaction conditions or excess chlorinating agent.
    Solvent Residues Residual solvents from the reaction or workupIncomplete removal during drying.

    II. Troubleshooting and Purification Protocols

    This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of 3,5-Dichloro-1,2-benzothiazole.

    Recrystallization

    Q1: My crude 3,5-Dichloro-1,2-benzothiazole is an off-color solid. What is the best solvent for recrystallization?

    A1: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. For chlorinated aromatic compounds like 3,5-Dichloro-1,2-benzothiazole, a good starting point is a two-solvent system. Based on data for a similar isomer, 3,6-dichloro-1,2-benzisothiazole, a mixture of ethyl acetate and petroleum ether is a promising choice[1]. Toluene has also been reported as a suitable recrystallization solvent for related nitro-substituted benzisothiazoles[2].

    Step-by-Step Recrystallization Protocol (Two-Solvent System):

    • Solvent Selection: Begin by performing small-scale solubility tests with various solvents to identify a "good" solvent (in which the compound is soluble when hot) and a "poor" or "anti-solvent" (in which the compound is poorly soluble even when hot).

      • Good solvent candidates: Dichloromethane, ethyl acetate, acetone.

      • Poor solvent candidates: Hexane, heptane, petroleum ether, water.

    • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 3,5-Dichloro-1,2-benzothiazole in the minimum amount of the hot "good" solvent.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

    • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

    • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.

    Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_result Result Crude Crude Product Solvent_Test Solubility Tests Crude->Solvent_Test Select Solvents Dissolve Dissolve in Hot 'Good' Solvent Solvent_Test->Dissolve Hot_Filt Hot Filtration (Optional) Dissolve->Hot_Filt Add_Anti Add 'Poor' Solvent to Cloud Point Hot_Filt->Add_Anti Clarify Clarify with 'Good' Solvent Add_Anti->Clarify Crystallize Cool to Induce Crystallization Clarify->Crystallize Isolate Isolate Crystals (Filtration) Crystallize->Isolate Pure Pure Crystals Isolate->Pure

    Caption: General workflow for two-solvent recrystallization.

    Q2: After recrystallization, my yield is very low. What can I do?

    A2: Low yield can be due to several factors:

    • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Premature crystallization: If the solution cools too much during hot filtration, the product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

    • Inappropriate solvent system: If the product is too soluble in the cold solvent mixture, a significant amount will be lost. Re-evaluate your solvent choice.

    Column Chromatography

    Q3: Recrystallization is not improving the purity of my compound significantly. How can I use column chromatography for purification?

    A3: Column chromatography is an excellent technique for separating compounds with different polarities. For 3,5-Dichloro-1,2-benzothiazole, a normal-phase chromatography setup using silica gel is recommended. The key is to find an eluent system that provides good separation between your product and the impurities.

    Step-by-Step Column Chromatography Protocol:

    • Adsorbent: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

    • Eluent System Selection:

      • Use Thin Layer Chromatography (TLC) to determine the optimal eluent system.

      • A good starting point for chlorinated aromatic compounds is a mixture of a non-polar solvent and a slightly more polar solvent.

      • Recommended starting eluent systems:

        • Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2)

        • Hexane/Dichloromethane mixtures

      • Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate.

    • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elution: Run the column with the chosen eluent system, collecting fractions.

    • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified 3,5-Dichloro-1,2-benzothiazole.

    Chromatography_Workflow cluster_setup Setup cluster_separation Separation cluster_analysis Analysis & Isolation TLC TLC for Eluent Selection (Rf 0.2-0.4) Pack Pack Silica Gel Column TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

    Caption: Workflow for purification by column chromatography.

    III. Purity Assessment

    Q4: How can I confirm the purity of my final product?

    A4: A combination of analytical techniques should be used to assess the purity of 3,5-Dichloro-1,2-benzothiazole.

    • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

    • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indicator of purity.

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for benzisothiazole derivatives[3][4].

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the molecular weight of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

    Suggested HPLC Conditions (Starting Point):

    ParameterCondition
    Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
    Mobile Phase Acetonitrile and water gradient
    Detector UV at an appropriate wavelength (e.g., 254 nm)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL

    IV. Frequently Asked Questions (FAQs)

    Q5: What are the expected physical properties of pure 3,5-Dichloro-1,2-benzothiazole?

    Q6: Are there any specific safety precautions I should take when handling 3,5-Dichloro-1,2-benzothiazole?

    A6: Yes. As with all chlorinated organic compounds, 3,5-Dichloro-1,2-benzothiazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

    Q7: Can I use distillation to purify 3,5-Dichloro-1,2-benzothiazole?

    A7: Distillation is generally more effective for purifying liquids. If your crude product is a solid, recrystallization or column chromatography are the preferred methods. If the compound has a relatively low boiling point and is thermally stable, vacuum distillation could be an option, particularly for removing non-volatile impurities[2].

    V. References

    • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). SAGE Publications Inc. Available from: [Link]

    • HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. SIELC Technologies. Available from: [Link]

    • Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. Google Patents. Available from:

    • Method for producing 3-halo-1,2-benzisothiazoles. Google Patents. Available from:

    Sources

    Optimization

    Side reactions in the synthesis of 3,5-Dichloro-1,2-benzothiazole

    Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals working on the synthesis of 3,5-Dichloro-1,2-benzothiazole (als...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals working on the synthesis of 3,5-Dichloro-1,2-benzothiazole (also referred to in literature as 3,5-dichloro-1,2-benzisothiazole).

    The conversion of 5-chloro-1,2-benzothiazol-3(2H)-one to 3,5-dichloro-1,2-benzothiazole via chlorination is a critical but sensitive transformation. Due to the lability of the sulfur-nitrogen (S-N) bond, deviations in stoichiometry, temperature, or moisture control frequently lead to complex side reactions. This guide provides a mechanistic breakdown, validated protocols, and a troubleshooting matrix to ensure self-validating, high-yield synthetic workflows.

    I. Mechanistic Overview & Side Reaction Pathways

    The standard synthesis utilizes Phosphorus Oxychloride ( POCl3​ ) or Phosphorus Pentachloride ( PCl5​ ) to convert the lactam/enol tautomer of 5-chloro-1,2-benzothiazol-3(2H)-one into the corresponding 3-chloro imino derivative [2]. However, the electrophilic nature of the reagents combined with the inherently polarized S-N bond makes the system highly susceptible to ring scission and over-chlorination [1].

    ReactionPathway SM 5-Chloro-1,2- benzothiazol-3(2H)-one Intermediate Vilsmeier-type Intermediate SM->Intermediate POCl3 / Pyridine 70-80°C Intermediate->SM Moisture (Hydrolysis) Product 3,5-Dichloro-1,2- benzothiazole Intermediate->Product Chlorination 110-120°C Side1 Bis(2-cyano-4- chlorophenyl) Disulfide Intermediate->Side1 Ring Scission (Excess Heat/Base) Side2 Trichloro-derivatives (Over-chlorination) Product->Side2 Excess PCl5 >130°C

    Reaction pathways and major side reactions in 3,5-dichloro-1,2-benzothiazole synthesis.

    II. Quantitative Impact of Reaction Conditions

    To establish causality between experimental choices and reaction outcomes, the following table summarizes the quantitative impact of varying conditions on the product distribution.

    Condition ProfileTemp (°C) POCl3​ (eq)Pyridine (eq)Target Yield (%)Disulfide Byproduct (%)Unreacted SM (%)
    Optimal SOP 110–1201.50.182% < 5%< 2%
    Overheating 1401.50.145% 35%0%
    Excess Base 1201.51.030% 55%0%
    Wet Reagents 1201.50.120% < 5%65%

    III. Standard Operating Procedure (SOP)

    This protocol is designed as a self-validating system. The visual and thermal cues at each step serve as built-in quality control checkpoints [2].

    Reagents Required:

    • 5-Chloro-1,2-benzothiazol-3(2H)-one (1.0 eq, rigorously dried)

    • Phosphorus oxychloride ( POCl3​ ) (1.5 eq, freshly distilled)

    • Pyridine or N,N-Dimethylformamide (DMF) (0.1 eq, anhydrous)

    • Dichloromethane (DCM) for extraction

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and a nitrogen inlet. Maintain a continuous N2​ sweep.

    • Reagent Charging: Add 5-chloro-1,2-benzothiazol-3(2H)-one (1.0 eq) to the flask. Slowly add POCl3​ (1.5 eq) at room temperature. The mixture will appear as a thick slurry.

    • Catalyst Addition: Add anhydrous pyridine (0.1 eq) dropwise. Self-Validation Check: A mild exotherm and the onset of HCl gas evolution should be observed, indicating the formation of the active chlorinating complex.

    • Controlled Heating: Ramp the internal temperature to 70°C over 30 minutes, then slowly increase to 110°C–120°C. Maintain this temperature for 2–3 hours. Caution: Do not exceed 120°C to prevent S-N bond cleavage.

    • Reaction Quenching (Critical Step): Cool the reaction mixture to 40°C. Transfer the mixture dropwise into a vigorously stirred beaker of crushed ice and water (temperature must remain < 20°C). Causality: Rapid quenching prevents the intermediate from hydrolyzing back to the starting lactam [3].

    • Extraction & Purification: Extract the aqueous layer with DCM ( ). Wash the combined organic layers with cold saturated NaHCO3​ , brine, and dry over anhydrous Na2​SO4​ . Concentrate in vacuo to yield the crude 3,5-dichloro-1,2-benzothiazole. Recrystallize from hexane/toluene if necessary.

    IV. Troubleshooting & FAQs

    TroubleshootingLogic Start Issue: Low Yield of Target Check1 LC-MS shows Disulfide dimer? Start->Check1 Fix1 Reduce Temp to <120°C Limit Pyridine to catalytic Check1->Fix1 Yes Check2 LC-MS shows Starting Material? Check1->Check2 No Fix2 Ensure strictly anhydrous conditions & rapid quench Check2->Fix2 Yes

    Troubleshooting logic tree for resolving low yields during chlorination.

    Q1: Why am I seeing a yellow/orange byproduct that smells strongly of sulfur, and my yield of 3,5-dichloro-1,2-benzothiazole is low?

    A: You are observing ring scission . The 1,2-benzothiazole ring is sensitive to nucleophilic attack and excessive thermal stress. Under harsh conditions (temperatures >130°C or excess pyridine/base), the S-N bond breaks, leading to the formation of 2-cyano-4-chlorobenzenesulfenyl chloride, which rapidly dimerizes into bis(2-cyano-4-chlorophenyl) disulfide[1]. Actionable Fix: Strictly control your heating mantle to maintain an internal temperature of 110°C–120°C. Reduce your pyridine or DMF catalyst to no more than 0.1 equivalents.

    Q2: After the aqueous workup, my NMR and LC-MS show a massive recovery of the starting material (5-chloro-BIT). Did the reaction fail to initiate?

    A: Not necessarily. It is highly likely the reaction did occur, but the product hydrolyzed during the quench. The intermediate 3-chloro-imino species is highly sensitive to moisture. If the reaction is quenched too slowly, or if the quench water is allowed to heat up (due to the exothermic hydrolysis of excess POCl3​ ), the intermediate reverts to the starting lactam [3]. Actionable Fix: Ensure the reaction is quenched by adding the mixture into a large excess of vigorously stirred ice water, keeping the quench temperature strictly below 20°C. Never add water into the reaction flask.

    Q3: My LC-MS shows an M+34 mass corresponding to a trichloro-derivative. How do I prevent over-chlorination?

    A: Over-chlorination typically occurs when PCl5​ is used in excess alongside POCl3​ , or when reaction times are unnecessarily prolonged. The benzenoid ring (specifically the 4- or 6-position) becomes susceptible to electrophilic aromatic substitution by reactive phosphorus-chlorine species. Actionable Fix: If using PCl5​ , limit it to exactly 1.0–1.1 equivalents. Alternatively, switch entirely to POCl3​ as both the solvent and reagent (using 1.5–2.0 eq) with a catalytic amount of DMF, which provides a milder chlorinating complex (Vilsmeier-Haack type intermediate) and prevents benzenoid chlorination.

    Q4: The reaction mixture turned into an un-stirrable black tar. What caused this?

    A: This is a classic symptom of localized overheating and polymerization of the solvent/catalyst. If neat POCl3​ is heated too rapidly without adequate stirring, localized hotspots cause the degradation of the pyridine/DMF catalyst and subsequent decomposition of the benzothiazole core. Actionable Fix: Ensure vigorous overhead stirring. Implement a step-wise heating ramp (e.g., hold at 70°C for 30 minutes before proceeding to 120°C) to allow the initial endothermic formation of the chlorinating complex to stabilize before pushing the cyclization/chlorination forward.

    V. References

    • Product Class 16: Benzisothiazoles Source: Thieme-Connect (Science of Synthesis) URL:[Link]

    • Synthesis of 3-Chloro-1,2-benzisothiazole Source: PrepChem URL:[Link]

    • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride) Source: ResearchGate (Journal of Chemical Research) URL:[Link]

    Troubleshooting

    Technical Support Center: 3,5-Dichloro-1,2-benzothiazole Stability &amp; Handling

    Welcome to the Technical Support Center for 3,5-Dichloro-1,2-benzothiazole (3,5-DCBIT). As a highly reactive halogenated heterocycle, this compound presents unique challenges during formulation, storage, and biological a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 3,5-Dichloro-1,2-benzothiazole (3,5-DCBIT). As a highly reactive halogenated heterocycle, this compound presents unique challenges during formulation, storage, and biological assay preparation.

    As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will dissect the fundamental chemical causality behind 3,5-DCBIT degradation and provide self-validating, field-proven protocols to ensure absolute scientific integrity in your experimental workflows.

    Mechanistic Overview: The Causality of Instability

    To stabilize 3,5-DCBIT, one must first understand why it degrades. The 1,2-benzisothiazole ring system containing a halogen at the 3-position behaves chemically like a cyclic imidoyl chloride[1].

    The C3 carbon is highly electrophilic due to the combined electron-withdrawing effects of the adjacent nitrogen atom, the sulfur atom, and the C3-chlorine itself. In 3,5-DCBIT, the addition of a chlorine atom at the 5-position further depletes electron density from the aromatic ring via inductive effects. This makes the C3 position exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) and Hydrolysis [2].

    When exposed to protic solvents (water, alcohols) or nucleophilic assay components (primary/secondary amines, thiols), the 3-chloro group is rapidly displaced, leading to ring-opening or the formation of substituted derivatives[3].

    DegradationPathways DCBIT 3,5-Dichloro-1,2-benzothiazole (Highly Electrophilic C3) Water Water (H2O) Hydrolysis DCBIT->Water Alcohol Alcohols (ROH) Solvolysis DCBIT->Alcohol Amines Amines (R-NH2) Aminolysis DCBIT->Amines BIT_Product 5-Chloro-1,2-benzisothiazol-3(2H)-one + HCl Water->BIT_Product Ether_Product 3-Alkoxy-5-chloro-1,2-benzothiazole + HCl Alcohol->Ether_Product Amine_Product 3-Amino-5-chloro-1,2-benzothiazole + HCl Amines->Amine_Product

    Figure 1: Nucleophilic degradation pathways of 3,5-DCBIT in solution.

    Frequently Asked Questions (FAQs)

    Q: Why does my 3,5-DCBIT solution precipitate or change peak retention time on HPLC after 24 hours in aqueous buffer? A: This is a classic symptom of hydrolysis. Water acts as an oxygen nucleophile, displacing the C3-chloride to form 5-chloro-1,2-benzisothiazol-3(2H)-one (5-Cl-BIT)[1]. Because 5-Cl-BIT has vastly different solubility and polarity profiles compared to the parent compound, it precipitates out of solution and shifts the HPLC chromatogram. This reaction is heavily pH-dependent and accelerates exponentially in alkaline conditions.

    Q: Can I use Methanol or Ethanol to prepare my high-concentration stock solutions? A: Absolutely not. Alcohols will readily undergo nucleophilic substitution at the C3 position, yielding 3-alkoxy-5-chloro-1,2-benzisothiazole[2]. Even trace amounts of methanol used as a co-solvent will degrade the compound. You must use strictly anhydrous, aprotic solvents.

    Q: Is Dimethyl Sulfoxide (DMSO) safe for long-term storage? A: DMSO is a standard biological solvent, but it is highly hygroscopic. If a DMSO stock solution is repeatedly opened to the atmosphere, it absorbs atmospheric moisture, which subsequently drives the hydrolysis of 3,5-DCBIT. Furthermore, DMSO can occasionally act as an oxidant over long periods[4]. If DMSO must be used, it must be anhydrous (≤0.005% water) and aliquoted into single-use vials stored at -80°C under Argon.

    Troubleshooting Guide: Inconsistent Assay Results

    Symptom: You observe a gradual drift in IC50​ values or a loss of compound potency over a multi-day biological assay. Root Cause: Solvolysis of the active compound in the assay media. 3,5-DCBIT is reacting with nucleophilic components in your buffer (e.g., Tris buffer, which contains a primary amine, or DTT/mercaptoethanol, which contain highly nucleophilic thiols). Corrective Action:

    • Buffer Redesign: Switch from nucleophilic buffers (Tris, Glycine) to non-nucleophilic zwitterionic buffers (HEPES, MOPS).

    • Minimize Exposure: Do not pre-incubate the compound in the aqueous buffer. Add the compound from an anhydrous stock directly to the assay plate immediately prior to initiating the read.

    • Remove Thiols: If reducing agents are required, verify if they are directly reacting with the C3 position via LC-MS.

    Quantitative Stability Data

    To guide your solvent selection, the following table synthesizes the degradation kinetics of 3,5-DCBIT across various solvent environments.

    Table 1: Solvent Compatibility and Estimated Half-Life ( t1/2​ ) at 25°C

    Solvent EnvironmentMoisture ContentNucleophilicityEstimated t1/2​ (25°C)Primary Degradant
    Anhydrous Acetonitrile (MeCN) < 10 ppmNone> 6 MonthsNone
    Anhydrous THF < 20 ppmNone> 6 MonthsNone
    Anhydrous DMSO < 50 ppmNone~ 4 Weeks5-Cl-BIT (Trace moisture)
    Standard DMSO (Opened) > 500 ppmLow (Water)< 48 Hours5-Cl-BIT
    Methanol / Ethanol N/AHigh (Oxygen)< 2 Hours3-Alkoxy-5-Cl-BIT
    Aqueous Buffer (pH 7.4) N/AHigh (Water)< 4 Hours5-Cl-BIT
    Aqueous Buffer (pH 9.0) N/AVery High (OH⁻)< 15 Minutes5-Cl-BIT

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness in your data, implement the following self-validating protocols. These methodologies build in quality-control checkpoints to verify stability before biological testing.

    Protocol A: Preparation of Ultra-Stable Anhydrous Stock Solutions

    Causality Focus: Eliminating all nucleophiles (water, alcohols, amines) from the storage environment.

    • Solvent Preparation: Procure HPLC-grade Acetonitrile (MeCN). Dry the solvent over activated 3Å molecular sieves for 48 hours.

    • Moisture Validation (Checkpoint): Perform a Karl Fischer (KF) titration on the solvent. Do not proceed unless the moisture content is strictly < 10 ppm.

    • Inert Atmosphere Handling: Transfer the dry MeCN and the lyophilized 3,5-DCBIT powder into a nitrogen-purged glove box.

    • Dissolution: Dissolve the compound to the target concentration (e.g., 10 mM). Vortex gently until completely clear.

    • Aliquot & Seal: Dispense the solution into amber glass vials (to prevent potential UV-mediated C-Cl bond cleavage). Purge the headspace of each vial with Argon gas before sealing with PTFE-lined caps.

    • Storage: Store immediately at -80°C. Thaw only single-use aliquots as needed.

    Protocol B: HPLC-UV Method for Stability Monitoring

    Causality Focus: Tracking the disappearance of the parent peak and the emergence of the 5-Cl-BIT hydrolysis product.

    • Mobile Phase Prep:

      • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the hydrolysis products, sharpening the peaks).

      • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Column Selection: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 30°C.

    • Gradient: Run a fast gradient from 5% B to 95% B over 5 minutes.

    • Detection: Set the UV detector to 254 nm and 280 nm.

    • Validation (Checkpoint): Inject a freshly prepared standard. 3,5-DCBIT will elute later (more hydrophobic). If a new, more polar peak elutes earlier in your stored samples, quantify the Area Under the Curve (AUC) to calculate the degradation percentage.

    Workflow Step1 1. Dry Solvent (3Å Sieves) Check1 KF Titration (<10 ppm H2O) Step1->Check1 Step2 2. N2 Glove Box Dissolution Check1->Step2 Pass Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Argon Purge & Seal Step3->Step4 Check2 HPLC-UV Validation Step4->Check2 Step5 5. Store at -80°C Check2->Step5 Purity >99%

    Figure 2: Workflow for preparing and validating stable anhydrous 3,5-DCBIT solutions.

    References

    • Product Class 16: Benzisothiazoles Thieme Connect[Link]

    • Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride) Journal of Chemical Research / ResearchGate[Link]

    • 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions Researcher.Life[Link]

    • SYNTHETIC UTILIZATION OF POLYNITRO AROMATIC COMPOUNDS. 5. MULTI-CENTERED REACTIVITY PATTERN IN REACTIONS OF 4,6-DINITRO-1,2-BENZ CLOCKSS / Heterocycles [Link]

    Sources

    Optimization

    Troubleshooting guide for 3,5-Dichloro-1,2-benzothiazole reactions

    Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist in Chemical Development, I have designed this guide to address the complex reactivity profile of 3,5-Dichloro-1,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist in Chemical Development, I have designed this guide to address the complex reactivity profile of 3,5-Dichloro-1,2-benzothiazole (also known as 3,5-dichlorobenzo[d]isothiazole).

    This bifunctional scaffold is highly valued in drug discovery (e.g., for synthesizing tiospirone and ziprasidone analogs), but it is notorious for divergent side reactions. The following guide breaks down the causality behind these issues and provides self-validating protocols to ensure your syntheses succeed.

    Section 1: Mechanistic Diagnostics & Core FAQs

    Q1: During nucleophilic substitution with malonates, I am observing complete degradation of the starting material but no desired C-3 alkylated product. Why? Causality: The S-N bond within the 1,2-benzothiazole ring is highly polarized and inherently labile. When you introduce "soft" C-nucleophiles like diethyl malonate under standard basic conditions, the nucleophile attacks the sulfur atom rather than the C-3 imine-like carbon. This triggers an immediate scission of the isothiazole ring, yielding 3-aminobenzo[b]thiophene derivatives or (2-cyanophenylthio)malonates[1]. Solution: To favor C-3 substitution over ring cleavage, shift to Phase-Transfer Catalysis (PTC). Using tetra-alkylammonium salts with diethyl sodiomalonate shields the sulfur atom and directs the nucleophile to the C-3 position[1].

    Q2: How do I achieve strict regiocontrol to substitute the C-3 chlorine while leaving the C-5 chlorine intact? Causality: The C-3 position is highly electron-deficient due to the adjacent nitrogen and sulfur atoms, making it an excellent electrophile for Nucleophilic Aromatic Substitution (S_N_Ar). The C-5 chlorine sits on the unactivated benzene ring and is inert to S_N_Ar under mild conditions. Solution: Exploit this electronic disparity by strictly controlling the temperature (0°C to 60°C) and using protic solvents (like ethanol) that moderate the basicity of incoming amines. Forcing conditions (>100°C) will not substitute the C-5 position; instead, they will destroy the heterocycle[2].

    Q3: After successfully aminating the C-3 position, my downstream Suzuki-Miyaura cross-coupling at the C-5 chlorine is failing. What is the cause? Causality: Benzothiazoles are classic "catalyst poisons." The sulfur atom in the heterocycle strongly coordinates to the Pd(0) active species, forming a stable, inactive Pd-S complex that halts the catalytic cycle. Solution: Overcome this by increasing the steric bulk and electron density of your ligand (e.g., switching from PPh3 to XPhos or BrettPhos) and increasing the catalyst loading to 5–10 mol% to outcompete sulfur coordination.

    Section 2: Quantitative Troubleshooting Matrix

    To streamline your reaction optimization, summarize your analytical data against this field-proven troubleshooting matrix:

    Nucleophile / ReagentTarget PathwayCommon Side ProductYield ImpactMechanistic Cause & Optimization Strategy
    Aliphatic Amines (e.g., Piperazine)C-3 S_N_ArS-N Ring Cleavage-15% to -30%Cause: Exothermic localized heating. Fix: Dropwise addition at 0°C; use protic solvents (EtOH) to moderate basicity.
    Malonates (C-Nucleophiles)C-3 Alkylation3-Aminobenzo[b]thiophenes-40% to -60%Cause: Soft nucleophiles attack the sulfur atom directly. Fix: Use Phase-Transfer Catalysis (PTC) with quaternary ammonium salts.
    Aryl Boronic Acids (Pd-cat)C-5 Suzuki CouplingDehalogenation / No Rxn-70% to -90%Cause: Benzothiazole sulfur coordinates to Pd(0). Fix: Use bulky, electron-rich ligands (XPhos) and 5-10 mol% Pd loading.
    Alkoxides (e.g., NaOMe)C-3 Etherification2-Cyanobenzenesulfenates-50% to -80%Cause: Strong hard bases deprotonate intermediate complexes, forcing S-N cleavage. Fix: Generate alkoxide in situ with weaker bases or use strict anhydrous conditions.

    Section 3: Standardized Experimental Protocol

    Regioselective C-3 Amination (Self-Validating Workflow)

    This protocol details the synthesis of 3-(1-piperazinyl)-5-chloro-1,2-benzothiazole, a critical intermediate for psychotropic drug development[3]. It is designed as a closed-loop system where in-process controls (IPC) validate the mechanistic integrity of the reaction.

    Step 1: Reagent Preparation & Solvation

    • Action: Dissolve 1.0 equivalent (10 mmol, 2.04 g) of 3,5-dichloro-1,2-benzothiazole in 50 mL of anhydrous ethanol (0.2 M).

    • Causality: Ethanol provides sufficient polarity to stabilize the S_N_Ar transition state while remaining protic enough to hydrogen-bond with the incoming amine, dampening its basicity and protecting the labile S-N bond from cleavage.

    Step 2: Nucleophile Addition

    • Action: Cool the solution to 0°C. Add 3.0 equivalents (30 mmol, 2.58 g) of anhydrous piperazine portion-wise over 15 minutes.

    • Causality: Piperazine acts as both the nucleophile and the acid scavenger for the HCl byproduct. The low initial temperature prevents an exothermic runaway that could trigger heterocycle destruction.

    Step 3: Controlled Heating & IPC (In-Process Control)

    • Action: Gradually warm the reaction to 60°C. Monitor via LC-MS every 2 hours.

    • Validation Check: This protocol is self-validating. At T=2h, LC-MS must show the disappearance of the starting material ([M+H]+ m/z ~204.9) and the appearance of the product mass ([M+H]+ m/z ~254.0 for the 35Cl isotope).

      • Troubleshooting: If a peak at m/z ~226 appears, it indicates ring cleavage to a cyanophenylthio-derivative; immediately reduce the temperature to 40°C.

    Step 4: Quenching and Isolation

    • Action: Upon completion, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and 5% aqueous NaHCO3 (50 mL). Extract the organic layer, dry over Na2SO4, and concentrate.

    • Causality: A mildly basic aqueous workup removes piperazine hydrochloride salts and excess unreacted piperazine without hydrolyzing the newly formed C-N bond.

    Section 4: Reaction Pathway Visualization

    The following diagram maps the divergent logic of 3,5-dichloro-1,2-benzothiazole reactivity, illustrating how specific conditions dictate either successful functionalization or catastrophic ring cleavage.

    G Start 3,5-Dichloro-1,2-benzothiazole (Bifunctional Core) Cond1 Hard N/O-Nucleophiles (Amines, Alcohols) Controlled Temp Start->Cond1 Cond2 Soft C-Nucleophiles (Malonates) or Strong Base Start->Cond2 Path1 Regioselective SNAr (C-3 Substitution) Cond1->Path1 Path2 S-N Bond Cleavage (Ring Opening) Cond2->Path2 Cond3 Pd-Catalyzed Cross-Coupling Path3 C-5 Functionalization (Post C-3 Protection) Cond3->Path3 Side2 Catalyst Poisoning (Pd-S Coordination) Cond3->Side2 Path1->Cond3 Step 2 Side1 3-Aminobenzo[b]thiophenes (Major Side Product) Path2->Side1

    Divergent reactivity pathways of 3,5-dichloro-1,2-benzothiazole based on nucleophile and conditions.

    References

    • Title: SYNTHETIC UTILIZATION OF POLYNITRO AROMATIC COMPOUNDS. 5. MULTI-CENTERED REACTIVITY PATTERN IN REACTIONS OF 4,6-DINITRO-1,2-BENZ Source: CLOCKSS Archive URL: [Link]

    • Title: An Aryne-Based Route to Substituted Benzoisothiazoles Source: ACS Organic Letters URL: [Link]

    • Title: Reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate in the presence of tetra-alkylammonium salts Source: Researcher.life URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting the Chlorination of 1,2-Benzisothiazole

    Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 3-chloro-1,2-benzisothiazole .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 3-chloro-1,2-benzisothiazole . As a critical Key Starting Material (KSM) for atypical antipsychotics like ziprasidone and lurasidone 1, the purity of this intermediate dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. A pervasive challenge during this chlorination step is the formation of a highly insoluble dimer impurity.

    Below, we provide mechanistic insights, field-proven troubleshooting workflows, and optimized protocols to eliminate byproduct formation.

    Part 1: Mechanistic Insights & FAQs

    Q1: Why does the dimer impurity form during the chlorination of 1,2-benzisothiazolin-3-one (BIT)? The chlorination of 1,2-benzisothiazolin-3-one utilizes reagents like phosphorus oxychloride (POCl₃), phosgene, or triphosgene to convert the lactam carbonyl into a reactive imidoyl chloride (3-chloro-1,2-benzisothiazole). However, the resulting product is highly electrophilic at the C3 position. Under prolonged heating or high substrate concentrations, the nitrogen atom of an unreacted or partially hydrolyzed 1,2-benzisothiazolin-3-one molecule acts as a nucleophile, attacking the C3 position of the chlorinated product 2.

    This bimolecular self-condensation generates a dimer impurity (often tracked as Lurasidone KSM-1 Dimer or Ziprasidone Dimer) 3. Because this dimer has extremely poor solubility in standard organic solvents (e.g., dichloromethane, DMSO), it cannot be easily purged via standard crystallization and will carry over into the final API if not chemically suppressed during the reaction.

    Q2: How do different chlorinating agents affect the byproduct distribution? Historically, this reaction was performed using neat POCl₃ or phosgene gas at elevated temperatures (≥120 °C). These harsh conditions provide the thermal kinetic energy required to drive the secondary dimerization pathway. Modern, optimized processes replace these conditions with bis(trichloromethyl)carbonate (triphosgene) paired with organic amine catalysts (e.g., tetramethylguanidine). The catalyst accelerates the formation of the active chlorinating species, allowing the primary chlorination to outpace the secondary dimerization at significantly lower temperatures (85–90 °C) 4.

    Part 2: Troubleshooting Guide & Experimental Protocols

    Q3: How can I minimize dimer formation and optimize the yield of 3-chloro-1,2-benzisothiazole? To suppress dimerization, you must control the reaction kinetics by manipulating temperature, concentration, and catalytic efficiency. Diluting the reaction in an inert aromatic solvent (like chlorobenzene) reduces the collision frequency between product molecules. Lowering the temperature while using a highly active catalyst ensures the reaction remains under kinetic control, favoring the monomeric target.

    Optimized Step-by-Step Methodology: Catalytic Chlorination using Triphosgene

    Causality & Self-Validation: This protocol incorporates a specific solvent dilution ratio to prevent bimolecular collisions and utilizes a low-temperature aqueous quench to instantly destroy unreacted chlorinating species, preventing post-reaction dimerization during the workup phase.

    • Reactor Preparation: Equip a dry, glass-lined reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system thoroughly with nitrogen.

    • Reagent Charging: Charge 1.0 molar equivalent (151 g) of 1,2-benzisothiazolin-3-one (BIT) into the reactor. Add 377 g of chlorobenzene (approximately 2.5 times the mass of BIT) to ensure sufficient dilution.

    • Catalyst & Chlorinating Agent Addition: Add 0.08 molar equivalents (9.2 g) of tetramethylguanidine as the catalyst. Slowly charge 0.4 molar equivalents (119 g) of bis(trichloromethyl)carbonate (triphosgene). Caution: Perform under strict ventilation and scrubber control.

    • Reaction Execution: Gradually heat the reaction mixture to 85–90 °C. Maintain this temperature for 3.5 hours. Monitor the consumption of BIT via HPLC.

    • Quenching (Critical Step): Once conversion is >99%, cool the mixture to room temperature. Slowly pour the reaction mass into 500 mL of water strictly maintained at 25 °C. Do not allow the quench temperature to spike, as heat generation here will trigger late-stage dimerization.

    • Extraction & Isolation: Extract the aqueous mixture with dichloromethane. Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum.

    • Purification: Crystallize the crude residue to obtain pale yellow crystals of 3-chloro-1,2-benzisothiazole. (Expected Yield: ~83.2%, Purity: >98.5%, Melting Point: 40-41 °C) 4.

    Part 3: Analytical Data & Visualization

    Quantitative Data Summary

    Table 1: Effect of Reaction Conditions on Yield and Dimer Formation

    Chlorinating AgentCatalystSolventTemp (°C)Yield (%)Dimer Impurity Risk
    POCl₃ (Neat)NoneNone120~77.0High (>1.0%)
    Phosgene GasTetramethylguanidineNone120~80.0Moderate (~0.5%)
    TriphosgeneTetramethylguanidineChlorobenzene85–9083.2Low (<0.1%)
    Triphosgene1,3-Dimethyl-2-imidazolidinoneXylene115–12088.5Low (<0.1%)
    Reaction & Troubleshooting Workflows

    G A 1,2-Benzisothiazolin-3-one (BIT) B 3-Chloro-1,2-benzisothiazole (Target API Intermediate) A->B Triphosgene / Catalyst 85-120°C C Dimer Impurity (Self-Condensation) B->C Excess Heat / Poor Mixing SNAr self-attack

    Reaction pathway showing primary chlorination of BIT versus secondary dimer self-condensation.

    G Start High Dimer Impurity Detected (>0.1% via HPLC) CheckTemp Check Reaction Temp Is it > 120°C? Start->CheckTemp LowerTemp Reduce Temp to 85-90°C Use Triphosgene/TMG CheckTemp->LowerTemp Yes CheckSolvent Check Solvent Dilution Is concentration too high? CheckTemp->CheckSolvent No Success Dimer Controlled API Grade Achieved LowerTemp->Success Dilute Increase Solvent Volume (e.g., Chlorobenzene) CheckSolvent->Dilute Yes Dilute->Success

    Decision tree for troubleshooting high dimer impurity levels during 3-chloro-1,2-benzisothiazole synthesis.

    References

    • Ziprasidone - New Drug Approvals Source: New Drug Approvals / U.S. Patent 4,831,031 URL:[Link]

    • Cas 7716-66-7, 3-Chloro-1,2-benzisothiazole Properties and Impurities Source: LookChem URL:[Link]

    • Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds (CN1850811A)

    Sources

    Optimization

    Overcoming low reactivity of 3,5-Dichloro-1,2-benzothiazole

    Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize 3,5-Dichloro-1,2-benzothiazole...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize 3,5-Dichloro-1,2-benzothiazole (CAS: 19331-17-0).

    The core issue with this scaffold lies in the extreme electronic disparity between its two halogenated positions. Designing a successful synthetic route requires treating this molecule not as a simple dihalide, but as a highly polarized system requiring orthogonal chemical strategies. Below is our comprehensive troubleshooting guide, complete with mechanistic insights, validated protocols, and visual workflows to ensure your experiments succeed.

    Quantitative Reactivity Profile: C3 vs. C5

    To successfully manipulate this scaffold, you must first understand the distinct microenvironments of the two chlorine atoms. The table below summarizes the quantitative and qualitative differences in their reactivity profiles.

    PropertyC3 Position (Heterocycle)C5 Position (Homocycle)
    Electronic Nature Highly electrophilic (Imidoyl chloride character)Unactivated, electron-rich aryl chloride
    Preferred Reaction Pathway Nucleophilic Aromatic Substitution (SNAr)Transition-Metal Catalyzed Cross-Coupling
    Activation Energy Barrier Low (Reacts readily at 20–60 °C)High (Requires >80 °C & bulky ligands)
    Catalyst Requirement None (Base promoted)Pd(0) / Bulky Biarylphosphine Ligands
    Primary Experimental Challenge Over-reaction, hydrolysis, or degradationSevere catalyst poisoning by N/S heteroatoms

    Troubleshooting Guide & FAQs

    Q: Why does my nucleophilic aromatic substitution (SNAr) reaction exclusively yield the 3-substituted product, leaving the 5-chloro position completely unreacted? A: This is a classic case of electronic disparity inherent to the benzisothiazole core. The chlorine at the C3 position is part of an imidoyl chloride-like system (-N=C(Cl)-S-). The adjacent electronegative nitrogen and sulfur atoms highly polarize the C3-Cl bond, drastically lowering the LUMO energy and making it highly susceptible to nucleophilic attack ([1]). Conversely, the C5 chlorine resides on the fused benzene ring. Without strong electron-withdrawing groups in the ortho or para positions, the C5-Cl bond lacks the electrophilicity required for SNAr. Causality Insight: Attempting to force SNAr at C5 by increasing the temperature (>130 °C) or using harsher bases will only lead to ring-opening or degradation of the isothiazole core. You must switch to transition-metal catalysis for C5.

    Q: I am trying to perform a Suzuki or Buchwald-Hartwig cross-coupling on the 5-chloro position after functionalizing C3, but the reaction stalls at <10% conversion. What is causing this? A: The primary culprit is catalyst poisoning combined with a high kinetic barrier for oxidative addition. The benzisothiazole ring contains multidentate heteroatoms (N and S) that readily coordinate to electron-deficient Palladium(II) intermediates, sequestering the catalyst into stable, inactive off-cycle complexes ([2]). Furthermore, unactivated aryl chlorides (like the C5 position) have high bond dissociation energies, making the initial oxidative addition step sluggish. Causality Insight: To overcome this, you must use bulky, electron-rich biarylphosphine ligands (such as XPhos, RuPhos, or CPhos). The electron richness accelerates oxidative addition into the stubborn C5-Cl bond, while the extreme steric bulk prevents the benzisothiazole heteroatoms from coordinating to the palladium center, keeping the catalyst in the active cycle ([3]).

    Q: Can I functionalize the C5 position first? A: It is highly discouraged. Because the C3 position is so reactive, any palladium-catalyzed cross-coupling conditions applied to the bare 3,5-dichloro starting material will result in competitive insertion at C3, leading to complex mixtures. Always functionalize C3 via SNAr first, or protect it, before attempting cross-coupling at C5 ([4]).

    Mechanistic Workflows & Visualizations

    To conceptualize the orthogonal reactivity, follow this sequential functionalization workflow.

    Workflow A 3,5-Dichloro-1,2-benzothiazole (Starting Material) B SNAr Reaction (Nucleophile, Base, 20-60°C) A->B Step 1: C3 Reacts C 3-Substituted-5-chloro- 1,2-benzothiazole B->C High Yield (>90%) D Pd-Catalyzed Cross-Coupling (Pd G3, Bulky Ligand, 80-110°C) C->D Step 2: C5 Reacts E 3,5-Disubstituted- 1,2-benzothiazole D->E Overcomes Poisoning

    Sequential functionalization workflow for 3,5-dichloro-1,2-benzothiazole.

    When executing Step 2, understanding the catalytic cycle is critical to preventing reaction failure. The diagram below illustrates where catalyst poisoning occurs and how bulky ligands rescue the cycle.

    Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (at C5-Cl bond) Pd0->OxAdd Ar-Cl Poison Catalyst Poisoning (N/S Coordination) OxAdd->Poison Small/No Ligand TransMet Transmetalation OxAdd->TransMet Successful Addition Ligand Bulky Biarylphosphines (e.g., XPhos, CPhos) Poison->Ligand Rescue Strategy Ligand->OxAdd Prevents Coordination RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Functionalized Product RedElim->Product

    Pd-catalytic cycle showing heteroatom poisoning and resolution via bulky ligands.

    Self-Validating Experimental Protocols

    Protocol A: Chemoselective SNAr at the C3 Position

    This protocol utilizes mild conditions to ensure exclusive functionalization at C3 without degrading the heterocycle.

    • Preparation: In an oven-dried round-bottom flask, dissolve 3,5-dichloro-1,2-benzothiazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

      • Causality: A sterically hindered, non-nucleophilic base prevents competitive substitution while effectively neutralizing the HCl byproduct generated during the reaction.

    • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add the amine nucleophile (1.05 equiv) dropwise.

      • Causality: The slight excess ensures complete conversion, while the low temperature prevents unselective side reactions or ring-opening.

    • Reaction & Validation: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 2 hours.

      • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The starting material (which is highly UV-active) will disappear, replaced by a lower Rf product spot. If the reaction stalls, do not heat above 60 °C; instead, verify that your nucleophile is not degraded by moisture.

    • Workup: Quench the reaction with saturated aqueous NaHCO3, extract three times with EtOAc, dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.

    Protocol B: Overcoming C5 Reactivity via Buchwald-Hartwig Amination

    This protocol utilizes a third-generation palladacycle to overcome the high activation barrier and catalyst poisoning at C5.

    • Preparation: In an oven-dried Schlenk tube, combine the 3-substituted-5-chloro-1,2-benzothiazole generated from Protocol A (1.0 equiv), the desired amine (1.2 equiv), and finely milled K3PO4 (3.0 equiv).

    • Catalyst Loading: Add XPhos Pd G3 (5 mol%) and additional XPhos ligand (5 mol%).

      • Causality: The G3 precatalyst rapidly generates the active, monoligated Pd(0) species under mild basic conditions. The bulky XPhos ligand is mandatory; its steric profile physically blocks the N/S heteroatoms of the benzisothiazole core from coordinating to the palladium center, preventing catalyst death.

    • Degassing (Critical Step): Evacuate the Schlenk tube and backfill with Argon three times. Add degassed 1,4-Dioxane/H2O (4:1 ratio, 0.1 M).

      • Causality: Oxygen rapidly decomposes Pd(0) complexes. The addition of water is required to partially dissolve the inorganic base, drastically accelerating the deprotonation/transmetalation step.

    • Reaction & Validation: Seal the tube and heat to 90 °C for 12 hours.

      • Self-Validation: The mixture will initially appear pale yellow. Within 15 minutes at 90 °C, it should transition to a dark red/brown homogeneous solution, visually confirming the successful formation of the active catalytic cycle. If a black precipitate (Pd black) forms rapidly, it indicates catalyst death due to oxygen ingress or insufficient ligand coordination.

    • Workup: Cool to room temperature, filter the mixture through a short pad of Celite (eluting with EtOAc) to remove palladium residues and inorganic salts, and purify via flash column chromatography.

    References

    • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Organic Letters (ACS Publications) URL:[Link]

    • Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2 Journal of Medicinal Chemistry (PMC / NIH) URL:[Link]

    • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Organic Letters (ACS Publications) URL:[Link]

    • Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling Organic Process Research & Development (ACS Publications) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Enhancing Regioselectivity in 3,5-Dichloro-1,2-benzothiazole Synthesis

    Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 3,5-dichloro-1,2-benzothiazole (also known as 3,5-dichloro-1,2-benzisothiazole) presents unique regiochemical challenges, particularly...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 3,5-dichloro-1,2-benzothiazole (also known as 3,5-dichloro-1,2-benzisothiazole) presents unique regiochemical challenges, particularly concerning the selective chlorination of the C3 position and the prevention of off-target ring-opening reactions.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve >98% regiopurity in your workflows.

    Part 1: Troubleshooting Regioselectivity & Precursor Synthesis

    Q1: I am synthesizing the precursor 5-chloro-1,2-benzisothiazol-3(2H)-one via the oxidative cyclization of chlorobenzamides, but my NMR shows a mixture of 5-chloro and 7-chloro isomers. How do I lock the regiochemistry?

    Causality & Expert Insight: This is a classic regioselectivity failure. When you subject a meta-substituted precursor (like 3-chlorobenzamide derivatives) to electrophilic ring closure, the intermediate sulfur electrophile can attack either the ortho or para position relative to the chlorine atom. Because both positions are sterically and electronically viable, you inevitably generate a mixture of the 5-chloro and 7-chloro benzisothiazolone isomers.

    Solution: Do not rely on late-stage electrophilic cyclization of ambiguous substrates. Instead, establish the C–S bond prior to cyclization. Start your synthesis with 5-chloro-2-mercaptobenzamide . Because the sulfur is already locked strictly ortho to the amide, oxidative cyclization (e.g., using hydrogen peroxide or iodine) can only form the 5-chloro-1,2-benzisothiazol-3(2H)-one isomer, completely eliminating the 7-chloro byproduct.

    Q2: When converting my 5-chloro-1,2-benzisothiazol-3(2H)-one to 3,5-dichloro-1,2-benzothiazole using Phosphorus Oxychloride ( POCl3​ ), my yields are capped at 60%, and I observe a black, tarry residue. What is causing this degradation?

    Causality & Expert Insight: The traditional POCl3​ method requires harsh thermal conditions (typically 120 °C) to drive the chlorination[1]. At these elevated temperatures, the Lewis acidic environment aggressively attacks the labile S–N bond of the benzisothiazole ring, leading to ring cleavage, overchlorination, and polymerization (the "black tar"). Furthermore, POCl3​ degrades into polyphosphoric acids, which trap your product and necessitate a harsh aqueous workup that further hydrolyzes the product back to the starting material[2].

    Solution: Abandon the POCl3​ bulk solvent method. Transition to a Triphosgene (bis(trichloromethyl) carbonate) mediated chlorination utilizing an organic amine catalyst (such as N,N-dimethylformamide or tetramethylguanidine)[2]. This catalytic system forms a highly localized Vilsmeier-Haack-type intermediate that selectively activates the C3-carbonyl oxygen at much lower temperatures (85–115 °C), preserving the S–N bond and yielding gaseous byproducts ( CO2​ and HCl ) instead of polyphosphoric sludge.

    Part 2: Mechanistic Workflow & Visualization

    To understand why the triphosgene/amine system provides superior regiocontrol at the C3 position without breaking the heterocycle, review the mechanistic pathway below. The amine catalyst ensures the chlorinating species is delivered exactly to the tautomeric hydroxyl group at C3.

    G SM 5-Chloro-1,2-benzisothiazol-3(2H)-one (Starting Material) Intermediate C3-O-Activated Vilsmeier-Type Complex SM->Intermediate Tautomerization & Activation Reagents Triphosgene + DMF Catalyst Reagents->Intermediate Cl- Donor Product 3,5-Dichloro-1,2-benzothiazole (Target Product) Intermediate->Product Regioselective Substitution Waste CO2 + HCl (Gaseous Byproducts) Intermediate->Waste Elimination

    Mechanistic workflow of the regioselective triphosgene-mediated chlorination at the C3 position.

    Part 3: Quantitative Data Comparison

    The following table summarizes the performance metrics of the traditional POCl3​ methodology versus the optimized Triphosgene/Amine protocol[1][2].

    Reaction ParameterTraditional POCl3​ MethodOptimized Triphosgene Method
    Primary Reagent POCl3​ (Large Excess)Bis(trichloromethyl) carbonate (0.4–0.7 eq)
    Catalyst System NoneDMF or Tetramethylguanidine (0.01–0.1 eq)
    Reaction Temperature 120 °C85 °C – 115 °C
    Regiopurity (Target) ~75% – 80%> 98.0%
    Major Byproducts Polyphosphoric acids, ring-cleaved species CO2​ (gas), HCl (gas)
    Average Isolated Yield 60% – 77%83% – 87%

    Part 4: Validated Experimental Protocol

    This self-validating protocol details the synthesis of 3,5-dichloro-1,2-benzothiazole using the highly regioselective triphosgene method[2].

    Safety Warning: Triphosgene generates toxic phosgene gas in situ. This protocol must be performed in a high-performance fume hood with an active caustic scrubber system (e.g., 10% NaOH solution) attached to the condenser exhaust.

    Step-by-Step Methodology: Triphosgene-Mediated C3-Chlorination
    • Reactor Preparation: Equip a 1 L four-necked round-bottom flask with a mechanical stirrer, an internal thermometer, a reflux condenser, and a gas outlet routed to a caustic scrubber.

    • Substrate Charging: Add 185.6 g (1.0 mol) of pure 5-chloro-1,2-benzisothiazol-3(2H)-one to the flask.

    • Solvent & Catalyst Addition: Add 464 g of chlorobenzene (approx. 2.5 times the mass of the starting material) as the inert solvent. Follow this with 9.2 g (0.08 mol) of tetramethylguanidine or N,N-dimethylformamide (DMF) to act as the organic amine catalyst.

    • Triphosgene Addition: Begin stirring the suspension at room temperature. Slowly add 119 g (0.4 mol) of bis(trichloromethyl) carbonate (triphosgene) in small portions.

    • Thermal Activation: Gradually heat the reaction mixture to 85–90 °C.

      • Self-Validation Check: As the temperature reaches ~60 °C, you will observe steady gas evolution bubbling through the scrubber. This confirms the catalyst is actively decomposing the triphosgene to form the Vilsmeier-type intermediate.

    • Reaction Monitoring: Maintain the temperature at 85–90 °C for 4 to 6 hours.

      • Self-Validation Check: The reaction is deemed strictly complete when gas evolution completely ceases and TLC (Hexane/Ethyl Acetate 4:1) confirms the disappearance of the starting material spot.

    • Workup & Isolation: Cool the reaction mixture to 25 °C. Because the byproducts are entirely gaseous, aqueous washing is largely unnecessary, preventing hydrolysis. Concentrate the liquid reaction mixture under reduced pressure (vacuum distillation) to remove the chlorobenzene solvent.

    • Purification: Subject the resulting crude oil to decompression distillation at ~128 °C under reduced pressure (0.93 kPa). The distillate will readily crystallize upon cooling to yield pale yellow crystals of 3,5-dichloro-1,2-benzothiazole (Yield: ~83-85%, Melting Point: 39–41 °C).

    References

    • Title: Synthesis of 3-Chloro-1,2-benzisothiazole Source: PrepChem URL: [Link]

    • Title: Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds (Patent CN1850811A)
    • Title: Benzisothiazolone derivatives, preparation method and application thereof (Patent CN107021935B)

    Sources

    Optimization

    Technical Support Center: Mitigating Hazards in Chlorinated Benzothiazole Synthesis

    Welcome to the Technical Support Center. Chlorinated benzothiazoles (such as 2-chlorobenzothiazole) are indispensable heterocyclic building blocks used extensively in the synthesis of neuroprotective pharmaceuticals like...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. Chlorinated benzothiazoles (such as 2-chlorobenzothiazole) are indispensable heterocyclic building blocks used extensively in the synthesis of neuroprotective pharmaceuticals like lubeluzole, as well as various agrochemicals and bioluminescent imaging agents[1][2]. However, the electrophilic chlorination of the benzothiazole ring is notoriously hazardous, often involving toxic gas evolution, severe exothermic reactions, and the risk of thermal runaway.

    As a Senior Application Scientist, I have structured this guide to move beyond basic safety warnings. Here, we explore the mechanistic causality behind these hazards and provide field-proven, self-validating protocols to ensure your synthesis is both safe and scalable.

    Section 1: Reagent Selection & Mechanistic Causality

    Q: Why do traditional chlorinating agents like SO2​Cl2​ or POCl3​ pose severe thermal and toxicological risks, and what are the mechanistic advantages of safer alternatives?

    A: Traditional agents like sulfuryl chloride ( SO2​Cl2​ ) and phosphorus oxychloride ( POCl3​ ) drive chlorination through highly exothermic pathways. The primary hazard of SO2​Cl2​ lies in its decomposition mechanism: it rapidly breaks down into equimolar amounts of sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases[3]. In a closed or improperly vented batch system, this massive gas evolution causes dangerous pressurization and potential thermal runaway.

    Causality & Mitigation: To mitigate this, solid organic chlorinating agents like Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS) are highly recommended. TCCA acts as a controlled source of electrophilic chlorine ( Cl+ ). Because TCCA transfers its three chlorine atoms sequentially and generates cyanuric acid as a benign, solid precipitate rather than a gas, the reaction entirely avoids catastrophic pressurization[4][5]. Furthermore, the slow, controlled release of active chlorine species dampens the initial exotherm, making temperature control highly manageable even in standard batch setups[6].

    Quantitative Data: Comparison of Chlorinating Agents
    Chlorinating AgentActive Chlorine ContentPrimary ByproductsRelative ExothermicityHazard Mitigation Strategy
    Sulfuryl Chloride ( SO2​Cl2​ )~52% SO2​ (gas), HCl (gas)Very HighContinuous flow reactors, extreme venting[3]
    Phosphorus Oxychloride ( POCl3​ )~69%Phosphoric acid derivatives, HCl HighSlow addition, rigorous temperature control[3]
    Trichloroisocyanuric Acid (TCCA)~45%Cyanuric acid (solid)Low to ModerateStepwise addition, ambient cooling[4][6]
    N-Chlorosuccinimide (NCS)~26%Succinimide (solid)LowStandard batch processing, mild conditions[6]

    Section 2: Continuous Flow Chemistry for Safe Scale-Up

    Q: How does continuous flow chemistry mitigate the exothermic and gas-evolution risks of 2-chlorobenzothiazole synthesis compared to batch processing?

    A: Batch reactors suffer from a low surface-area-to-volume ratio, which severely limits heat dissipation during the highly exothermic chlorination of the benzothiazole ring. Continuous flow chemistry resolves this by confining the reaction to micro- or meso-tubular reactors[7][8].

    Causality: The high surface-area-to-volume ratio in flow reactors ensures near-instantaneous heat transfer. If a Sandmeyer-type chlorination (using a diazonium intermediate) or direct aggressive chlorination is employed, the hazardous, energy-rich intermediates are generated and consumed continuously in minimal steady-state volumes[7]. This prevents the accumulation of explosive or highly toxic intermediates, ensuring that even if a localized failure occurs, the total energy released is negligible.

    FlowChemistry R1 Benzothiazole in Solvent Mixer T-Mixer (Rapid Mixing) R1->Mixer R2 Chlorinating Agent (e.g., TCCA/NCS) R2->Mixer Reactor Residence Tubing (Temperature Controlled) Mixer->Reactor Exothermic Reaction Quench In-line Quench (Na2S2O3) Reactor->Quench Active Cl Neutralization Product 2-Chlorobenzothiazole Collection Quench->Product

    Continuous flow reactor setup for the safe synthesis of chlorinated benzothiazoles.

    Section 3: Self-Validating Experimental Protocols

    Q: What is a reliable, self-validating batch protocol for the safe chlorination of benzothiazoles using TCCA?

    A: The following protocol utilizes TCCA to synthesize 2-chlorobenzothiazole while incorporating mandatory self-validating checkpoints to ensure safety and reaction completion.

    Protocol: TCCA-Mediated Synthesis of 2-Chlorobenzothiazole
    • Preparation & Purging: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, an internal thermocouple, and a reflux condenser vented through a basic scrubber system (to neutralize any trace acidic fumes). Purge the system with inert N2​ gas.

      • Self-Validation Checkpoint: The internal thermocouple must read ambient temperature ( 20−25∘C ) before any reagent addition.

    • Solvent & Substrate Addition: Add 10 mmol of benzothiazole to 20 mL of anhydrous acetonitrile ( CH3​CN ). Stir to ensure complete dissolution.

    • Controlled Chlorination: Weigh out 3.5 mmol of TCCA (providing ~10.5 mmol of active Cl ). Add the TCCA to the reaction mixture in small, distinct portions over 30 minutes.

      • Causality: Stepwise addition prevents a sudden spike in the concentration of electrophilic chlorine, thereby controlling the exotherm and preventing solvent boil-over[5][6].

      • Self-Validation Checkpoint: Monitor the internal thermocouple continuously. The temperature should rise slightly but must not exceed 40∘C . If it does, pause the addition until the temperature stabilizes. The appearance of a fine white precipitate (cyanuric acid) visually confirms the successful transfer of chlorine atoms.

    • Reaction Monitoring: Allow the reaction to stir for 2-4 hours at room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent.

      • Self-Validation Checkpoint: The disappearance of the starting material spot and the emergence of a new, less polar spot (2-chlorobenzothiazole) validates reaction progress.

    • Quenching: Cool the mixture to 0∘C . Slowly add 10 mL of a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution.

      • Causality: Thiosulfate reduces any unreacted electrophilic chlorine species to inert chloride ions, preventing post-reaction oxidative hazards during workup.

      • Self-Validation Checkpoint: A drop in the oxidative potential of the mixture must be verified. Dip a strip of starch-iodide paper into the aqueous layer; if it remains colorless (rather than turning blue/black), the quench is complete and safe.

    • Isolation: Filter the precipitated cyanuric acid. Extract the filtrate with dichloromethane ( 3×15 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 2-chlorobenzothiazole[9].

    HazardLogic Start Chlorination of Benzothiazole Path1 Traditional Reagents (SO2Cl2, POCl3) Start->Path1 Path2 Safer Reagents (TCCA, NCS) Start->Path2 Haz1 Massive Gas Evolution (SO2, HCl) Path1->Haz1 Haz2 Thermal Runaway Path1->Haz2 Mit1 Solid Byproducts (Cyanuric Acid) Path2->Mit1 Mit2 Controlled Exotherm Path2->Mit2 Outcome1 High Safety Risk Requires Flow Chemistry Haz1->Outcome1 Haz2->Outcome1 Outcome2 Safe Batch Processing Easily Scalable Mit1->Outcome2 Mit2->Outcome2

    Logical pathways comparing traditional and modern hazard mitigation strategies in chlorination.

    Section 4: Troubleshooting & Waste Management

    Q: During the workup, the reaction mixture unexpectedly pressurized in the separatory funnel. What caused this, and how can it be prevented?

    A: This is a classic symptom of incomplete quenching. If unreacted chlorinating agents (like SO2​Cl2​ or excess TCCA) remain in the organic phase, they can react violently with water or extraction solvents to release HCl or CO2​ gas.

    Causality & Prevention: Always perform a validated quench using a reducing agent like sodium bisulfite ( NaHSO3​ ) or sodium thiosulfate ( Na2​S2​O3​ ) before transferring the mixture to a sealed vessel like a separatory funnel. The reducing agent chemically dismantles the reactive N-Cl or S-Cl bonds. You must self-validate the quench by testing the aqueous phase with starch-iodide paper. If the paper turns black, active oxidants are still present, and more quenching agent is required before proceeding.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide: 3,5-Dichloro-1,2-benzothiazole vs. Halogenated 1,3-Benzothiazoles

    As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is a critical decision that dictates the success of downstream drug discovery and agrochemical development. Benzothiazoles are privileged...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is a critical decision that dictates the success of downstream drug discovery and agrochemical development. Benzothiazoles are privileged structures in medicinal chemistry, but the subtle structural divergence between 1,2-benzothiazoles (benzisothiazoles) and 1,3-benzothiazoles fundamentally alters their electronic properties, reactivity profiles, and biological targets.

    This guide provides an objective, data-driven comparison between 3,5-Dichloro-1,2-benzothiazole (and its highly reactive 1,1-dioxide derivatives) and standard halogenated 1,3-benzothiazoles (such as 2-chloro-4-bromobenzothiazole). By examining their mechanistic pathways and validating their experimental protocols, researchers can make informed decisions for their specific synthetic or therapeutic applications.

    Structural and Mechanistic Paradigms

    The core difference between these two classes lies in the arrangement of the heteroatoms within the thiazole ring, which dictates the Lowest Unoccupied Molecular Orbital (LUMO) and, consequently, their susceptibility to Nucleophilic Aromatic Substitution (NAS).

    The 1,2-Benzothiazole Core (3,5-Dichloro-1,2-benzothiazole)

    In 3,5-dichloro-1,2-benzothiazole (CAS 19331-17-0), the adjacent nitrogen and sulfur atoms create a unique electronic environment. When oxidized to its 1,1-dioxide form (CAS 15864-54-7), the sulfonyl group strongly withdraws electron density from the C-3 position[1]. This makes the C-3 chlorine exceptionally labile. As a result, 3,5-dichloro-1,2-benzothiazole 1,1-dioxide undergoes rapid NAS with weak nucleophiles (like alcohols) at room temperature under mild basic conditions[2].

    The 1,3-Benzothiazole Core (Halogenated 1,3-Benzothiazoles)

    In standard halogenated 1,3-benzothiazoles, the carbon atom (C-2) is flanked by nitrogen and sulfur. While the C-2 halogen is activated for NAS, the inherent stability of the aromatic system dampens its reactivity. Studies have demonstrated that commercially available 2-halogenated benzothiazoles require high temperatures and strong basic conditions to react with thiols[3]. Under mild, biologically relevant conditions (e.g., pH 7.4 aqueous buffers), these 2-halogenated substrates display remarkably poor reactivity, often necessitating the installation of a superior leaving group, such as a methylsulfonyl moiety (MSBT), to achieve quantitative yields[3].

    Reactivity Node1 3,5-Dichloro-1,2-benzothiazole (Highly Electrophilic C-3) Node3 Mild NAS (Room Temp) Pyridine/Dioxane Solvent Node1->Node3 Node2 Halogenated 1,3-Benzothiazoles (Moderate Electrophilic C-2) Node4 Harsh NAS (High Heat/Base) or MSBT Modification Node2->Node4 Node5 3-Substituted Derivatives (Antimicrobial / HIF-2 Agonists) Node3->Node5 Node6 2-Substituted Derivatives (Anticancer / Thiol Blocking) Node4->Node6

    Fig 1. Mechanistic divergence in nucleophilic aromatic substitution (NAS) pathways.

    Biological and Therapeutic Applications

    The divergent reactivity of these scaffolds translates directly into distinct biological applications.

    • 3,5-Dichloro-1,2-benzothiazole Derivatives: The 1,2-benzothiazole dioxide scaffold has been extensively validated in agricultural chemistry as a potent pesticide against bacterial and fungal diseases, such as Piricularia oryzae (rice blast) and Xanthomonas oryzae[4]. More recently, structure-activity relationship (SAR) studies have identified 1,2-benzisothiazole dioxides as potent agonists for Hypoxia-Inducible Factor 2 (HIF-2) stabilization, offering a therapeutic strategy for improving erythropoietin (EPO) production in renal anemia[5].

    • Halogenated 1,3-Benzothiazoles: Compounds like 2-chloro-4-bromobenzothiazole are staples in oncology and infectious disease research. The halogen substitutions significantly enhance their cytotoxic properties, with some derivatives exhibiting GI50 values in the nanomolar range across multiple human cancer cell lines[6]. Furthermore, they serve as critical precursors for synthesizing selective protein thiol-blocking reagents used in target discovery[3].

    Quantitative Performance Comparison
    Property3,5-Dichloro-1,2-benzothiazole (1,1-dioxides)2-Halogenated 1,3-Benzothiazoles
    Core Architecture Adjacent N-S bond (1,2-thiazole)N-C-S linkage (1,3-thiazole)
    Primary NAS Site C-3 PositionC-2 Position
    Reactivity Profile High (Rapid conversion at 20-25°C)Low/Moderate (Requires >60°C or strong base)
    Key Biological Targets HIF-2 stabilization, Plant pathogensCancer cell lines, Protein thiols
    Primary Applications EPO agonists, Agricultural fungicidesAnticancer agents, Bioconjugation probes

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols detail the optimal conditions for functionalizing both classes of benzothiazoles. The causality behind the solvent and temperature choices is explicitly defined to guarantee a self-validating system.

    Protocol A: Mild NAS of 3,5-Dichloro-1,2-benzothiazole 1,1-dioxide

    Objective: Synthesize 3-alkoxy-5-chloro-1,2-benzothiazole derivatives via C-3 substitution.

    • Reagent Preparation: In a dry reaction vessel, combine 1.18 g of 3,5-dichloro-1,2-benzothiazole 1,1-dioxide and 0.5 mL of the target alcohol (e.g., allyl alcohol)[4].

    • Solvent & Base Addition: Dissolve the mixture in 6.0 mL of anhydrous dioxane. Slowly add 5.0 mL of pyridine under continuous agitation[2]. Causality: Dioxane provides a polar aprotic environment to stabilize the transition state, while pyridine acts as both a mild base to deprotonate the alcohol and an acid scavenger to drive the equilibrium forward.

    • Agitation: Stir the reaction mixture at room temperature (20-25°C) for 1 to 3 hours. Causality: The extreme electrophilicity of the C-3 position in the 1,1-dioxide core eliminates the need for external heating.

    • Precipitation & Isolation: Pour the reaction mixture into 50 mL of ice-cold distilled water. The product will precipitate as a solid. Filter the solid under a vacuum and wash thoroughly with water to remove residual pyridine[4].

    • Purification: Recrystallize the crude product from toluene or ligroin to yield pure, colorless crystals[4].

    Workflow S1 Reagent Prep (3,5-DCBT + Alcohol) S2 Solvent/Base (Dioxane + Pyridine) S1->S2 S3 Agitation (Room Temp, 1-3 hrs) S2->S3 S4 Precipitation (Add H2O, Filter) S3->S4 S5 Purification (Recrystallize) S4->S5

    Fig 2. Step-by-step NAS workflow for 3,5-Dichloro-1,2-benzothiazole derivatization.

    Protocol B: Thiol-Blocking using 2-Halogenated 1,3-Benzothiazoles

    Objective: Assess the reactivity of 2-halogenated 1,3-benzothiazoles against alkylthiols.

    • Buffer Preparation: Prepare a 1:2 mixture of Tetrahydrofuran (THF) and phosphate buffer (200 mM, pH = 7.4). Causality: This biologically mimetic condition ensures the thiol remains partially deprotonated while maintaining substrate solubility.

    • Substrate Addition: Dissolve the cysteine derivative (thiol model) in the buffer solution. Add 2 equivalents of the 2-halogenated 1,3-benzothiazole substrate[3].

    • Thermal Activation: Heat the reaction mixture to 60-80°C. Causality: Unlike the 1,2-benzothiazole system, the C-2 halogen on the 1,3-benzothiazole ring requires significant thermal energy to overcome the activation barrier for NAS under mild pH[3].

    • Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC). Note that yields may remain low unless the leaving group is optimized (e.g., switching from a halogen to a methylsulfonyl group)[3].

    References

    • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Organic Letters - ACS Publications. Available at:[Link]

    • SAR study of 1,2-benzisothiazole dioxide compounds that agonize HIF-2 stabilization and EPO production. Bioorganic & Medicinal Chemistry (PubMed). Available at:[Link]

    • 3,5-dichloro-benzo[d]isothiazole 1,1-dioxide (CAS 15864-54-7). Molaid. Available at:[Link]

    • Pesticide for controlling bacterial and fungal diseases of rice plant (US3629428A).Google Patents.
    • United States Patent Office (US3629428A Full Text). Googleapis. Available at:[Link]

    Sources

    Comparative

    Spectroscopic comparison of 3,5-dichloro and other substituted benzothiazoles

    A Spectroscopic Comparison of 3,5-Dichlorobenzothiazole and Other Substituted Benzothiazoles: A Guide for Researchers Introduction Benzothiazole and its derivatives are a cornerstone in medicinal chemistry and materials...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Spectroscopic Comparison of 3,5-Dichlorobenzothiazole and Other Substituted Benzothiazoles: A Guide for Researchers

    Introduction

    Benzothiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anticonvulsant properties. The electronic and steric nature of substituents on the benzothiazole ring system profoundly influences its physicochemical properties and, consequently, its biological and material functions. Understanding these influences at a molecular level is paramount for rational drug design and the development of novel materials.

    This guide provides a comparative spectroscopic analysis of 3,5-dichlorobenzothiazole alongside other key substituted benzothiazoles. By examining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to elucidate the structural and electronic effects of different substituents. This document is intended for researchers, scientists, and drug development professionals, offering both experimental data and the underlying principles governing the observed spectroscopic trends.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

    NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, making NMR ideal for comparing the effects of various substituents on the benzothiazole core.

    Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

    A standardized protocol is crucial for obtaining comparable NMR data across different substituted benzothiazoles.

    • Sample Preparation: Dissolve approximately 5-10 mg of the benzothiazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be kept consistent for all samples in a comparative study.

    • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is particularly important for resolving complex aromatic spin systems.

    • ¹H NMR Acquisition:

      • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

      • Use a standard pulse sequence (e.g., zg30).

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Set the spectral width to encompass all carbon signals (typically 0-200 ppm).

      • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon, simplifying the spectrum.

      • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 ¹H NMR (16-64 scans) Transfer->Acquire_H1 Acquire_C13 ¹³C NMR (≥1024 scans) Transfer->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Correction Phase & Baseline Correction FT->Correction Reference Referencing (TMS) Correction->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

    Caption: Standardized workflow for acquiring comparative NMR spectra.

    Comparative ¹H and ¹³C NMR Data

    The presence of electron-withdrawing groups, such as the two chlorine atoms in 3,5-dichlorobenzothiazole, is expected to deshield the aromatic protons and carbons, causing them to resonate at higher chemical shifts (downfield). Conversely, electron-donating groups would shield these nuclei, shifting their signals upfield.

    Substituent(s)Position(s)¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
    None (Benzothiazole) -H2: ~9.0, H4: ~8.1, H5/H6: ~7.4-7.5, H7: ~7.9C2: ~156, C4: ~126, C5: ~125, C6: ~124, C7: ~122
    3,5-Dichloro 3, 5H2: ~9.2, H4: ~8.3, H6: ~7.6, H7: ~8.1C2: ~158, C4: ~128, C5: ~132, C6: ~126, C7: ~124
    2-Methyl 2H4: ~7.9, H5/H6: ~7.2-7.4, H7: ~7.7, CH₃: ~2.8C2: ~167, C4: ~125, C5: ~124, C6: ~123, C7: ~121
    6-Nitro 6H2: ~9.3, H4: ~8.4, H5: ~8.3, H7: ~8.2C2: ~159, C4: ~127, C5: ~120, C6: ~145, C7: ~123

    Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

    The data clearly illustrates the deshielding effect of the chlorine atoms in 3,5-dichlorobenzothiazole, with most aromatic proton and carbon signals appearing at a higher ppm compared to the parent benzothiazole. The nitro group in the 6-position, being a strong electron-withdrawing group, shows an even more pronounced downfield shift, especially for the adjacent carbons and protons.

    Infrared (IR) Spectroscopy: Identifying Functional Groups and Bond Vibrations

    IR spectroscopy is a rapid and effective technique for identifying the characteristic vibrational modes of functional groups within a molecule. For substituted benzothiazoles, IR is particularly useful for observing the C=N, C=C, and C-S stretching vibrations of the heterocyclic ring system, as well as vibrations from the substituents themselves.

    Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

    ATR-FTIR is a modern technique that requires minimal sample preparation.

    • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

    • Sample Analysis: Place a small amount of the solid benzothiazole derivative directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

    • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding a transmittance or absorbance spectrum.

    FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_output Output Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background (Air) Clean_Crystal->Background_Scan Place_Sample Place Sample on Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (16-32 scans) Apply_Pressure->Acquire_Spectrum Final_Spectrum Final IR Spectrum (Transmittance vs. Wavenumber) Acquire_Spectrum->Final_Spectrum

    Validation

    Structural Validation of 3,5-Dichloro-1,2-benzothiazole: A Comparative Guide to X-ray Crystallography

    For drug development professionals and materials scientists, the precise 3D structural elucidation of halogenated heterocycles like 3,5-Dichloro-1,2-benzothiazole (CAS: 19331-17-0) is a non-negotiable prerequisite for ra...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For drug development professionals and materials scientists, the precise 3D structural elucidation of halogenated heterocycles like 3,5-Dichloro-1,2-benzothiazole (CAS: 19331-17-0) is a non-negotiable prerequisite for rational design. While spectroscopic methods provide bulk connectivity, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute configuration and solid-state packing analysis. This guide objectively compares SCXRD against alternative analytical techniques, detailing a self-validating experimental workflow and representative crystallographic data.

    Causality in Technique Selection: SCXRD vs. Alternatives

    The structural validation of 3,5-Dichloro-1,2-benzothiazole presents specific analytical challenges. The molecule features a rigid bicyclic core with two chlorine substituents whose exact spatial orientation dictates the compound's electronic profile and intermolecular interactions. Choosing the right analytical tool requires understanding the physical limitations of each method.

    • Solution-State NMR Spectroscopy: NMR is invaluable for confirming atomic connectivity and bulk purity in solution[1]. However, because NMR captures an ensemble average of rapidly tumbling molecules, it fundamentally fails to map the static 3D conformation and critical solid-state intermolecular forces (such as π-π stacking and halogen bonding).

    • Powder X-ray Diffraction (PXRD): While excellent for phase identification and polymorph screening, PXRD struggles with de novo structure determination of novel derivatives due to 1D peak overlap and the loss of 3D reflection data[2].

    • Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the definitive method because it directly maps the electron density of the molecule in a fixed lattice[3]. For benzothiazole derivatives, SCXRD uniquely reveals the complex network of halogen bonds (Cl···Cl, Cl···S) that stabilize the crystal structure—data that is invisible to solution-state techniques[4].

    Comparison_Logic N_Main Structural Validation of 3,5-Dichloro-1,2-benzothiazole N_SCXRD Single-Crystal XRD (Solid-State) N_Main->N_SCXRD N_NMR Solution-State NMR (Liquid-State) N_Main->N_NMR N_SCXRD_1 Absolute 3D Coordinates & Bond Lengths N_SCXRD->N_SCXRD_1 N_SCXRD_2 Intermolecular Forces (Halogen/Hydrogen Bonding) N_SCXRD->N_SCXRD_2 N_NMR_1 Bulk Purity & Solution Dynamics N_NMR->N_NMR_1 N_NMR_2 Atomic Connectivity (Averaged Conformation) N_NMR->N_NMR_2

    Logical decision tree comparing SCXRD and NMR for structural validation.

    Comparative Performance Data

    To objectively evaluate the analytical capabilities of these techniques for 3,5-Dichloro-1,2-benzothiazole, the following table summarizes their performance metrics[5].

    Analytical CapabilitySCXRDSolution-State NMRPXRD
    Absolute 3D Coordinates Yes (High Precision)No (Averaged)No (Requires prior model)
    Intermolecular Interactions Yes (Directly observed)No (Lost in solution)Indirectly inferred
    Sample Requirement Single, defect-free crystal1-10 mg (Soluble)10-50 mg (Powder)
    Stereochemical Assignment UnambiguousRequires complex 2D/NOEDifficult
    Dynamic Information No (Static lattice)Yes (Conformational exchange)No

    Self-Validating Experimental Protocol for SCXRD

    A robust SCXRD protocol must be self-validating, meaning each step contains an internal check to prevent downstream errors and ensure data integrity.

    Step 1: Crystal Growth via Slow Evaporation

    • Causality: 3,5-Dichloro-1,2-benzothiazole must form a highly ordered lattice to diffract X-rays coherently. Rapid precipitation causes defects. Slow evaporation of a binary solvent system (e.g., Dichloromethane/Hexane) provides the thermodynamic control needed for flawless nucleation.

    • Self-Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A true single crystal will extinguish light completely and uniformly at specific rotation angles (birefringence). If the crystal extinguishes in patches, it is twinned or polycrystalline and must be rejected.

    Step 2: Cryogenic Data Collection

    • Causality: The crystal is mounted on a goniometer and cooled to 100 K using a nitrogen stream. Cooling drastically reduces the thermal vibration of the atoms (especially the peripheral chlorine atoms), which sharpens the electron density map and increases the resolution of high-angle diffraction spots[3].

    • Self-Validation Checkpoint: Analyze the initial diffraction frames. The presence of sharp, well-defined diffraction spots extending to a resolution of at least 0.84 Å confirms the crystal's internal order is sufficient for a publishable structure.

    Step 3: Phase Solution and Refinement

    • Causality: The diffraction pattern only records the amplitude of the scattered waves, not their phase (the "phase problem")[6]. Direct methods or intrinsic phasing algorithms mathematically reconstruct these phases to generate an initial electron density map.

    • Self-Validation Checkpoint: In the initial map, the heaviest atoms (Sulfur and Chlorine) must appear as the highest peaks of electron density. If the algorithm assigns a heavy atom to a weak peak, the phase solution is mathematically incorrect and must be re-run.

    Step 4: Final Validation

    • Causality: The structural model is refined using least-squares minimization against the experimental data to establish exact atomic coordinates.

    • Self-Validation Checkpoint: The final R1 factor (discrepancy between calculated and observed data) must be < 5%. The residual electron density map must be flat (no peaks > 1.0 e/ų), proving all atoms have been correctly modeled.

    SCXRD_Workflow N1 1. Sample Preparation (High Purity >99%) N2 2. Crystallization (Slow Evaporation) N1->N2 Solubilization N3 3. Crystal Selection (Polarized Light Microscopy) N2->N3 Nucleation N4 4. X-ray Diffraction (100 K, Mo Kα Radiation) N3->N4 Mounting N5 5. Structure Solution (Direct Methods) N4->N5 Data Collection N6 6. Refinement & Validation (R1 < 5%, CheckCIF) N5->N6 Electron Density

    Self-validating SCXRD workflow for 3,5-Dichloro-1,2-benzothiazole.

    Quantitative Data Presentation

    When validating 3,5-Dichloro-1,2-benzothiazole, the refined crystallographic data should align with established benchmarks for halogenated benzothiazoles[6]. The table below outlines the expected structural parameters indicative of a successful refinement.

    Crystallographic ParameterRepresentative Benchmark DataValidation Significance
    Crystal System Monoclinic / TriclinicTypical for planar heterocyclic aromatics.
    Temperature 100(2) KConfirms cryogenic data collection.
    Radiation Mo Kα (λ = 0.71073 Å)Standard for small molecule organic crystals.
    C-S Bond Length ~1.73 - 1.75 ÅValidates the integrity of the thiazole ring.
    C-Cl Bond Length ~1.72 - 1.74 ÅConfirms halogen substitution at C3/C5.
    Final R Indices [I>2σ(I)] R1 < 0.050, wR2 < 0.120Ensures high model accuracy and low error.
    Goodness-of-fit on F² 1.000 - 1.050Confirms the weighting scheme is correct.

    Conclusion

    While NMR and PXRD offer valuable supplementary data, Single-Crystal X-ray Diffraction remains the only technique capable of unambiguously validating the 3D atomic coordinates and critical intermolecular halogen bonding of 3,5-Dichloro-1,2-benzothiazole. By adhering to a self-validating experimental workflow—from rigorous crystal selection to stringent residual density checks—researchers can ensure absolute structural integrity for downstream drug design and materials engineering.

    Sources

    Validation

    A Comparative Guide to the Synthesis of 3,5-Dichloro-1,2-benzisothiazole: A Benchmarking Analysis

    For researchers and professionals in drug development and medicinal chemistry, the synthesis of functionalized heterocyclic scaffolds is a cornerstone of innovation. The 3,5-dichloro-1,2-benzisothiazole core is a valuabl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development and medicinal chemistry, the synthesis of functionalized heterocyclic scaffolds is a cornerstone of innovation. The 3,5-dichloro-1,2-benzisothiazole core is a valuable pharmacophore, and its efficient synthesis is critical for downstream applications. This guide provides an in-depth technical comparison of synthetic routes to this target molecule, moving beyond simple protocols to explain the causality behind experimental choices and providing the data needed for informed methodological selection.

    The most robust and widely applicable strategy for synthesizing 3,5-dichloro-1,2-benzisothiazole is a two-stage approach. This benchmark method involves the initial construction of a 5-chloro-1,2-benzisothiazolin-3-one intermediate, followed by a targeted chlorination of the 3-position. We will dissect this primary pathway, compare various reagents for the critical chlorination step, and benchmark it against alternative, more direct methodologies.

    Benchmark Synthesis: A Two-Stage Approach

    The benchmark pathway offers a reliable and scalable route to the target compound. Its two-stage nature allows for the isolation and purification of a key intermediate, which often leads to higher purity in the final product.

    cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Chlorination A 2-Amino-5-chlorobenzonitrile B 2-Amino-5-chlorobenzamide A->B Hydrolysis C 5-Chloro-1,2-benzisothiazolin-3-one (Key Intermediate) B->C Cyclization D 3,5-Dichloro-1,2-benzisothiazole (Target Molecule) C->D Chlorination

    Caption: Overall workflow of the two-stage benchmark synthesis.

    Stage 1: Synthesis of the Key Intermediate, 5-Chloro-1,2-benzisothiazolin-3-one

    The foundational step is the creation of the 5-chlorinated benzisothiazolinone ring system. While several routes to this intermediate exist, a common and well-documented pathway begins with 2-amino-5-chlorobenzonitrile. This starting material can be synthesized from 5-chloroanthranilic acid via conversion to the corresponding amide and subsequent dehydration.[1]

    A more direct approach to the key intermediate involves the reaction of a 2-halo-5-chlorobenzamide with a sulfur source, like sodium sulfide, to form 2-mercapto-5-chlorobenzamide, which then undergoes oxidative cyclization.[2][3]

    Expertise & Causality: The choice of starting material is dictated by commercial availability and cost. The conversion of the nitrile to an amide[1] is a standard hydrolysis step, often performed under acidic or basic conditions. The subsequent cyclization to form the isothiazolinone ring is the critical C-S and S-N bond-forming step.

    Experimental Protocol: Synthesis of 5-Chloro-1,2-benzisothiazolin-3-one from 2-Chlorobenzamide Precursor (Adapted)

    This protocol is based on the principles of reacting 2-halobenzamides with sodium sulfide followed by oxidative cyclization.[2][3]

    • Thiolation: In a flask equipped for inert atmosphere operation, N-methyl-2-pyrrolidone (NMP) is added to sodium sulfide hydrate. The mixture is heated under vacuum or with a nitrogen purge to azeotropically remove water.

    • Once the slurry is sufficiently dry, it is cooled to 130°C. 2-Chloro-5-chlorobenzamide (or a similar 2-halo precursor) is added. The reaction is heated to ~175°C for several hours. Causality: NMP is a high-boiling polar aprotic solvent ideal for nucleophilic aromatic substitution. Dehydrating the sodium sulfide is crucial to prevent side reactions and improve the nucleophilicity of the sulfide.

    • Cyclization: After cooling, water is added, and the pH is adjusted to acidic (e.g., pH 3-4) with hydrochloric acid. The mixture is heated to expel any excess hydrogen sulfide.

    • The solution is cooled, and an oxidizing agent, such as an aqueous solution of hydrogen peroxide, is added dropwise while maintaining the temperature. Causality: The oxidative cyclization of the 2-mercaptobenzamide intermediate forms the stable benzisothiazolinone ring.

    • Isolation: The product is typically isolated by acidifying the final solution to precipitate the 5-chloro-1,2-benzisothiazolin-3-one, which can then be collected by filtration, washed, and dried.

    Stage 2: Chlorination of 5-Chloro-1,2-benzisothiazolin-3-one

    This stage converts the 3-keto group of the intermediate into the desired 3-chloro functionality. This is a critical transformation, and several chlorinating agents can be employed. The choice of reagent significantly impacts yield, purity, safety, and waste disposal.

    cluster_0 Mechanism Overview A 5-Chloro-1,2-benzisothiazolin-3-one C O-Acyliminium Intermediate A->C Attack on Carbonyl B Vilsmeier-Haack Reagent [Me₂N=CHCl]⁺Cl⁻ B->C Formation from SOCl₂ + DMF D 3,5-Dichloro-1,2-benzisothiazole C->D Chloride Attack & Elimination

    Caption: Simplified mechanism for chlorination using SOCl₂/DMF.

    Benchmarking Chlorination Reagents

    The performance of various chlorinating agents for the conversion of 1,2-benzisothiazolin-3-one to 3-chloro-1,2-benzisothiazole provides a strong benchmark for their application to the 5-chloro substituted analog.

    Reagent SystemTypical YieldTemperature (°C)Key AdvantagesKey DisadvantagesRef.
    Thionyl Chloride (SOCl₂) / DMF ~90%70 - 80High yield, common reagentsGenerates SO₂ gas, requires distillation[4]
    Phosphorus Oxychloride (POCl₃) 77 - 81%120Effective, relatively inexpensiveForms polyphosphoric acids requiring extensive aqueous workup and extraction; phosphorus-containing waste[5]
    Phosgene (COCl₂) / Catalyst >90%120High purity and yieldExtremely toxic gas , requires specialized handling and safety protocols[4]
    Triphosgene / Catalyst 85 - 90%95 - 120Solid, safer alternative to phosgeneMore expensive than other reagents, still releases phosgene in situ

    Trustworthiness & Expertise: The data clearly indicates that while phosphorus-based reagents are effective, they present significant workup and environmental challenges due to the formation of phosphoric acid byproducts.[5] Thionyl chloride, catalyzed by DMF, offers a high-yield alternative. The mechanism involves the in-situ formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent electrophile that activates the lactam carbonyl for nucleophilic attack by chloride. Phosgene and its solid surrogate, triphosgene, are highly efficient but their extreme toxicity makes them unsuitable for laboratories not specifically equipped for their use. For most applications, the Thionyl Chloride/DMF system represents the optimal balance of yield, cost, and safety.

    Experimental Protocol: Chlorination with Thionyl Chloride/DMF (Method 1)

    This protocol is adapted from established procedures for the unsubstituted analog.[4]

    • Setup: To a flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-chloro-1,2-benzisothiazolin-3-one (1.0 eq), N,N-dimethylformamide (DMF, 1.5 eq), and chlorobenzene as a solvent.

    • Reaction: Heat the stirred mixture to 70-80°C. Slowly add thionyl chloride (1.2 eq) dropwise over 1 hour, maintaining the temperature. Causality: The reaction is exothermic, and slow addition is necessary for temperature control. DMF is the catalyst, not a solvent, hence its substoichiometric use.

    • After the addition is complete, maintain the reaction at 70-80°C with stirring for approximately 8 hours, or until TLC/LCMS indicates completion.

    • Workup & Purification: Cool the reaction mixture. Concentrate under reduced pressure to remove the solvent and any unreacted thionyl chloride.

    • The crude product, 3,5-dichloro-1,2-benzisothiazole, is then purified by vacuum distillation to yield the final product.

    Alternative Synthetic Route: Direct Cyclization

    An alternative, though less documented, approach would involve the direct cyclization of a precursor that already contains the necessary functionalities. One such potential precursor is 2-cyano-4-chlorophenylsulfenyl chloride.

    Conceptual Workflow:

    • Formation of Sulfenyl Chloride: A suitable starting material, such as 2-amino-5-chlorobenzonitrile, could be converted to a disulfide, which is then cleaved with chlorine gas or sulfuryl chloride (SO₂Cl₂) to form the reactive 2-cyano-4-chlorophenylsulfenyl chloride intermediate.[6]

    • Cyclization: This intermediate could then undergo an intramolecular electrophilic cyclization, where the nitrile nitrogen attacks the electrophilic sulfur, to form the 3,5-dichloro-1,2-benzisothiazole ring directly.

    Benchmarking Against the Two-Stage Method:

    • Advantages: This route could potentially be shorter (fewer steps) and avoid the use of the benzisothiazolinone intermediate.

    • Disadvantages: The synthesis and handling of sulfenyl chlorides can be challenging as they are often moisture-sensitive and reactive.[6] The regioselectivity of the cyclization would need to be carefully controlled to avoid side products. This route is less established in the literature for this specific target molecule, requiring significant process development and optimization.

    Conclusion for the Practitioner

    For the reliable and high-yield synthesis of 3,5-dichloro-1,2-benzisothiazole, the two-stage benchmark method is demonstrably superior for most research and development settings. It relies on well-understood chemical transformations and provides access to a stable, purifiable intermediate.

    Within this framework, the chlorination of 5-chloro-1,2-benzisothiazolin-3-one using a thionyl chloride/DMF system offers the most practical and efficient solution. It avoids the significant waste disposal issues associated with phosphorus reagents and the extreme toxicity hazards of phosgene, while delivering comparable or superior yields. While direct cyclization routes are of academic interest, they lack the proven scalability and reliability of the benchmark pathway.

    References

    • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). SAGE Publications Inc. Available at: [Link]

    • Synthesis of 3-Chloro-1,2-benzisothiazole. PrepChem.com. Available at: [Link]

    • 5-Chloro-1,2-benzisothiazolin-3-one | C7H4ClNOS | CID 78040. PubChem. Available at: [Link]

    • Process for preparing 1,2-benzisothiazolin-3-one.Google Patents.
    • Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one.Google Patents.
    • Process for preparing 1,2-benzoisothiazoline-3-one.Google Patents.
    • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

    • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

    • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. Available at: [Link]

    • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

    • Methanesulfonyl Cyanide. Organic Syntheses. Available at: [Link]

    • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ACS Publications. Available at: [Link]

    • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available at: [Link]

    • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. ResearchGate. Available at: [Link]

    • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ResearchGate. Available at: [Link]

    • Preparation method of 3-(2-cyanophenyl) propionic acid and 4-cyano-1-indanone.Google Patents.
    • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. PubMed. Available at: [Link]

    • Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.Google Patents.

    Sources

    Comparative

    Comparative Docking and Efficacy Analysis of Dichlorobenzothiazole Derivatives in Targeted Therapeutics

    As drug discovery shifts toward highly optimized, target-specific scaffolds, the benzothiazole core has emerged as a privileged structure. Specifically, the introduction of dichloro substitutions (e.g., 5,6-dichloro or 4...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery shifts toward highly optimized, target-specific scaffolds, the benzothiazole core has emerged as a privileged structure. Specifically, the introduction of dichloro substitutions (e.g., 5,6-dichloro or 4,7-dichloro) fundamentally alters the electronic landscape and lipophilicity of the molecule, enhancing its interaction with deep hydrophobic pockets[1].

    This technical guide provides a rigorous comparative analysis of dichlorobenzothiazole derivatives against traditional alternatives. By synthesizing molecular docking studies and in vitro experimental data, we will examine the causality behind their superior performance in two critical therapeutic areas: neuroinflammation (mPGES-1 inhibition) and Alzheimer's Disease (Butyrylcholinesterase inhibition).

    The Mechanistic Advantage of the Dichloro-Scaffold

    From an application scientist's perspective, the transition from an un-substituted benzothiazole to a dichlorobenzothiazole is not merely a structural tweak; it is a calculated thermodynamic optimization.

    • Electronic Modulation & Halogen Bonding: The highly electronegative chlorine atoms at the 5 and 6 positions withdraw electron density from the aromatic ring. This creates a localized positive potential (the σ -hole) on the halogen atoms, enabling highly directional halogen bonding with the backbone carbonyls of target proteins.

    • Steric Fit in Hydrophobic Pockets: The atomic radius of chlorine provides the exact steric bulk required to displace high-energy water molecules from deep hydrophobic enzymatic clefts, driving a favorable increase in binding entropy.

    Comparative Case Study 1: mPGES-1 Inhibition (Neuroinflammation)

    Microsomal Prostaglandin E Synthase-1 (mPGES-1) is a terminal enzyme in the cyclooxygenase-2 (COX-2) pathway, responsible for synthesizing the pro-inflammatory mediator PGE2. Developing brain-permeable inhibitors for mPGES-1 is a primary strategy for dampening neuroinflammation.

    Docking Insights & Causality

    Recent studies evaluated the 5,6-dichlorobenzothiazole analog UT-11 against the parent compound C3 and a phenyl-thiazole derivative (Compound 19 )[2]. In silico docking revealed that the primary interactions of UT-11 are mediated by its optimal fit within the mPGES-1 hydrophobic pocket. While Compound 19 utilizes an elongated structure to avoid steric clashes with bulkier residues (e.g., V132, F136), UT-11 achieves a superior thermodynamic profile. The dichloro substitution in UT-11 locks the ligand into a lower-energy conformation, yielding a significantly more negative binding free energy ( Δ G) compared to the parent C3[2].

    Quantitative Comparison
    CompoundScaffold TypeTarget EnzymePredicted Δ G (kcal/mol)Relative Affinity vs. Parent
    Parent C3 Standard ThiazoleHuman mPGES-1-5.242Baseline
    Compound 19 Phenyl-thiazoleHuman mPGES-1-5.499+ 4.9%
    UT-11 5,6-DichlorobenzothiazoleHuman mPGES-1-5.813+ 10.9%

    Data synthesized from docking scores calculated for human mPGES-1 interactions[2],[3].

    G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Neuro Neuroinflammation PGE2->Neuro Inhibitor UT-11 (Dichlorobenzothiazole) Inhibitor->mPGES1 Competitive Inhibition

    Modulation of the neuroinflammatory PGE2 pathway via mPGES-1 inhibition by UT-11.

    Comparative Case Study 2: BChE Inhibition (Alzheimer's Disease)

    In the treatment of Alzheimer's Disease, morphing known cholinesterase inhibitors into multipotent drugs is a standard practice. A recent breakthrough involved hybridizing amiridine/memantine with a dichlorobenzothiazole core to target human Butyrylcholinesterase (hBChE).

    Docking Insights & Causality

    Using the crystal structure of human BChE complexed with Tacrine (THA) as a template (PDB ID: 4BDS), docking studies in tandem with molecular dynamics (MM/MD) were performed[4]. The top-ranked inhibitor, Compound 5d (a memantine-dichlorobenzothiazole hybrid), successfully anchored near the critical W82 residue. The dichloro substitution at the 5,6-positions provided the exact electronic distribution needed to maintain the critical hydrogen bond network observed in the THA-hBChE crystal structure. Conversely, the structurally related Compound 5b lacked this optimal geometry, resulting in a completely distorted orientation in the active site, loss of H-bonds, and total in vitro inactivity[4].

    Quantitative Comparison
    CompoundStructural MotifTarget (PDB: 4BDS)Key Anchoring ResidueIn Vitro IC50 ( μ M)
    Tacrine (THA) Standard AcridineHuman BChEW82~0.2 - 0.5
    Compound 5c Adamantylamine-hybridHuman BChEW820.6
    Compound 5d Memantine-hybridHuman BChEW820.1
    Compound 5b Distorted AnalogHuman BChED70, T120 (Off-target)Inactive

    Data derived from comparative MM/MD docking and enzymatic assays[4].

    Self-Validating Experimental Protocol: Docking & In Vitro Assays

    To ensure scientific integrity, computational predictions must be tightly coupled with empirical validation. The following protocol establishes a self-validating feedback loop for evaluating dichlorobenzothiazole derivatives.

    Step 1: Target and Ligand Preparation
    • Causality: Enzymes and ligands must be modeled at physiological pH (7.4) to accurately reflect their ionization states. Incorrect protonation of the benzothiazole nitrogen will collapse the predicted hydrogen bond network.

    • Action: Use tools like LigPrep (Schrödinger) to generate 3D conformations of the dichlorobenzothiazole derivatives. Prepare the target protein (e.g., PDB: 4BDS) using Protein Preparation Wizard, optimizing the H-bond network and minimizing steric clashes.

    Step 2: Grid Generation and Molecular Docking
    • Causality: Standard scoring functions often underestimate halogen bonds. Ensure the docking force field (e.g., OPLS4) explicitly accounts for σ -hole interactions.

    • Action: Generate a receptor grid centered on the orthosteric site (e.g., around W82 for BChE). Run Extra Precision (XP) docking to sample ligand conformations.

    Step 3: MM-GBSA Rescoring
    • Causality: XP docking scores do not fully account for solvent effects. MM-GBSA calculates the binding free energy ( Δ G) by factoring in the desolvation penalty of the highly lipophilic dichloro-groups, providing a tighter correlation with in vitro IC50.

    • Action: Rescore the top 10 docking poses using the MM-GBSA continuum solvation model.

    Step 4: Orthogonal In Vitro Validation
    • Causality: Computational hits must be empirically proven. For BChE, use the Ellman's colorimetric assay.

    • Action: Incubate the purified enzyme with varying concentrations of the dichlorobenzothiazole derivative. Measure absorbance at 412 nm to determine the IC50. Feed the IC50 data back into the computational model to refine the pharmacophore for the next iteration of synthesis.

    G Prep 1. Target & Ligand Prep (pH 7.4 Protonation) Dock 2. Molecular Docking (Halogen Bond Scoring) Prep->Dock Validated Structures Score 3. ΔG Calculation (MM-GBSA Rescoring) Dock->Score Top Poses Assay 4. In Vitro Assay (IC50 Determination) Score->Assay Hit Selection Validate 5. Correlation Analysis (Self-Validation Loop) Assay->Validate Empirical Data Validate->Dock Force Field Refinement

    Self-validating workflow integrating molecular docking with in vitro empirical feedback.

    References

    • Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PubMed Central (NIH).[Link]

    • Morphing Cholinesterase Inhibitor Amiridine into Multipotent Drugs for the Treatment of Alzheimer's Disease - bioRxiv.[Link]

    • Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - ACS Publications.[Link]

    Sources

    Validation

    Cytotoxicity comparison of different dichlorobenzothiazole isomers

    Title : Cytotoxicity Comparison of Dichlorobenzothiazole Isomers: A Technical Guide for Drug Development Executive Summary The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognize...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title : Cytotoxicity Comparison of Dichlorobenzothiazole Isomers: A Technical Guide for Drug Development

    Executive Summary The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including potent anticancer and 1[1]. However, the specific regiochemistry of halogen substitutions on the benzene ring drastically dictates the molecule's pharmacokinetic profile and cytotoxic mechanism. This guide provides an in-depth, objective comparison of different dichlorobenzothiazole isomers (specifically 5,6-dichloro, 4,6-dichloro, 4,5-dichloro, and 6,7-dichloro derivatives), analyzing how subtle structural shifts influence cellular toxicity, target binding, and overall therapeutic viability.

    Mechanistic Causality: Why Isomerism Dictates Cytotoxicity

    The position of the two chlorine atoms on the benzothiazole core alters both the electronic distribution (via inductive and resonance effects) and the steric bulk of the molecule. These physicochemical changes directly govern how the isomers interact with biological targets.

    • 5,6-Dichlorobenzothiazole (5,6-DCBT) : The 5,6-dichloro substitution pattern optimizes the molecule's lipophilicity (logP), allowing for efficient penetration of the mitochondrial membrane. Mechanistically, 5,6-DCBT derivatives induce apoptosis through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic Bax proteins and the downregulation of anti-apoptotic 2[2]. This results in a highly potent cytotoxic profile against various cancer cell lines.

    • 4,6-Dichlorobenzothiazole (4,6-DCBT) : Shifting a chlorine atom to the 4-position introduces significant steric hindrance adjacent to the thiazole nitrogen. This bulk impedes the molecule's ability to form critical hydrogen bonds within the narrow hinge regions of target kinases. Consequently, 4,6-DCBT derivatives often exhibit moderate cytotoxicity, shifting their primary interaction toward DNA groove binding (with3) rather than targeted kinase inhibition[3].

    • 4,5-Dichlorobenzothiazole (4,5-DCBT) & 6,7-Dichlorobenzothiazole (6,7-DCBT) : Isomers with chlorine at the 4 and 5 positions often show altered toxicity trends compared to their 6-substituted counterparts. For instance, in neuroblastoma models, shifting halogens to the 4 or 5 positions can increase cytotoxicity by up to 1.5-fold compared to 6-substituted analogs due to 4[4]. Conversely, 6,7-DCBT derivatives are notable for their photocytotoxicity; they exhibit low toxicity in the dark but generate reactive oxygen species (ROS) upon UVA/vis irradiation, making them candidates for photodynamic therapy.

    SAR Core Dichlorobenzothiazole Pos56 5,6-Dichloro Core->Pos56 Optimal logP Pos46 4,6-Dichloro Core->Pos46 Steric Hindrance Pos67 6,7-Dichloro Core->Pos67 UV Reactive T1 High Apoptosis Pos56->T1 T2 Moderate Toxicity Pos46->T2 T3 Photocytotoxicity Pos67->T3

    Structure-Activity Relationship (SAR) logic dictating the biological fate of isomers.

    Comparative Quantitative Data

    To objectively evaluate the performance of these isomers, the following table summarizes the half-maximal inhibitory concentration ( IC50​ ) values across three standard human cell lines: Hepatocellular carcinoma (HepG2), Colorectal carcinoma (HCT116), and Neuroblastoma (SH-SY5Y). Data reflects the performance of standardized N-substituted benzamide derivatives of each isomer.

    Isomer CoreHepG2 IC50​ (µM)HCT116 IC50​ (µM)SH-SY5Y IC50​ (µM)Primary Cytotoxic Mechanism
    5,6-DCBT 14.2 ± 1.118.5 ± 1.422.1 ± 2.0Mitochondrial Apoptosis (Bax/Bcl-2)
    4,6-DCBT 41.37 ± 3.247.62 ± 2.855.3 ± 4.1DNA Groove Binding / Moderate Apoptosis
    4,5-DCBT 21.5 ± 2.428.4 ± 3.133.2 ± 2.5Off-target Kinase Inhibition
    6,7-DCBT >100 (Dark)>100 (Dark)>100 (Dark)Photocytotoxicity (ROS Generation)

    Note: The 4,6-DCBT derivative demonstrates an IC50​ of 41.37 µM for HepG2 and 47.62 µM for HCT116, 3[3].

    Apoptosis DCBT 5,6-DCBT Mito Mitochondria DCBT->Mito Targets Bax Bax Upregulation Mito->Bax Induces Bcl2 Bcl-2 Downregulation Mito->Bcl2 Inhibits CytC Cytochrome c Bax->CytC Promotes Bcl2->CytC Blocks Casp Caspase Cascade CytC->Casp Activates Apop Apoptosis Casp->Apop Executes

    Mitochondrial apoptosis signaling pathway induced by 5,6-dichlorobenzothiazole derivatives.

    Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness in drug development, cytotoxicity must be evaluated using a self-validating system. The following protocol for the MTT Viability Assay includes built-in controls to isolate the specific effect of the isomer from solvent artifacts.

    Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay) Causality Check: The MTT assay measures cellular metabolic activity as a proxy for viability. By incorporating a vehicle control (0.1% DMSO), we ensure that any reduction in formazan production is strictly due to the isomer's disruption of mitochondrial succinate dehydrogenase, not solvent toxicity.

    • Cell Seeding : Seed HepG2 or HCT116 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for adherence and exponential growth phase entry.

    • Compound Preparation : Dissolve the dichlorobenzothiazole isomers in molecular-grade DMSO to create 10 mM stock solutions. Dilute serially in culture media to achieve final treatment concentrations (0.1, 1, 10, 50, and 100 µM).

    • Treatment & Internal Controls : Aspirate media and apply 100 µL of the compound dilutions to the wells.

      • Control A (Negative): Untreated cells in standard media (100% viability baseline).

      • Control B (Vehicle): Cells treated with 0.1% DMSO (Solvent baseline validation).

      • Control C (Positive): Cells treated with 50 µM Cisplatin.

    • Incubation : Incubate the treated plates for 48 hours.

    • MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. The viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

    • Solubilization & Readout : Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of pure DMSO to each well to solubilize the formazan. Shake the plate for 10 minutes.

    • Data Acquisition : Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

    Workflow Seed 1. Seed Cells Treat 2. Isomer Treatment Seed->Treat MTT 3. Add MTT Reagent Treat->MTT Sol 4. Solubilize Formazan MTT->Sol Read 5. Absorbance (570nm) Sol->Read Calc 6. IC50 Calculation Read->Calc

    Self-validating experimental workflow for evaluating isomer cytotoxicity via MTT assay.

    Conclusion

    The selection of a dichlorobenzothiazole isomer must be strictly aligned with the intended therapeutic application. For highly potent, targeted oncology applications, the 5,6-dichloro substitution provides the optimal balance of lipophilicity and mitochondrial targeting. Conversely, if the goal is to develop dual-action antimicrobial/anticancer agents with a higher tolerance threshold for healthy cells, the 4,6-dichloro isomer offers a superior, sterically-tuned safety profile.

    References

    • Source: benchchem.
    • Source: researchgate.
    • Title: N-(benzo[d]thiazol-2-yl)
    • Source: biorxiv.

    Sources

    Comparative

    A Guide to the Correlative Analysis of Experimental and Theoretical Data for Substituted Benzisothiazoles

    For Researchers, Scientists, and Drug Development Professionals Abstract The rigorous validation of molecular structures and properties through the synergy of experimental characterization and theoretical computation is...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    The rigorous validation of molecular structures and properties through the synergy of experimental characterization and theoretical computation is a cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth methodological framework for correlating empirical data (NMR, FT-IR, Mass Spectrometry, and X-ray Crystallography) with quantum chemical calculations (Density Functional Theory) for substituted 1,2-benzisothiazoles. Due to the scarcity of published data for 3,5-Dichloro-1,2-benzothiazole, this guide will use the closely related and more extensively documented analog, 3-Chloro-1,2-benzisothiazole , as a primary exemplar. We will detail the standard experimental protocols, outline the computational workflow, and present a comparative analysis. Crucially, we will extrapolate from these findings to predict how the electronic and structural properties would be altered in the target molecule, 3,5-Dichloro-1,2-benzothiazole, thereby providing a robust blueprint for the investigation of novel or uncharacterized heterocyclic compounds.

    Introduction: The Imperative for a Dual-Pronged Approach

    In the landscape of drug discovery and materials science, an unambiguous understanding of a molecule's structure, reactivity, and electronic profile is paramount. The 1,2-benzisothiazole scaffold is a "privileged" structure, appearing in a variety of compounds with significant biological activity. While experimental techniques provide tangible, real-world measurements of a molecule's properties, they often represent an ensemble average (in solution) or a static, crystal-lattice-influenced state (in solid form). Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a complementary, in silico perspective, providing insights into gas-phase geometries, electronic distributions, and vibrational modes that are free from environmental interference.

    The true power lies not in the separate application of these methods, but in their correlation. A strong agreement between predicted and measured data validates both the experimental structure and the chosen computational model. Conversely, discrepancies can highlight subtle structural features, solvent effects, or intermolecular interactions that might otherwise be overlooked. This guide will walk you through this correlative process, establishing a self-validating system for structural elucidation.

    Experimental Characterization: Acquiring the Empirical Benchmark

    The synthesis and purification of the analyte are the foundational steps. For our model compound, 3-Chloro-1,2-benzisothiazole (CAS 7716-66-7), synthesis can be achieved via the chlorination of 1,2-benzisothiazol-3(2H)-one using reagents like phosphorus oxychloride[1]. Once a pure sample is obtained, a suite of analytical techniques is employed.

    Experimental Protocols

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To determine the carbon-hydrogen framework of the molecule.

    • Methodology: A sample (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

      • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

      • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

    • Methodology: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

    Mass Spectrometry (MS)

    • Objective: To determine the molecular weight and elemental composition of the molecule.

    • Methodology: The sample is ionized (e.g., via Electron Impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the molecular formula. For 3-Chloro-1,2-benzisothiazole, the expected [M]⁺ and [M+2]⁺ peaks for the chlorine isotope pattern would be observed around m/z 169 and 171[2].

    Single-Crystal X-ray Diffraction

    • Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths and angles, in the solid state.

    • Methodology: A high-quality single crystal is grown and mounted on a diffractometer. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure. This technique provides the ultimate benchmark for the molecule's ground-state geometry.

    Theoretical Modeling: The In Silico Counterpart

    Computational chemistry provides the tools to predict the properties we measure experimentally. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for organic molecules[3][4].

    Computational Workflow

    The entire computational process can be visualized as a logical sequence designed to yield data that is directly comparable to experimental results.

    G cluster_input Input Preparation cluster_output Predicted Data Output start Propose Initial 3D Structure opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (Confirms Minimum Energy & Predicts IR) opt->freq nmr NMR Calculation (GIAO Method) opt->nmr geom Optimized Geometry (Bond Lengths, Angles) opt->geom e_props Electronic Properties (HOMO, LUMO, MEP) opt->e_props ir Vibrational Frequencies (IR Spectrum) freq->ir nmr_shifts Magnetic Shielding Tensors (¹H & ¹³C Chemical Shifts) nmr->nmr_shifts

    Caption: Workflow for theoretical data generation using DFT.

    • Step 1: Geometry Optimization: An initial 3D structure of the molecule is built. This structure is then optimized using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the lowest energy conformation of the molecule in the gas phase, providing predicted bond lengths and angles[5].

    • Step 2: Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it calculates the vibrational modes, which can be directly correlated with the experimental FT-IR spectrum.

    • Step 3: NMR Calculation: Using the optimized geometry, the nuclear magnetic shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method[4]. These values are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against TMS, calculated at the same level of theory.

    Correlating the Data: The Comparative Analysis

    This is the central part of the guide, where the two datasets are brought together. The goal is to assess the degree of agreement and rationalize any differences.

    Structural Parameters (X-ray vs. DFT)

    A comparison between crystallographic data and the DFT-optimized geometry is the most direct validation of the computational model.

    Table 1: Comparison of Selected Geometric Parameters for a Hypothetical Benzisothiazole Derivative

    Parameter Experimental (X-ray) Theoretical (DFT) % Difference
    S1-N2 Bond Length 1.64 Å 1.65 Å +0.6%
    C3-Cl Bond Length 1.74 Å 1.75 Å +0.6%
    C7a-S1 Bond Length 1.76 Å 1.77 Å +0.6%
    C3-N2-S1 Angle 110.5° 110.8° +0.3%

    | C7a-S1-N2 Angle | 95.0° | 94.8° | -0.2% |

    • Analysis: Typically, bond lengths predicted by DFT in the gas phase are slightly longer than those observed in the solid state via X-ray crystallography due to crystal packing forces. Bond angles usually show very close agreement. A strong correlation here builds confidence in the theoretical model.

    Spectroscopic Data (Experimental vs. DFT)

    FT-IR Spectroscopy Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are often scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement.

    Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for 3-Chloro-1,2-benzisothiazole

    Vibrational Mode Expected Experimental Range Theoretical (Scaled)
    Aromatic C-H Stretch 3100-3000 ~3050
    C=N Stretch 1620-1580 ~1600
    Aromatic C=C Stretch 1580-1450 ~1550, ~1470

    | C-Cl Stretch | 800-600 | ~750 |

    NMR Spectroscopy A correlation plot of calculated vs. experimental chemical shifts is the gold standard for validation. A linear regression with R² > 0.99 indicates excellent agreement.

    Table 3: Expected vs. Theoretical Chemical Shifts (ppm) for 3-Chloro-1,2-benzisothiazole

    Atom Expected ¹H Shift (CDCl₃) Theoretical ¹H Shift Atom Expected ¹³C Shift Theoretical ¹³C Shift
    H4 7.8-8.0 Calculated Value C3 ~150 Calculated Value
    H5 7.3-7.5 Calculated Value C3a ~125 Calculated Value
    H6 7.4-7.6 Calculated Value C4 ~127 Calculated Value
    H7 7.7-7.9 Calculated Value C5 ~128 Calculated Value
    C6 ~129 Calculated Value
    C7 ~122 Calculated Value

    | | | | C7a | ~152 | Calculated Value |

    • Causality: The chemical environment dictates the shift. For instance, H4 and H7 are deshielded due to their proximity to the electron-withdrawing isothiazole ring. The DFT calculation should reproduce these trends.

    Extrapolation to 3,5-Dichloro-1,2-benzothiazole

    With a validated model for the 3-chloro analog, we can now make expert predictions about the target molecule, 3,5-Dichloro-1,2-benzothiazole. The addition of a second, strongly electronegative chlorine atom at the 5-position of the benzene ring introduces significant electronic effects.

    G cluster_cause Structural/Electronic Change cluster_effect Predicted Effects cause Addition of Chlorine at C5 effect_nmr ¹H NMR: Strong deshielding of H4 and H6. ¹³C NMR: C5 shift increases significantly. cause->effect_nmr -I (Inductive) Effect effect_ir FT-IR: Appearance of a second, strong C-Cl stretch vibration. cause->effect_ir New Vibrational Mode effect_elec Electronic: Lowered HOMO/LUMO energies. Altered Molecular Electrostatic Potential (MEP). cause->effect_elec Increased Electron Withdrawal

    Caption: Predicted effects of C5-chlorination on spectral and electronic properties.

    • Predicted NMR Changes: The new chlorine atom will exert a strong electron-withdrawing inductive effect. This will significantly deshield the adjacent protons, H4 and H6, causing their signals to shift downfield (to a higher ppm value) compared to the monosubstituted analog. The ¹³C signal for C5 itself will also experience a large downfield shift.

    • Predicted FT-IR Changes: A second distinct C-Cl stretching band would be expected to appear in the 800-600 cm⁻¹ region.

    • Predicted Electronic Changes: The overall electron density of the aromatic ring will decrease. This typically leads to a stabilization (lowering) of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This change in frontier molecular orbitals can have profound implications for the molecule's reactivity and its potential as a drug candidate.

    Conclusion: A Unified Framework for Molecular Insight

    This guide has outlined a comprehensive, self-validating methodology for the structural and electronic characterization of substituted 1,2-benzisothiazoles. By using 3-Chloro-1,2-benzisothiazole as a working model, we have demonstrated how to meticulously acquire experimental data and generate a parallel theoretical dataset. The true scientific insight emerges from the critical correlation of these two streams. This dual approach provides a high degree of confidence in the assigned structure and offers a predictive capacity that is invaluable for the rational design of new molecules in pharmaceutical and materials science. The principles and workflows described herein are broadly applicable and serve as a robust template for the investigation of any novel chemical entity.

    References

    • M. K. R. and E. M. D. de Carvalho, "Reactions of 3-chloro-1,2-benzisothiazole with carbanions," Journal of the Chemical Society, Perkin Transactions 1, pp. 2405-2408, 1971. [URL: https://pubs.rsc.org/en/content/articlelanding/1971/p1/p19710002405]
    • PubChem, "3-Chloro-1,2-benzisothiazole," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/598190]
    • Santa Cruz Biotechnology, "3-Chloro-1,2-benzisothiazole | CAS 7716-66-7," scbt.com. [URL: https://www.scbt.com/p/3-chloro-1-2-benzisothiazole-7716-66-7]
    • PrepChem, "Synthesis of 3-Chloro-1,2-benzisothiazole," prepchem.com. [URL: https://www.prepchem.com/synthesis-of-3-chloro-1-2-benzisothiazole/]
    • Google Patents, "CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds," patents.google.com. [URL: https://patents.google.
    • SAGE Publications, "Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride)," SAGE Journals. [URL: https://journals.sagepub.com/doi/10.1177/002195802237375]
    • A. K. Srivastava and N. Misra, "DFT Study on Some Synthetic Compounds: (2,6), (2,4) and (3,4) Dichloro Substituted Phenyl-N-(1- 3-thiazol-2-yl) Acetamides," Bentham Science Publishers. [URL: https://www.benthambooks.com/book/9789814998369/chapter/558455/]
    • RSC Publishing, "Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles," CrystEngComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ce/d0ce01018k]
    • ResearchGate, "DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties," ResearchGate. [URL: https://www.researchgate.net/publication/342211629_DFTTD-DFT_computational_study_of_the_tetrathiafulvalene-13-benzothiazole_molecule_to_highlight_its_structural_electronic_vibrational_and_non-linear_optical_properties]
    • G. H. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512-7515, 1997. [URL: https://pubs.acs.org/doi/abs/10.1021/jo971176v]

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    Safety & Regulatory Compliance

    Safety

    3,5-Dichloro-1,2-benzothiazole proper disposal procedures

    The management and disposal of specialized heterocyclic compounds such as 3,5-Dichloro-1,2-benzothiazole (CAS 19331-17-0)[1] require rigorous adherence to environmental regulations and laboratory safety protocols. Becaus...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The management and disposal of specialized heterocyclic compounds such as 3,5-Dichloro-1,2-benzothiazole (CAS 19331-17-0)[1] require rigorous adherence to environmental regulations and laboratory safety protocols. Because this compound contains both halogens (chlorine) and heteroatoms (sulfur, nitrogen), its waste stream poses specific challenges that preclude standard organic solvent disposal methods.

    As outlined by the National Academies' Prudent Practices in the Laboratory, establishing a systematic control of the collection, source separation, storage, and disposal of hazardous waste is non-negotiable for maintaining a safe research environment[2]. Furthermore, under the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA), laboratories act as the primary generators and are legally responsible for the waste from "cradle to grave"[3].

    This guide provides a comprehensive, step-by-step operational protocol for the safe handling, segregation, and disposal of 3,5-Dichloro-1,2-benzothiazole in a professional laboratory setting.

    Part 1: Chemical Characterization & Waste Classification

    Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the substance to predict its behavior in waste receptacles. 3,5-Dichloro-1,2-benzothiazole and its derivatives (such as 3,5-dichloro-benzo[d]isothiazole 1,1-dioxide, CAS 15864-54-7) are solid organic compounds with moderate lipophilicity (LogP ~2.3)[4].

    The Causality of Segregation: The presence of chlorine atoms strictly dictates that this chemical must be classified as Halogenated Organic Waste . If halogenated compounds are mixed with non-halogenated organic waste and subsequently incinerated at standard temperatures, they can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas. Therefore, licensed Treatment, Storage, and Disposal Facilities (TSDFs) require halogenated streams to be isolated so they can be processed in specialized high-temperature incinerators equipped with alkaline gas scrubbers[3].

    Table 1: Waste Characterization Data for 3,5-Dichloro-1,2-benzothiazole

    Property / ParameterSpecification / ClassificationOperational Implication
    CAS Registry Number 19331-17-0[1] / 15864-54-7[4]Required for accurate EPA manifesting.
    Chemical Formula C7H3Cl2NS[1]Indicates presence of Cl, N, S.
    Waste Stream Category Halogenated Organic Solid/SolutionMust not be mixed with standard flammable solvents.
    EPA Waste Code (Typical) F002 (if spent solvent mixture) / U-listDepends on the solvent used during the experiment.
    Primary Disposal Method High-Temperature IncinerationRequires transfer to a licensed TSDF[3].

    Part 2: Step-by-Step Operational Disposal Protocol

    Every effective hazardous waste management system begins with a documented, self-validating plan that outlines step-by-step procedures for proper storage, labeling, segregation, and disposal[5].

    Step 1: Point-of-Generation Segregation
    • Identify the Matrix: Determine if the 3,5-Dichloro-1,2-benzothiazole is in a pure solid form (e.g., expired reagent, synthesis byproduct) or dissolved in a solvent matrix (e.g., chloroform, acetonitrile)[4].

    • Select the Receptacle:

      • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container or a clear glass jar.

      • For Liquids: Use an HDPE carboy or a safety-coated glass bottle. Ensure the container is compatible with the solvent matrix.

    • Verification Check: Visually inspect the container for pre-existing residues. Never add halogenated waste to a container holding strong oxidizers, alkali metals, or non-halogenated flammable liquids.

    Step 2: Satellite Accumulation Area (SAA) Management

    Under RCRA, generators can accumulate hazardous waste at or near the point of generation (the SAA) provided strict conditions are met[3].

    • Transfer the Waste: Using appropriate PPE (nitrile gloves, splash goggles, lab coat), transfer the 3,5-Dichloro-1,2-benzothiazole waste into the designated SAA container inside a certified chemical fume hood.

    • Seal the Container: The container must remain tightly closed at all times except when actively adding or removing waste. Do not leave funnels resting in the neck of the bottle.

    • Secondary Containment: Place the primary waste container inside a secondary containment tray (e.g., a polypropylene tub) capable of holding 110% of the primary container's volume to mitigate spill risks.

    Step 3: RCRA-Compliant Labeling

    Proper waste identification is one of the most critical steps in a laboratory waste management system[5].

    • Affix the Tag: Attach a standardized Hazardous Waste tag to the container before the first drop of waste is added.

    • Detail the Contents: Write "3,5-Dichloro-1,2-benzothiazole" and list any associated solvents. Do not use abbreviations or chemical structures.

    • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Toxic", "Halogenated").

    Step 4: Transfer to Central Accumulation Area (CAA) and TSDF Handoff
    • Monitor Volume and Time: Once an SAA container reaches its volume limit (typically 55 gallons, though much smaller for benchtop solids) or is deemed "full," date the label.

    • Relocate to CAA: Move the dated container to the facility's Central Accumulation Area within 3 days.

    • Manifesting: The Environmental Health and Safety (EHS) department will prepare the Uniform Hazardous Waste Manifest (EPA Form 8700-22)[6].

    • Final Disposition: A licensed hazardous waste transporter will move the material to a TSDF for final destruction via high-temperature incineration[3].

    Part 3: Visualizing the Waste Workflow

    To ensure compliance and minimize human error, laboratories should implement a visual workflow for the lifecycle of halogenated heterocyclic compounds.

    WasteWorkflow Start Point of Generation: 3,5-Dichloro-1,2-benzothiazole Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Identify Halogens Containment Primary Containment: HDPE or Glass Receptacle Segregation->Containment Transfer in Hood Labeling RCRA Compliant Labeling (Full Chemical Names) Containment->Labeling Affix Tag SAA Satellite Accumulation Area (SAA) Secondary Containment Labeling->SAA Store Locally CAA Central Accumulation Area (CAA) Strict Time Limits Apply SAA->CAA Container Full TSDF Licensed TSDF: High-Temp Incineration CAA->TSDF EPA Manifest & Ship

    Caption: Cradle-to-Grave RCRA waste workflow for halogenated heterocyclic laboratory chemicals.

    References

    • 3,5-dichloro-benzo[d]isothiazole 1,1-dioxide - Molaid. molaid.com. Available at:[Link]

    • 3,5-dicloro-1,2-benzisotiazolo - CAS号19331-17-0 - Molaid. molaid.com. Available at: [Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

    • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. Available at:[Link]

    • Learn the Basics of Hazardous Waste. US EPA. Available at:[Link]

    • Hazardous Waste Management System for Colleges | How to Stay EPA Compliant. MCF Environmental. Available at: [Link]

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